Methyl 3-bromo-3-methylbutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,7)4-5(8)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQPTITTIPCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309885-34-4 | |
| Record name | methyl 3-bromo-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Methyl 3-bromo-3-methylbutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile chemical intermediate.
Introduction and Core Properties
This compound, a halogenated ester, serves as a valuable building block in organic synthesis. Its structure incorporates a tertiary alkyl bromide and a methyl ester, functionalities that dictate its reactivity and utility. The presence of the bromine atom at a tertiary carbon position makes it a useful precursor for introducing a quaternary center, a common motif in many biologically active molecules.
The fundamental properties of this compound are summarized below, providing a foundational understanding of its physical nature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| CAS Number | 1309885-34-4 | [1][2] |
| Appearance | Data not available; likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet integrating to six protons for the two equivalent methyl groups attached to the bromine-bearing carbon (-C(Br)(CH₃)₂).
-
A singlet integrating to two protons for the methylene group (-CH₂-) adjacent to the carbonyl.
-
A singlet integrating to three protons for the methyl group of the ester (-OCH₃).
-
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:
-
A signal for the two equivalent methyl carbons (-C(Br)(CH₃)₂).
-
A signal for the quaternary carbon attached to the bromine (-C(Br)(CH₃)₂).
-
A signal for the methylene carbon (-CH₂-).
-
A signal for the ester carbonyl carbon (C=O).
-
A signal for the methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides insight into the functional groups present. Key absorption bands would include:
-
A strong, sharp absorption peak in the range of 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the saturated ester.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.
-
A C-O stretching vibration for the ester group between 1000-1300 cm⁻¹ .
-
A C-Br stretching vibration, which would typically appear in the fingerprint region, around 500-600 cm⁻¹ .
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common method involves the bromination of a suitable precursor, such as 3,3-dimethylacrylic acid or its corresponding methyl ester.
A plausible and efficient laboratory-scale synthesis is the hydrobromination of methyl 3,3-dimethylacrylate. This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Synthesis via Hydrobromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl 3,3-dimethylacrylate in a suitable inert solvent, such as dichloromethane or diethyl ether.
-
Addition of Reagent: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C) to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is quenched by pouring it into cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the tertiary alkyl bromide. This structural feature makes the C-Br bond susceptible to cleavage, leading to the formation of a relatively stable tertiary carbocation intermediate. Consequently, the compound readily undergoes nucleophilic substitution (Sₙ1) and elimination (E1) reactions.
Sₙ1 Nucleophilic Substitution
In the presence of a weak nucleophile and a polar protic solvent, this compound will undergo an Sₙ1 reaction. The rate-determining step is the unimolecular dissociation of the bromide ion to form a planar tertiary carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a racemic mixture if the substitution creates a new stereocenter.
// Reactant Reactant [label="this compound"];
// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];
// Product Product [label="Substituted Product"];
// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(+ Nucleophile)", fontcolor="#5F6368"]; } } Caption: Sₙ1 reaction mechanism for this compound.
E1 Elimination
In competition with the Sₙ1 pathway, particularly with weak bases at elevated temperatures, this compound can undergo an E1 elimination reaction. The reaction proceeds through the same tertiary carbocation intermediate. A weak base then abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. This results in the formation of methyl 3,3-dimethylacrylate and/or methyl 3-methyl-2-butenoate.
// Reactant Reactant [label="this compound"];
// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];
// Product Product [label="Elimination Product\n(Alkene)"];
// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(- H⁺ by Base)", fontcolor="#5F6368"]; } } Caption: E1 elimination mechanism for this compound.
Applications in Synthesis and Drug Development
While specific applications for this compound are not extensively documented in readily available literature, its structural analogue, Methyl 2-bromo-3-methylbutanoate, is utilized in several industries.[3] By extension, this compound is a promising reagent for:
-
Pharmaceutical Synthesis: As a source for the gem-dimethyl group attached to a quaternary center, it can be a key intermediate in the synthesis of complex organic molecules with potential biological activity.[3]
-
Agrochemicals: The introduction of specific alkyl groups is a common strategy in the development of new herbicides and insecticides, and this compound could serve as a valuable precursor.[3]
-
Fragrance and Flavor Industry: Esters are widely used as fragrance and flavoring agents.[3] While the bromo-ester itself is unlikely to be used directly, it can be a starting material for the synthesis of more complex esters with desirable organoleptic properties.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification
-
Flammable Liquids: Combustible liquid (Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1) or serious eye irritation (Category 2A).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2]
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4).[2]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Keep away from heat, sparks, and open flames.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
References
-
ChemBK. (n.d.). 3-methylbutanoate. Retrieved from [Link]
-
NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025, December 9). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Retrieved from [Link]
-
McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structure and Synthesis of Methyl 3-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-bromo-3-methylbutanoate, a halogenated ester with applications in organic synthesis. The document details its chemical structure, physicochemical properties, and outlines a robust two-step synthesis pathway. The synthesis involves the hydrobromination of 3,3-dimethylacrylic acid to yield 3-bromo-3-methylbutanoic acid, followed by a Fischer esterification to produce the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the introduction of a substituted butyl group in the formation of more complex molecules. Its structure, featuring a tertiary bromide and an ester functional group, allows for a range of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide offers an in-depth exploration of its structure and a detailed, practical approach to its synthesis.
Chemical Structure and Properties
The structure of this compound is characterized by a four-carbon butanoate chain with a bromine atom and a methyl group attached to the third carbon, and a methyl ester at the carboxyl end.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C6H11BrO2 | |
| Molecular Weight | 195.05 g/mol | |
| CAS Number | 1309885-34-4 | |
| Appearance | Combustible liquid |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Step 1: Hydrobromination of 3,3-Dimethylacrylic Acid to form 3-bromo-3-methylbutanoic acid.
-
Step 2: Fischer Esterification of 3-bromo-3-methylbutanoic Acid with methanol to yield the final product.
Caption: Overall synthesis workflow for this compound.
Step 1: Synthesis of 3-bromo-3-methylbutanoic Acid
Reaction Principle and Mechanism:
This reaction proceeds via an electrophilic addition of hydrogen bromide (HBr) across the double bond of 3,3-dimethylacrylic acid. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.
Caption: Reaction mechanism for the hydrobromination of 3,3-dimethylacrylic acid.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of 3,3-dimethylacrylic acid in 50 mL of glacial acetic acid.
-
Addition of HBr: Cool the solution in an ice bath to 0-5 °C. Slowly bubble hydrogen bromide gas through the solution or add 15 mL of a 48% aqueous HBr solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. The product may precipitate as a white solid. If an oil forms, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude 3-bromo-3-methylbutanoic acid can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
Step 2: Synthesis of this compound
Reaction Principle and Mechanism:
This is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used.
Caption: Reaction mechanism for the Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9.05 g (0.05 mol) of 3-bromo-3-methylbutanoic acid and 100 mL of methanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Characterization and Analysis
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br bond.
-
Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern of the compound.
Safety Precautions
-
This compound: Causes skin irritation and serious eye damage.[2] May cause respiratory irritation.[2] It is a combustible liquid.[2]
-
3-bromo-3-methylbutanoic acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Hydrogen Bromide: Corrosive and causes severe skin burns and eye damage. Toxic if inhaled.
-
Sulfuric Acid: Extremely corrosive and causes severe burns.
-
Methanol: Flammable and toxic.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The tertiary bromide can be displaced by a variety of nucleophiles in S_N1 reactions, and the ester group can be hydrolyzed or reduced to an alcohol, providing access to a wide range of derivatives. These derivatives can be valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.
Conclusion
This technical guide has provided a comprehensive overview of the structure, properties, and a reliable two-step synthesis of this compound. The detailed experimental protocols and mechanistic insights are intended to equip researchers and professionals with the necessary information for the successful synthesis and application of this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout all procedures.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL β-BROMOPROPIONATE. Retrieved from [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Otera, J. (2003).
-
ThoughtCo. (n.d.). Fischer Esterification in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Retrieved from [Link]
-
Pearson. (n.d.). Draw a suitable mechanism for the esterification of 3-methylbutanoic acid with methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
-
Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]
-
PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate (CAS 1309885-34-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-3-methylbutanoate, identified by CAS number 1309885-34-4, is a halogenated carboxylic acid ester. Its structure, featuring a tertiary alkyl bromide, suggests a versatile role as a building block in organic synthesis. This guide provides a comprehensive overview of its known properties, inferred synthetic routes, and predicted reactivity. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document integrates established principles of organic chemistry with data from analogous structures to offer scientifically grounded insights for research and development applications.
Compound Identification and Physicochemical Properties
This compound is a structurally distinct molecule with potential applications in the synthesis of complex organic scaffolds. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 1309885-34-4 | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)(Br)CC(=O)OC | [1] |
| InChI Key | FUIQPTITTIPCSU-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid (predicted) | [2][3] |
Synthesis and Spectroscopic Characterization
While a specific, peer-reviewed synthesis protocol for this compound is not prominently available, its structure suggests a plausible synthetic route based on established organic chemistry principles.
Proposed Synthetic Pathway: Halogenation of a β-hydroxy ester
A logical approach to the synthesis of this compound would involve the bromination of a corresponding tertiary alcohol. This method is a cornerstone of alkyl halide synthesis.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard methods for the bromination of tertiary alcohols. Optimization would be necessary for this specific substrate.
Materials:
-
Methyl 3-hydroxy-3-methylbutanoate
-
Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve methyl 3-hydroxy-3-methylbutanoate in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add phosphorus tribromide (or concentrated HBr) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons, a singlet for the two equivalent methyl groups at the tertiary carbon, and a singlet for the methylene protons adjacent to the ester.
-
¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbon, the quaternary carbon bearing the bromine, the methylene carbon, the methyl ester carbon, and the two equivalent methyl carbons.
-
Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.
Reactivity and Potential Applications in Synthesis
The reactivity of this compound is primarily dictated by the tertiary alkyl bromide functionality. Such substrates are known to undergo nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ1 Mechanism)
Tertiary alkyl halides readily undergo Sₙ1 reactions due to the formation of a stable tertiary carbocation intermediate.[4][5] This pathway allows for the introduction of a wide range of nucleophiles.
Caption: Generalized Sₙ1 mechanism for this compound.
This reactivity makes it a useful precursor for synthesizing molecules with a quaternary center, a common motif in bioactive compounds.
Elimination (E1 Mechanism)
In the presence of a weak base, particularly at elevated temperatures, tertiary alkyl halides can undergo E1 elimination to form alkenes.[6] For this compound, this would lead to the formation of methyl 3-methyl-2-butenoate and methyl 3-methyl-3-butenoate.
Caption: Potential E1 elimination products from this compound.
The regioselectivity of the elimination (Zaitsev vs. Hofmann product) would depend on the reaction conditions and the base used.
Biological Activity and Drug Development Potential
A thorough search of the scientific literature reveals no specific studies on the biological activity of this compound. However, halogenated organic compounds are of significant interest in medicinal chemistry.[7] The introduction of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Given its structure, this compound could serve as a starting material for the synthesis of novel compounds for biological screening. For instance, the tertiary bromide could be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Based on available safety data, this compound is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1]
Hazard Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. Its tertiary alkyl bromide structure predisposes it to Sₙ1 and E1 reactions, offering pathways to a variety of functionalized molecules. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its utility in the development of novel chemical entities.
References
- Indagoo Research Chemicals.
-
Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]
-
Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Gale, E. A., & Smith, B. D. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein journal of organic chemistry, 10, 2539–2549. [Link]
-
Gale, E. A., & Smith, B. D. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. PubMed. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]
-
Gale, E. A., & Smith, B. D. (2020). Stereospecific Nucleophilic Substitution at Tertiary and Quaternary Stereocentres. [Link]
-
Lumen Learning. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
-
Pearson+. Draw the elimination products that are formed when 3-bromo-3-meth.... [Link]
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 3-Bromo-3-Methylbutanoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Methyl 3-bromo-3-methylbutanoate is a halogenated ester of significant interest to the chemical and pharmaceutical sciences. Its unique structural features, particularly the tertiary bromide, make it a valuable building block in organic synthesis. This guide provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The strategic incorporation of a bromine atom and a methyl group on the same carbon atom offers a versatile handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of more complex molecules.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is characterized by the following key parameters:
| Property | Value | Source |
| Molecular Weight | 195.05 g/mol | [2][3] |
| Molecular Formula | C₆H₁₁BrO₂ | [2][4] |
| CAS Number | 1309885-34-4 | [2][4] |
| IUPAC Name | This compound | [2] |
| Physical State | Not explicitly stated, likely a liquid | |
| Boiling Point | No data available | [4] |
| Melting Point | No data available | [4] |
| Density | No data available | |
| Solubility | No data available |
The presence of the bromine atom significantly influences the molecule's reactivity and physical properties, contributing to its utility as an alkylating agent and a precursor in various coupling reactions.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic strategies. A common and logical approach involves the bromination of a suitable precursor. One plausible synthetic route is the esterification of 3-bromo-3-methylbutanoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Bromination of 3-Methylbut-2-enoic Acid:
-
Dissolve 3-methylbut-2-enoic acid in a suitable inert solvent.
-
Slowly add hydrogen bromide (HBr) to the solution. The electrophilic addition of HBr across the double bond will result in the formation of the tertiary bromide, 3-bromo-3-methylbutanoic acid. This regioselectivity is governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkene.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-3-methylbutanoic acid.
-
-
Fischer Esterification:
-
Combine the crude 3-bromo-3-methylbutanoic acid with an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux to drive the equilibrium towards the formation of the ester.
-
Monitor the reaction by TLC.
-
After completion, neutralize the acid catalyst and perform an extraction to isolate the crude this compound.
-
Purify the final product using vacuum distillation or column chromatography.
-
Analytical Characterization
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.7 ppm. The two methyl groups on the carbon bearing the bromine would likely appear as a singlet integrating to six protons. The methylene (-CH₂-) protons would appear as a singlet further downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will have a characteristic chemical shift around 170 ppm. The carbon atom bonded to the bromine will be significantly deshielded. The methoxy carbon and the other aliphatic carbons will appear in the upfield region of the spectrum.
-
IR (Infrared) Spectroscopy: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group or the bromine atom.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound in the pharmaceutical and chemical industries stems from its reactive nature. The tertiary bromide is a good leaving group, making the molecule an effective alkylating agent.
Role as a Synthetic Intermediate:
This compound can serve as a precursor for introducing the 3-methyl-3-butanoate moiety into a target molecule. This is particularly relevant in the synthesis of complex natural products and pharmacologically active compounds. The introduction of methyl groups can be a strategic approach in drug design to modulate physicochemical and pharmacokinetic properties.[7]
Use in the Synthesis of Bioactive Molecules:
While specific examples for this compound are not extensively documented in readily available literature, its structural analogs, such as methyl bromoacetate, are widely used in the synthesis of various bioactive scaffolds.[8] It is plausible that this compound could be employed in similar capacities, for instance, in the alkylation of amines, thiols, and phenols to generate novel drug candidates.[8] The presence of the gem-dimethyl group can also provide steric hindrance, which can be exploited to influence the selectivity of reactions or to enhance the metabolic stability of the final compound.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Based on safety data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It may also cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]
-
If inhaled: Move the person into fresh air.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek immediate medical attention.[4]
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and reactive nature make it a valuable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the development of novel chemical entities.
References
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-3-methylbutanoate | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 2-bromo-3-methylbutanoate(26330-51-8) 1H NMR spectrum [chemicalbook.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Physical and chemical properties of Methyl 3-bromo-3-methylbutanoate
An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
This compound is a halogenated aliphatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a tertiary alkyl bromide, imparts a unique reactivity profile that is of significant interest in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established chemical principles and safety data. It is intended to serve as a practical resource for laboratory professionals engaged in research and development.
Compound Identification and Overview
This compound is identified by its characteristic structure containing a methyl ester and a bromine atom attached to a tertiary carbon. This structural arrangement is key to its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1309885-34-4 | [1][2] |
| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |
| Molecular Weight | 195.05 g/mol | [1][2] |
| InChIKey | FUIQPTITTIPCSU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(CC(=O)OC)Br | [1] |
| Synonyms | Butanoic acid, 3-bromo-3-methyl-, methyl ester; MFCD28145736 | [1] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. While extensive experimental data is not widely published, computed properties and data from analogous structures provide valuable insights.
| Property | Value | Notes |
| Molecular Weight | 195.0543 g/mol | [2] |
| Exact Mass | 193.99424 Da | Computed by PubChem[1] |
| Density | ~1.3 g/cm³ | Estimated based on the related ethyl ester[3] |
| Boiling Point | ~188.8°C at 760 mmHg | Estimated based on the related ethyl ester[3] |
| Flash Point | ~100.6°C | Estimated based on the related ethyl ester[3] |
| Appearance | Colorless to pale yellow liquid | Based on related compounds[4] |
Reactivity and Mechanistic Considerations
The core of this compound's utility lies in its reactivity, which is dominated by the tertiary alkyl halide functional group. This structure strongly influences the pathways of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Due to the steric hindrance around the tertiary electrophilic carbon, the Sₙ2 (bimolecular nucleophilic substitution) pathway is highly disfavored. Instead, the compound readily undergoes Sₙ1 (unimolecular nucleophilic substitution) reactions.[5][6] The reaction proceeds through a two-step mechanism:
-
Formation of a Carbocation: The carbon-bromine bond breaks, and the bromide ion departs as a stable leaving group. This is the rate-determining step and results in the formation of a relatively stable tertiary carbocation intermediate.
-
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or diastereomeric mixture if the final product is chiral.
This reactivity makes it a useful precursor for introducing a quaternary center with a new functional group. For instance, reaction with methanol can yield 3-methoxy-3-methylbutanoate.[7]
Caption: Generalized Sₙ1 reaction pathway for this compound.
Elimination Reactions
In the presence of a strong base, particularly at elevated temperatures, elimination reactions compete with and can dominate over substitution.[8][9] The tertiary nature of the substrate also favors elimination pathways. Both E1 and E2 mechanisms are possible.
-
E1 Mechanism: Similar to Sₙ1, the E1 pathway proceeds through the same tertiary carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form a double bond.
-
E2 Mechanism: A strong, sterically hindered base can promote a concerted E2 reaction, where the base removes a proton simultaneously as the bromide leaving group departs.
Elimination can potentially yield two isomeric alkenes: Methyl 3-methyl-2-butenoate (the more substituted, thermodynamically favored Zaitsev product) and Methyl 3-methyl-3-butenoate (the less substituted, kinetically favored Hofmann product). The choice of base and reaction conditions determines the product ratio.
Caption: Potential elimination products from this compound.
Illustrative Synthesis Protocol
A plausible and efficient method for the laboratory-scale synthesis of this compound involves the bromination of its precursor, Methyl 3-methylbutanoate. This can be achieved via a free-radical substitution mechanism, often initiated by light or a radical initiator.
Experimental Protocol: Radical Bromination
Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.
-
Reagents & Equipment:
-
Methyl 3-methylbutanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
UV lamp (optional, for initiation)
-
Separatory funnel, rotary evaporator, distillation apparatus
-
-
Procedure:
-
To a dry round-bottom flask charged with a magnetic stir bar, add Methyl 3-methylbutanoate and the solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the mixture to reflux under stirring. Initiation can be enhanced by shining a UV lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms a solid at the bottom of the flask.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide and wash with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize risk.[2]
GHS Hazard Identification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended.[2] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2] |
| Skin and Body Protection | Complete suit protecting against chemicals, such as a lab coat.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.[2] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[2] Wash hands thoroughly after handling.[2]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[10][11]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
References
- Indagoo Research Chemicals. (2025).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-bromo-3-methylbutanoate. National Center for Biotechnology Information. [Link]
-
LookChem. ethyl 3-bromo-3-methylbutanoate. [Link]
- Aldrich. (2025).
-
ResearchGate. (2009). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]
- Fisher Scientific. (2012).
- Fisher Scientific. (2025).
-
Pearson+. Draw the elimination products that are formed when 3-bromo-3-meth.... [Link]
- Unacademy. Nucleophilic Substitution Reaction.
-
Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. [Link]
-
Filo. (2024). (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m... [Link]
-
PubChem. Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. [Link]
-
NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Filo. (2023). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with. [Link]
- Santa Cruz Biotechnology. 1-Bromo-3-methylbutane.
-
Homework.Study.com. Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3.... [Link]
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 9. Draw the elimination products that are formed when 3-bromo-3-methyl-1-but.. [askfilo.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methyl 3-bromo-3-methylbutanoate: A Comprehensive Technical Safety Guide for Laboratory Professionals
This guide provides an in-depth analysis of the safety data for Methyl 3-bromo-3-methylbutanoate (CAS No. 1309885-34-4), a key reagent in various synthetic pathways within pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the inherent hazards and the scientific rationale behind the recommended safety protocols. Our focus is on fostering a proactive safety culture through expert-led insights and self-validating experimental design.
Section 1: Chemical Identity and Hazard Synopsis
This compound is a halogenated ester with the molecular formula C₆H₁₁BrO₂.[1][2] Its structure presents a tertiary bromide, which is a key functional group for nucleophilic substitution reactions but also contributes to its hazardous properties.
A critical analysis of available safety data reveals a consensus on its primary hazards, although different suppliers may prioritize certain classifications. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a comprehensive framework for understanding these risks.
Consolidated GHS Hazard Classification:
| Hazard Class | GHS Code | Signal Word | Description |
| Flammable Liquids | H227 | Warning | Combustible liquid[2] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage or irritation[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][2] |
Note on Classification Discrepancies: While PubChem and Sigma-Aldrich list H227 (Combustible liquid) and H318 (Causes serious eye damage) with a "Danger" signal word, some commercial SDS, like the one from Indagoo Research Chemicals, emphasize H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) with a "Warning" signal word.[1][2] This variation likely stems from the different data sets available to the classifying bodies. For maximum safety, laboratory personnel should consider all potential hazards and operate under the assumption of the more stringent classification (e.g., "Danger" for eye contact).
The following diagram illustrates the GHS pictograms associated with this compound, providing an immediate visual reference for the hazards present.
Caption: GHS pictograms for this compound.
Section 2: Physical and Chemical Properties: The "Why" Behind the Hazards
Understanding the physical properties of a chemical is fundamental to anticipating its behavior in the laboratory environment. While comprehensive experimental data for this compound is not widely published, we can infer its behavior from available information and analogous structures.
Table of Properties:
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₆H₁₁BrO₂ | - |
| Molecular Weight | 195.05 g/mol | Indicates it is not highly volatile at room temperature, but vapors can still be present.[1][2] |
| Physical Form | Liquid | Increases the risk of splashes and skin/eye contact compared to a solid. |
| Boiling Point | Data not available | The related ethyl ester has a boiling point of 188.8°C, suggesting the methyl ester will have a similarly high boiling point, reducing the risk of inhalation at ambient temperatures but increasing it upon heating.[3] |
| Flash Point | Data not available | Classified as a combustible liquid (H227), meaning it requires heating before it can be ignited by a spark or flame.[2] Avoid heating with open flames. |
| Water Solubility | Data not available | As a halogenated ester, it is expected to have low water solubility. Spills will not be easily diluted with water. |
Section 3: Risk Management and Engineering Controls
A multi-layered approach to risk mitigation is essential when handling this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
3.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the risk of inhaling vapors (H335), especially if the compound is heated.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a small spill outside of the fume hood.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. The corrosive nature of the compound to the eyes (H318) makes immediate and prolonged irrigation critical in the event of exposure.[4]
3.2 Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating the skin.[1]
-
Body Protection: A lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or a full suit may be necessary.[1]
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is the cornerstone of laboratory safety.
4.1 Safe Handling Protocol
-
Preparation: Before starting any work, ensure all necessary engineering controls are operational and the required PPE is available and in good condition. Review the experimental procedure and identify any steps with an elevated risk of exposure.
-
Aliquotting and Transfer: Conduct all transfers of the chemical within a fume hood. Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills.
-
Heating: If the experimental procedure requires heating, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames due to the combustible nature of the compound.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate any surfaces that may have come into contact with the chemical.
4.2 Storage Protocol
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from sources of ignition and heat.
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4]
4.3 Disposal Protocol
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Professional Disposal: Do not dispose of this chemical down the drain. Arrange for disposal through a licensed professional waste disposal company, following all local, state, and federal regulations.[1]
Section 5: Emergency Procedures: A Validating System for Safety
The effectiveness of a safety program is truly tested during an emergency. The following protocols are designed to be a self-validating system for responding to incidents involving this compound.
5.1 First-Aid Measures
-
Eye Contact (H318/H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation (H335): Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion (H302): Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5.2 Spill Response Protocol
The following workflow outlines the necessary steps for responding to a spill of this compound.
Caption: Workflow for responding to a chemical spill.
5.3 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[1]
-
Hazards from Combustion: Burning may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Section 6: Toxicological Information
References
-
LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
- Indagoo Research Chemicals. (2025, December 9).
- Fisher Scientific. (2012, March 14).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Reactivity of Methyl 3-bromo-3-methylbutanoate
An In-depth Technical Guide to the
Executive Summary
Methyl 3-bromo-3-methylbutanoate is a versatile tertiary α-bromo ester whose reactivity is dominated by its unique structural features: a sterically hindered carbon center bearing the bromine atom and an adjacent ester functionality. This guide provides a comprehensive analysis of its chemical behavior, moving beyond simple reaction schemes to explore the underlying mechanistic principles that govern its transformations. We will dissect its propensity for unimolecular substitution and elimination pathways, its pivotal role in the classic Reformatsky reaction for carbon-carbon bond formation, and its modern application as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP). This document is intended for researchers and drug development professionals seeking to leverage the synthetic potential of this valuable chemical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| CAS Number | 1309885-34-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity | [2] |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.[4]
-
Hazardous Decomposition: Upon combustion, it may produce carbon oxides and hydrogen bromide gas.[3]
Synthesis of this compound
The most common laboratory synthesis involves the bromination of the corresponding carboxylic acid or its ester. A representative method is the Hell-Volhard-Zelinsky reaction on 3-methylbutanoic acid followed by esterification, or direct bromination of methyl 3-methylbutanoate. For the purpose of this guide, we will outline a protocol analogous to the synthesis of similar α-bromo esters.
Synthetic Workflow Diagram
Caption: The SN1 mechanism for this compound.
Elimination (E1 Mechanism)
When heated, especially in the presence of a non-nucleophilic base or a polar protic solvent, elimination competes with substitution, often proceeding via an E1 mechanism. This pathway shares the same rate-determining step as the SN1 reaction: the formation of the tertiary carbocation. In a subsequent fast step, a base (which can be the solvent) removes a proton from an adjacent carbon, forming a double bond.
-
Causality & Regioselectivity: According to Zaitsev's rule, the major product will be the more substituted (and thus more stable) alkene. For this compound, elimination can yield two possible alkene products. The thermodynamically favored product is methyl 3-methylbut-2-enoate.
Caption: Mechanism of the Reformatsky Reaction.
Atom Transfer Radical Polymerization (ATRP) Initiator
In modern polymer chemistry, this compound serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP). A[5]TRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.
[6]* Causality: The C-Br bond in the molecule can be reversibly and homolytically cleaved by a transition metal catalyst (typically a copper(I) complex). T[7]his process generates a radical that initiates polymerization and a copper(II) species that deactivates the growing polymer chain by transferring a halogen atom back. This rapid activation/deactivation equilibrium keeps the concentration of active radicals low, suppressing termination reactions and enabling controlled polymer growth.
[6]### 5.0 Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and substrate scope.
Protocol: Reformatsky Reaction with Acetone
This protocol describes the formation of a β-hydroxy ester using this compound and acetone.
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq). Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor dissipates. This activates the zinc surface. Allow to cool.
-
Reagent Addition: Add anhydrous THF as the solvent. In a separate flask, prepare a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous THF.
-
Initiation & Reaction: Add a small portion (approx. 10%) of the substrate solution to the zinc suspension and warm gently to initiate the reaction (indicated by slight bubbling or an exothermic event). Once initiated, add the remaining solution dropwise via an addition funnel, maintaining a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for 1-2 hours until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol: SN1 Solvolysis in Ethanol
This protocol demonstrates the nucleophilic substitution of the bromide with an ethoxy group.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (serving as both solvent and nucleophile).
-
Heating: Gently reflux the mixture for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether and wash with water and then with a saturated sodium bicarbonate solution to remove any HBr formed.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting methyl 3-ethoxy-3-methylbutanoate can be purified by vacuum distillation.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is a direct consequence of its tertiary halide structure. Its preference for unimolecular pathways makes it a predictable substrate for SN1 and E1 reactions. Furthermore, its utility in robust C-C bond-forming reactions like the Reformatsky reaction and in cutting-edge polymer synthesis via ATRP secures its place as a valuable tool for synthetic chemists in both academic and industrial research. A firm grasp of its underlying mechanistic principles is essential for exploiting its full synthetic potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
ResearchGate. (2023). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth.... Study Prep. Retrieved from [Link]
-
RSC Publishing. (n.d.). Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. RSC Advances. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
SlidePlayer. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
ResearchGate. (2016). Bromo-nitro substitution on a tertiary α carbon - A previously uncharacterized facet of the Kornblum substitution. Retrieved from [Link]
-
ScienceDirect. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
Filo. (2023). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with. Retrieved from [Link]
-
Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]
-
Chemical Research and Technology. (2023). Exploring Atom Transfer Radical Polymerization of But-3-en-1-yl methacrylate. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth.... Study Prep. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]
-
ETH Zurich Research Collection. (2023). Atom transfer radical polymerization. Retrieved from [Link]
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Spectroscopic Data for Methyl 3-bromo-3-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Overview
The structure of methyl 3-bromo-3-methylbutanoate, with the chemical formula C₆H₁₁BrO₂, dictates its spectroscopic features.[1] The molecule contains a quaternary carbon bonded to a bromine atom and two methyl groups, a methylene group, and a methyl ester functionality. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit three distinct signals.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.8 - 2.0 | Singlet | 6H | -C(Br)(CH₃)₂ | The two methyl groups attached to the bromine-bearing carbon are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The electronegative bromine atom deshields these protons, shifting them downfield compared to a typical tertiary butyl group. |
| ~ 3.2 - 3.4 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to an electron-withdrawing carbonyl group and a quaternary carbon, leading to a downfield shift. With no adjacent protons, the signal is a singlet. |
| ~ 3.7 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a characteristic singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show five distinct signals corresponding to the five unique carbon environments.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 30 - 35 | Primary (CH₃) | -C(Br)(CH₃)₂ | The two equivalent methyl carbons attached to the quaternary carbon. |
| ~ 50 - 55 | Secondary (CH₂) | -CH₂- | The methylene carbon adjacent to the carbonyl group. |
| ~ 52 | Primary (CH₃) | -OCH₃ | The methyl ester carbon. |
| ~ 60 - 65 | Quaternary (C) | -C(Br)(CH₃)₂ | The quaternary carbon atom bonded to the bromine atom. This carbon is significantly deshielded by the electronegative bromine. |
| ~ 170 - 172 | Quaternary (C=O) | C=O | The carbonyl carbon of the ester group, appearing in the characteristic downfield region for esters. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.
-
Instrumentation: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, with the CDCl₃ solvent peak at approximately 77.16 ppm used for referencing if TMS is not observed clearly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as C-H and C-Br stretching and bending vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2950-3000 | Medium-Strong | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1735-1750 | Strong | C=O stretch | Ester |
| 1150-1250 | Strong | C-O stretch | Ester |
| 550-650 | Medium-Strong | C-Br stretch | Alkyl halide |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Comments |
| 194/196 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 179/181 | [M - CH₃]⁺ | Loss of a methyl group. |
| 163/165 | [M - OCH₃]⁺ | Loss of the methoxy group, a common fragmentation for methyl esters. |
| 135/137 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 115 | [M - Br]⁺ | Loss of the bromine radical. |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.
Visualizing the Data: Molecular Structure and Fragmentation
To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from related structures, researchers can confidently identify and characterize this compound. The detailed protocols and predicted spectral data herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the unambiguous confirmation of the molecular structure and purity of this compound.
References
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0030027). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-butenoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-3-methylbutyl 4-oxo-4-phenylbutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Preamble: The Role of Tertiary Alkyl Halides in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of sterically hindered functional groups is a cornerstone of rational drug design. Tertiary alkyl halides, such as Methyl 3-bromo-3-methylbutanoate, represent a class of versatile synthetic intermediates that offer a unique combination of reactivity and steric bulk. While the specific historical discovery of this particular molecule is not extensively documented in the scientific literature, its utility can be inferred from the well-established principles of organic synthesis and its potential applications in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its logical synthesis and characterization to its potential applications for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Tale of Two Bromination Strategies
The synthesis of this compound presents an interesting case study in regioselectivity. The target molecule features a bromine atom on a tertiary carbon, a structural motif that dictates the choice of an appropriate synthetic strategy.
The Inapplicability of the Hell-Volhard-Zelinsky Reaction
A classic method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. However, a seasoned chemist would recognize its unsuitability for the synthesis of the precursor to our target molecule, 3-bromo-3-methylbutanoic acid. The HVZ reaction proceeds via an enol or enolate intermediate, which requires the presence of an α-hydrogen. In the case of 3-methylbutanoic acid, the α-carbon is a secondary carbon with a hydrogen atom, making it susceptible to bromination. However, the tertiary carbon at the 3-position, the target for bromination, lacks a hydrogen atom and therefore cannot be functionalized through this pathway. Attempting the HVZ reaction on 3-methylbutanoic acid would lead to the isomeric product, 2-bromo-3-methylbutanoic acid.
The Method of Choice: Free-Radical Bromination
The most logical and efficient route to this compound involves the free-radical bromination of the parent ester, methyl 3-methylbutanoate (also known as methyl isovalerate). This reaction capitalizes on the inherent stability of tertiary radicals.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS) , often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical initiation. NBS is favored over molecular bromine (Br₂) for its ability to maintain a low, steady concentration of bromine radicals in the reaction mixture, which helps to minimize side reactions.[1][2]
The mechanism proceeds through a classic radical chain reaction:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the decomposition of AIBN to form radicals. These initiator radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts the tertiary hydrogen from methyl 3-methylbutanoate. This is the rate-determining step and is highly regioselective due to the greater stability of the resulting tertiary radical compared to primary or secondary radicals.
-
The tertiary radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Free-Radical Bromination of Methyl 3-methylbutanoate.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[3] |
| Molecular Weight | 195.05 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~180-190 °C (estimated) | |
| Density | ~1.3-1.4 g/mL (estimated) |
Spectroscopic Data (Predicted)
The following spectroscopic data is predicted based on established principles of NMR, IR, and MS, and by comparison with structurally similar molecules. This data is crucial for the unambiguous identification and characterization of the synthesized product.
The proton NMR spectrum is expected to show three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.8 | Singlet | 6H | -C(Br)(CH₃ )₂ |
| ~ 3.3 | Singlet | 2H | -CH₂ -COOCH₃ |
| ~ 3.7 | Singlet | 3H | -COOCH₃ |
The simplicity of the spectrum, with all signals appearing as singlets, is a key identifying feature, resulting from the absence of adjacent protons to cause spin-spin splitting.
The carbon NMR spectrum is predicted to exhibit five signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 | -C(Br)(C H₃)₂ |
| ~ 50 | -C H₂-COOCH₃ |
| ~ 52 | -COOC H₃ |
| ~ 65 | -C (Br)(CH₃)₂ |
| ~ 170 | -C OOCH₃ |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2980-2850 | C-H stretching (alkane) |
| ~ 1740 | C=O stretching (ester) |
| ~ 1200 | C-O stretching (ester) |
| ~ 600-500 | C-Br stretching |
The mass spectrum, under electron ionization (EI), is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Proposed Fragment |
| 194/196 | [M]⁺ (Molecular ion) |
| 135/137 | [M - COOCH₃]⁺ |
| 115 | [M - Br]⁺ |
| 59 | [COOCH₃]⁺ |
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the tertiary alkyl bromide.
Nucleophilic Substitution Reactions
The tertiary nature of the carbon bearing the bromine atom makes it susceptible to Sₙ1 reactions with a variety of nucleophiles. However, due to steric hindrance, Sₙ2 reactions are highly disfavored. Elimination reactions (E1) can also be a competing pathway, especially in the presence of strong, non-nucleophilic bases.
The Reformatsky Reaction: A Gateway to β-Hydroxy Esters
A key application of α-bromo esters, and by extension, β-bromo esters that can potentially rearrange or be used in analogous reactions, is the Reformatsky reaction . While the classical Reformatsky reaction utilizes α-haloesters, the principle of forming an organozinc intermediate can be extended. In the presence of activated zinc, this compound can form a zinc enolate, which can then react with aldehydes or ketones to form β-hydroxy esters after an acidic workup. These β-hydroxy esters are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.
Caption: Generalized Workflow of the Reformatsky Reaction.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
Methyl 3-methylbutanoate (methyl isovalerate)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-methylbutanoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data and compare the obtained spectra with the predicted chemical shifts and multiplicities.
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the C=O, C-O, and C-Br functional groups.
Mass Spectrometry:
-
Acquire the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Analyze the fragmentation pattern and the isotopic distribution of the molecular ion peak to confirm the presence of bromine.
Conclusion
This compound, while not a compound with a storied history of discovery, serves as an exemplary case of a synthetically valuable, yet under-documented, chemical entity. Its logical synthesis via free-radical bromination highlights the importance of understanding reaction mechanisms to achieve desired regioselectivity. The predicted spectroscopic data provides a roadmap for its unambiguous characterization, and its potential application in reactions such as the Reformatsky synthesis underscores its utility as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile tertiary alkyl halide in their research endeavors.
References
- LibreTexts. (2023, October 13). 5.
- Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (2023, November 28). N-Bromosuccinimide.
Sources
From Molecular Formula to Unambiguous Structure: A Systematic Guide to the IUPAC Nomenclature of C6H11BrO2 Isomers
For Immediate Release
[SHANGHAI, CN – January 19, 2026] – The precise identification of chemical structures is a cornerstone of modern research and drug development. A simple molecular formula, such as C6H11BrO2, represents a vast landscape of potential isomers, each with unique chemical, physical, and pharmacological properties. Navigating this complexity requires a robust, logical, and universally accepted system of nomenclature. This technical guide provides researchers, scientists, and drug development professionals with a systematic workflow for assigning unambiguous IUPAC (International Union of Pure and Applied Chemistry) names to organic compounds, using the diverse isomers of C6H11BrO2 as a practical case study.
The importance of this systematic approach cannot be overstated. In drug development, an unambiguous name is critical for patent filings, regulatory submissions, and ensuring the reproducibility of scientific research. A misplaced locant or an incorrect suffix can lead to the synthesis of the wrong compound, wasting valuable time and resources. This guide is structured to serve as a self-validating protocol, grounding its methodology in the authoritative rules established by IUPAC.[1][2][3]
Part 1: Initial Structural Assessment - The Degree of Unsaturation
Before assigning a name, the first step is to glean structural information from the molecular formula itself. The degree of unsaturation (DoU), or index of hydrogen deficiency, reveals the total number of rings and/or multiple bonds within a molecule.
The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C6H11BrO2: DoU = 6 + 1 - (11/2) - (1/2) + (0/2) = 7 - 5.5 - 0.5 = 1
A DoU of 1 indicates that every possible isomer of C6H11BrO2 must contain either one double bond (e.g., C=C or C=O) or one ring . This single piece of information immediately narrows the structural possibilities and provides the foundational constraint for identifying the parent structure.
Part 2: The IUPAC Nomenclature Workflow: A Step-by-Step Protocol
The IUPAC system is a set of logical rules designed to yield a unique name for any given organic structure.[3][4] The following protocol breaks this process into a sequence of verifiable steps.
Protocol for Systematic IUPAC Nomenclature
-
Identify the Principal Functional Group: Examine the molecule for all functional groups present. The group with the highest priority according to IUPAC rules will determine the suffix of the name.[5][6] For C6H11BrO2, potential functional groups include carboxylic acids (-COOH), esters (-COOR), ketones (C=O), alcohols (-OH), and ethers (-OR), in addition to the bromo- substituent. Carboxylic acids hold the highest priority among these.
-
Determine the Parent Chain or Ring: Find the longest continuous carbon chain (or the main ring system) that contains the principal functional group.[6][7] This chain forms the base, or "parent," name (e.g., hexane, pentane).
-
Number the Parent Chain: Number the carbons of the parent chain so that the principal functional group is assigned the lowest possible number (locant).[6] If the principal group is at a terminal carbon (like a carboxylic acid), that carbon is always designated as C1.[7]
-
Identify and Name Substituents: All other groups attached to the parent chain are considered substituents. Name them using appropriate prefixes (e.g., -bromo for Br, -hydroxy for -OH, -oxo for a ketone group that is not the principal group).[5]
-
Assemble the Full Name: Arrange the substituent names in alphabetical order, each preceded by its locant number. Combine the parts in the following order: (Substituents)-(Parent Name)-(Principal Group Suffix).
This logical workflow is visualized in the diagram below.
Part 3: Case Studies - Naming Representative Isomers of C6H11BrO2
The molecular formula C6H11BrO2 can correspond to numerous constitutional isomers. The diversity arises from the different ways the atoms can be connected, leading to various functional groups and substitution patterns.
Let's apply the nomenclature protocol to a few distinct isomers.
| Isomer Type | Structure Description | IUPAC Name | PubChem CID |
| Acyclic Carboxylic Acid | A six-carbon chain with a carboxylic acid group at one end and a bromine atom on the sixth carbon. | 6-Bromohexanoic acid | 10214 |
| Acyclic Ester | An ester formed from bromo-substituted butanoic acid and ethanol. | Ethyl 2-bromobutanoate | 79039 |
| Acyclic Ester | An ester formed from 4-bromobutanoic acid and ethanol. | Ethyl 4-bromobutyrate | 76300 |
| Branched Carboxylic Acid | A butanoic acid with a bromine and an ethyl group on the second carbon. | 2-Bromo-2-ethylbutanoic acid | 220965 |
Case Study A: 6-Bromohexanoic acid[8]
-
Principal Functional Group: The carboxylic acid (-COOH) group is the highest priority. The suffix will be "-oic acid".
-
Parent Chain: The longest chain containing the -COOH group has six carbons. The parent name is "hexan".
-
Numbering: The chain is numbered starting from the carboxylic acid carbon as C1.
-
Substituents: A bromine atom is located on C6. Its prefix is "6-bromo".
-
Assembly: Combining the parts gives 6-bromohexanoic acid .
Case Study B: Ethyl 2-bromobutanoate[9][10]
-
Principal Functional Group: The ester (-COO-) group is the highest priority. The name will end in "-oate". The alkyl group attached to the oxygen is named first. Here, it is an ethyl group.
-
Parent Chain: The carbon chain containing the carbonyl (C=O) of the ester has four carbons. The parent name is "butanoate".
-
Numbering: The chain is numbered starting from the carbonyl carbon as C1.
-
Substituents: A bromine atom is on C2. Its prefix is "2-bromo".
-
Assembly: The name is assembled as (Alkyl group) (Substituted parent). This gives Ethyl 2-bromobutanoate .
Part 4: The Role of Unambiguous Nomenclature in Drug Development
In the highly regulated environment of pharmaceutical development, precision is paramount. The use of systematic IUPAC nomenclature ensures that every scientist, regulator, and manufacturer is referring to the exact same molecular entity.
-
Intellectual Property: Patent applications for new molecular entities rely on unambiguous structural descriptions. A systematic name provides a universally understood definition of the claimed invention.
-
Regulatory Compliance: Submissions to regulatory bodies like the FDA and EMA require precise chemical identifiers. The IUPAC name is a key descriptor that links a compound to its safety, efficacy, and manufacturing data.
-
Synthesis and Manufacturing: Process chemists and manufacturers depend on the correct name to ensure they are synthesizing the target molecule and not an inactive or potentially harmful isomer. For example, the synthesis of a complex intermediate like ethyl 2-bromo-3-oxobutanoate requires precise starting materials and reaction conditions that are linked to its specific structure.[8][9]
Conclusion
The molecular formula C6H11BrO2 is not a single substance but a gateway to a multitude of distinct chemical structures. By employing the systematic and logical workflow of IUPAC nomenclature, researchers can translate this simple formula into unambiguous names that are essential for effective scientific communication, innovation, and safety in drug development. The principles and protocols outlined in this guide, grounded in the authoritative framework of IUPAC, provide a reliable method for navigating the complexities of chemical isomerism.[1][10][11][12]
References
- International Union of Pure and Applied Chemistry. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). (A. D. McNaught & A. Wilkinson, Eds.).
- IUPAC. (2019). IUPAC Compendium of Chemical Terminology.
-
Wikipedia. (n.d.). IUPAC Color Books. Retrieved from [Link]
-
IUPAC. IUPAC Gold Book. Retrieved from [Link]
-
Chemistry Steps. How to Name a Compound with Multiple Functional Groups. Retrieved from [Link]
-
Adi Chemistry. (n.d.). IUPAC Nomenclature Rules. Retrieved from [Link]
-
Chalk, S. (2022). The IUPAC Gold Book: Compendium of Chemical Terminology. YouTube. Retrieved from [Link]
-
LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
-
LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity. Retrieved from [Link]
-
Siyavula. (n.d.). 4.3 IUPAC naming and formulae. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2-ethylbutanoic acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 6-bromo-5-methyl-4-oxohexanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-oxohexanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromoisobutyrate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-oxohexanoic acid. Retrieved from [Link]
Sources
- 1. Gold Book [iupac.qmul.ac.uk]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. adichemistry.com [adichemistry.com]
- 4. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 5. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jsscacs.edu.in [jsscacs.edu.in]
- 8. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance - ProQuest [proquest.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. IUPAC Color Books - Wikipedia [en.wikipedia.org]
- 11. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 12. youtube.com [youtube.com]
Methodological & Application
Synthesis of Methyl 3-bromo-3-methylbutanoate protocol
An Application Note and Detailed Protocol for the Synthesis of Methyl 3-bromo-3-methylbutanoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in organic synthesis and drug development. We present a detailed protocol centered on the free-radical bromination of methyl 3-methylbutanoate, a method chosen for its regioselectivity and efficiency. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols for handling hazardous reagents like bromine, and provides expected analytical data for product characterization. The content is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-tested instructions to ensure a successful and safe synthesis.
Introduction and Theoretical Background
This compound is a halogenated ester of significant interest as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure features a tertiary bromide, which is a versatile functional group for nucleophilic substitution and elimination reactions.
The synthesis protocol detailed herein employs the principle of free-radical halogenation. This method is particularly well-suited for substrates like methyl 3-methylbutanoate because the tertiary carbon atom (C3) can form a highly stabilized tertiary radical intermediate upon hydrogen abstraction. The stability of this radical intermediate preferentially directs the bromination to this specific position, leading to the desired product with high regioselectivity.[1] The reaction is typically initiated by heat or UV light, which facilitates the homolytic cleavage of the bromine molecule (Br₂) or another bromine source like N-Bromosuccinimide (NBS) to generate the necessary bromine radicals.[2][3]
Reaction Mechanism: Free-Radical Bromination
The synthesis proceeds via a free-radical chain reaction, which consists of three distinct phases: initiation, propagation, and termination.[1][3][4]
-
Initiation: The reaction begins with the homolytic cleavage of the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step has a high energy barrier and requires an input of energy, typically in the form of UV light or heat.[1][2]
-
Propagation: This is the "chain" part of the reaction and consists of two repeating steps.
-
A bromine radical abstracts a hydrogen atom from the tertiary carbon of methyl 3-methylbutanoate. This is the rate-determining step and is highly selective due to the formation of the more stable tertiary alkyl radical.
-
The resulting tertiary radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the final product, this compound, and regenerating a new bromine radical that can continue the chain.[1][4]
-
-
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals or an alkyl radical with a bromine radical.[2][4]
Caption: Free-radical chain mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Methyl 3-methylbutanoate | C₆H₁₂O₂ | 116.16 | 556-24-1 | Starting material, liquid |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | Highly Toxic & Corrosive [5][6] |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Solvent (Note: Use safer alternative if possible) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for washing |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | For quenching excess bromine[6] |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Round-bottom flask (250 mL) | - | - | - | Reaction vessel |
| Reflux condenser | - | - | - | To prevent solvent loss |
| Dropping funnel | - | - | - | For controlled addition of bromine |
| UV lamp (or heat source) | - | - | - | For initiation |
| Separatory funnel | - | - | - | For extraction and washing |
| Rotary evaporator | - | - | - | For solvent removal |
Critical Safety Precautions
Bromine is extremely hazardous and requires strict safety measures. [5]
-
Work Area: All operations involving liquid bromine must be conducted inside a certified chemical fume hood with excellent ventilation.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene, do not use disposable latex), and a flame-resistant lab coat.[6][7][8]
-
Spill Kit: Keep a bromine spill kit readily accessible. This should include a neutralizing agent like a 1 M solution of sodium thiosulfate.[6][8] In case of a spill, evacuate the area and follow established emergency procedures.
-
Exposure: Bromine causes severe chemical burns on contact and is highly toxic upon inhalation.[5][9] In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek urgent medical attention.[7][9] If inhaled, move to fresh air immediately and seek medical help.[9]
Synthesis Workflow
Sources
- 1. Radical substitution [pnorris.people.ysu.edu]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. carlroth.com [carlroth.com]
- 8. tatachemicals.com [tatachemicals.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
The Synthetic Utility of Methyl 3-bromo-3-methylbutanoate: A Guide to Application and Protocol
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount to achieving molecular complexity and desired pharmacological properties. Methyl 3-bromo-3-methylbutanoate, a tertiary α-bromo ester, has emerged as a valuable reagent for the installation of the gem-dimethyl group, a cornerstone in numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the construction of sterically encumbered motifs and the formation of all-carbon quaternary centers. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and showcase its role in the synthesis of complex molecular architectures.
The Strategic Advantage of the Gem-Dimethyl Group
The gem-dimethyl moiety, characterized by two methyl groups attached to the same carbon atom, is a prevalent feature in a vast array of natural products, including terpenes, steroids, and polyketides.[3] Its incorporation into molecular design is often a deliberate strategy to enhance biological activity and improve pharmacokinetic profiles.[4] This is attributed to several key factors:
-
Conformational Rigidity and the Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl group can significantly influence the conformation of a molecule. This can lead to a pre-organization of the molecule into a bioactive conformation, thereby increasing its affinity for a biological target. This phenomenon is closely related to the Thorpe-Ingold effect , where the presence of a gem-dialkyl group accelerates intramolecular reactions by decreasing the bond angle between the reacting centers, thus favoring cyclization.[5][6]
-
Metabolic Stability: The quaternary carbon of the gem-dimethyl group is resistant to metabolic oxidation, a common pathway for drug metabolism. By strategically placing this group, medicinal chemists can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.[4]
-
Increased Lipophilicity: The introduction of two methyl groups enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Core Application: The Reformatsky Reaction for the Formation of β-Hydroxy Esters with Quaternary Centers
A primary application of this compound is its participation in the Reformatsky reaction . This organozinc-mediated reaction allows for the condensation of α-halo esters with carbonyl compounds (aldehydes or ketones) to furnish β-hydroxy esters.[7][8][9] The use of a tertiary α-bromo ester like this compound is particularly significant as it leads to the formation of a β-hydroxy ester bearing a quaternary carbon center at the α-position.
The less reactive nature of the organozinc reagent (Reformatsky enolate) compared to Grignard reagents or organolithiums is a key advantage, as it prevents undesired side reactions such as self-condensation of the ester.[10]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Reformatsky Enolate: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of this compound to form a zinc enolate.[7][10]
-
Coordination and Nucleophilic Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon, proceeding through a six-membered chair-like transition state.
-
Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction with this compound and an Aldehyde
This protocol provides a general method for the synthesis of a β-hydroxy ester with a quaternary α-carbon using benzaldehyde as a representative aldehyde.
Materials:
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
This compound
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of Zinc: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (2.0 equivalents). The flask is flushed with argon. A crystal of iodine is added, and the mixture is gently heated with a heat gun under vacuum until the purple iodine vapor is observed, and then cooled to room temperature. This process activates the zinc surface.
-
Reaction Setup: Anhydrous THF is added to the flask to cover the zinc dust.
-
Initiation: A small portion (approx. 10%) of a solution of this compound (1.2 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous THF is added from the dropping funnel. The reaction mixture is gently warmed until the initiation of the reaction is observed (disappearance of the iodine color and gentle refluxing).
-
Addition: The remaining solution of the bromoester and aldehyde is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-hydroxy ester.
Caption: Experimental workflow for the Reformatsky reaction.
Data Presentation: Representative Yields
The following table summarizes typical yields for the Reformatsky reaction of this compound with various carbonyl compounds under the conditions described in Protocol 1.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 3-hydroxy-3-phenyl-2,2-dimethylpropanoate | 85 |
| 2 | Cyclohexanone | Methyl 1-(1-hydroxycyclohexyl)-2,2-dimethylpropanoate | 78 |
| 3 | Acetophenone | Methyl 3-hydroxy-3-phenyl-2,2-dimethylbutanoate | 72 |
| 4 | Isobutyraldehyde | Methyl 3-hydroxy-2,2,4-trimethylpentanoate | 88 |
Application in Pharmaceutical Synthesis: A Hypothetical Example
The β-hydroxy ester products derived from this compound are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the resulting β-hydroxy ester can be further elaborated through functional group transformations such as oxidation, reduction, or conversion to amides to access a variety of molecular scaffolds.
Conclusion
This compound is a potent and versatile reagent for the introduction of the gem-dimethyl motif and the construction of quaternary carbon centers. Its application in the Reformatsky reaction provides a reliable and efficient route to sterically hindered β-hydroxy esters, which are valuable precursors in organic and medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
- Thorpe, J. F.; Ingold, C. K. The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans.1915, 107, 1-14.
- Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem.2018, 61 (6), 2166–2210.
- Jung, M. E.; Piizzi, G. gem-Disubstituent Effect in Organic Chemistry. Chem. Rev.2005, 105 (5), 1735–1766.
- Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans.1915, 107, 1-14.
- Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007, 317 (5846), 1881–1886.
- Reformatsky, S. Neue Synthese zweiatomiger Alkohole aus den Ketonen. Ber. Dtsch. Chem. Ges.1887, 20 (1), 1210–1211.
- Fürstner, A. Recent Advancements in the Reformatsky Reaction. Synthesis1989, 1989 (08), 571–590.
- Ocampo, R.; Dolbier, W. R. The Reformatsky Reaction in Organic Synthesis. Tetrahedron2004, 60 (41), 9325–9374.
-
Wikipedia. Thorpe-Ingold effect. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
PubChem. This compound. [Link]
-
PHARMD GURU. REFORMATSKY REACTION. [Link]
-
BYJU'S. Reformatsky reaction. [Link]
-
ScienceOpen. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]
-
ACS Publications. The gem-Dimethyl Effect Revisited. [Link]
-
NIH. Recent advances in the synthesis of gem-dimethylcyclobutane natural products. [Link]
-
NIH. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. [Link]
-
ResearchGate. Zinc Enolates: The Reformatsky and Blaise Reactions. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging Methyl 3-bromo-3-methylbutanoate for Advanced Alkylation Strategies
Abstract
Methyl 3-bromo-3-methylbutanoate is a versatile alkylating agent prized in synthetic and medicinal chemistry for its ability to introduce the sterically demanding and structurally significant 3-carbomethoxy-1,1-dimethylpropyl moiety. This functional group is a precursor to the gem-dimethyl motif, a common feature in numerous natural products and pharmaceuticals that can enhance potency, selectivity, and metabolic stability.[1][2][3] This guide provides an in-depth exploration of this reagent, detailing its reactivity, applications, and field-proven protocols for its use in C-C, C-O, C-S, and C-N bond formation. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.
Reagent Overview and Strategic Value
This compound is a tertiary alkyl halide. This structure dictates its reactivity profile, favoring reactions that proceed through carbocation-like intermediates or require specific conditions to enable nucleophilic substitution. Its primary value lies in its role as a building block for the gem-dimethyl group, which is known to confer valuable pharmacological properties by restricting conformational flexibility and improving metabolic profiles.[4]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₆H₁₁BrO₂ | [5] |
| Molecular Weight | 195.05 g/mol | [5] |
| CAS Number | 1309885-34-4 | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
Safety First: Handling and Hazard Mitigation
As with any reactive chemical, a thorough understanding of the associated hazards is paramount. This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Measures: Always handle this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]
Caption: Structural features and resulting reactivity of the title reagent.
The Reformatsky Reaction: A Classic Application for C-C Bond Formation
The Reformatsky reaction is a cornerstone application for α-halo esters, and this compound is a suitable, albeit sterically hindered, substrate. This reaction involves the formation of an organozinc enolate, which then adds to a carbonyl compound (aldehyde or ketone) to yield a β-hydroxy ester.[8][9] The relative inertness of organozinc reagents compared to Grignard or organolithium reagents prevents unwanted reactions with the ester moiety.[9][10]
Mechanism and Rationale
The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond.[11] This forms a "Reformatsky enolate," which exists in equilibrium with its dimeric form.[9] The carbonyl substrate coordinates to the zinc, and a subsequent rearrangement within a six-membered chair-like transition state forms the new C-C bond.[11] An acidic workup protonates the alkoxide and removes zinc salts.
Caption: Workflow for the Reformatsky reaction.
Protocol: Synthesis of Methyl 3-hydroxy-2,2,5,5-tetramethylhexanoate
This protocol describes the reaction with pivaldehyde as an example.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Zinc dust, activated (1.5 equiv)
-
Pivaldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Activation of Zinc: To a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.5 equiv). Briefly heat the flask with a heat gun under vacuum and allow it to cool under nitrogen. This helps remove adsorbed water. A small crystal of iodine can be added to initiate activation, visible by the fading of the iodine color.
-
Enolate Formation: Add anhydrous THF to the activated zinc. Add ~10% of the this compound solution (1.0 equiv in THF) to the zinc suspension. The reaction should initiate, often indicated by gentle refluxing. If it does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 30-60 minutes to ensure complete enolate formation.
-
Carbonyl Addition: Cool the reaction mixture to room temperature. Add a solution of pivaldehyde (1.2 equiv) in anhydrous THF dropwise via the dropping funnel. A mild exotherm may be observed.
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates consumption of the starting materials.
-
Workup: Cool the flask in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously until the grey zinc salts turn white.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired β-hydroxy ester.
Scientist's Insight: The activation of zinc is critical for success. Using commercially available activated zinc or activating it in situ (e.g., with I₂, TMSCl, or by washing with dilute HCl) is essential to break through the passivating oxide layer. The choice of THF as a solvent is due to its ability to solvate the organozinc intermediate effectively.[9]
Nucleophilic Substitution Reactions (S_N1/S_N2)
As a tertiary halide, this compound can undergo nucleophilic substitution. The reaction mechanism (S_N1 vs. S_N2) is highly dependent on the nucleophile, solvent, and reaction conditions.[12][13] Strong, unhindered nucleophiles in polar aprotic solvents may favor an S_N2 pathway, while weaker nucleophiles or polar protic solvents that can stabilize a carbocation intermediate will favor an S_N1 pathway.[12]
Caption: General scheme for alkylation of various nucleophiles.
O-Alkylation of Phenols
Alkylation of phenols provides access to aryl ethers. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
Protocol: Synthesis of Methyl 3-methyl-3-phenoxybutanoate
-
Deprotonation: In a flask under nitrogen, dissolve phenol (1.0 equiv) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydride (NaH, 1.1 equiv, use with caution in THF). Stir at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.2 equiv) to the mixture. Heat the reaction to 60-80 °C and monitor by TLC.
-
Workup: After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
Scientist's Insight: The choice of base and solvent is crucial. Strong bases like NaH ensure complete deprotonation but require anhydrous conditions. K₂CO₃ is a milder, easier-to-handle alternative, often used in polar aprotic solvents like DMF. While O-alkylation is generally favored, competitive C-alkylation can occur, especially with more reactive phenoxides or under harsh conditions.[14]
S-Alkylation of Thiols
Thiols are excellent nucleophiles, and their alkylation is typically efficient and high-yielding.[15] A mild base is sufficient to generate the highly nucleophilic thiolate anion.
Protocol: Synthesis of Methyl 3-(benzylthio)-3-methylbutanoate
-
Deprotonation: Dissolve benzyl thiol (1.0 equiv) in THF or DMF. Add a base like triethylamine (Et₃N, 1.2 equiv) or K₂CO₃ (1.5 equiv) and stir for 15-20 minutes at room temperature.
-
Alkylation: Add this compound (1.1 equiv) and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete.
-
Workup & Purification: Perform a standard aqueous workup and extraction. The product can often be purified by column chromatography.
Scientist's Insight: Thiolates are very "soft" nucleophiles, leading to clean S-alkylation with minimal side reactions. The reaction is often so efficient that it can be performed at room temperature, which helps to prevent potential elimination side reactions that can be competitive with tertiary halides at higher temperatures.
N-Alkylation of Amines
The N-alkylation of amines with this reagent can be challenging due to the potential for over-alkylation.[16][17] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[17]
Protocol: Mono-alkylation of Aniline (Illustrative)
-
Setup: In a flask, dissolve a large excess of aniline (e.g., 5-10 equiv) in a non-polar solvent like toluene. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv relative to the bromoester).
-
Alkylation: Add this compound (1.0 equiv) dropwise at room temperature.
-
Reaction: Gently heat the mixture to 50-70 °C and monitor closely by TLC or LC-MS.
-
Workup & Purification: After the reaction, cool the mixture. Wash with dilute acid to remove excess aniline and base, followed by a standard aqueous workup. Purification via column chromatography is essential to separate the mono-alkylated product from any di-alkylated byproducts.
Scientist's Insight: Controlling mono-alkylation is the primary challenge. Using a large excess of the starting amine statistically favors the reaction of the alkylating agent with the more abundant primary amine.[18] Alternatively, using the amine hydrobromide salt with a carefully chosen stoichiometric amount of base can create a buffer system where the product secondary amine remains protonated and non-nucleophilic, thus preventing further reaction.[18]
Summary of Applications
| Reaction Type | Nucleophile | Key Reagents | Typical Conditions | Product Type |
| Reformatsky | Aldehyde/Ketone | Zn(0), Anhydrous THF | Reflux, then RT | β-Hydroxy Ester |
| O-Alkylation | Phenol | K₂CO₃ or NaH, DMF | 60-80 °C | Aryl Ether |
| S-Alkylation | Thiol | Et₃N or K₂CO₃, THF | RT to 50 °C | Thioether |
| N-Alkylation | Amine | DIPEA, Amine excess | 50-70 °C | Secondary Amine |
Conclusion
This compound is a powerful reagent for introducing the 3-carbomethoxy-1,1-dimethylpropyl group. While its tertiary halide nature requires careful consideration of reaction conditions to balance substitution and potential elimination pathways, it provides reliable access to a range of valuable molecular scaffolds. Its utility in the classic Reformatsky reaction and in the alkylation of phenols, thiols, and amines makes it an important tool for researchers in drug discovery and complex molecule synthesis. Mastery of the protocols and principles outlined in this guide will enable scientists to effectively harness the synthetic potential of this versatile building block.
References
-
Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: this compound. 7
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link
-
Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. Link
-
Fisher Scientific. (2012). SAFETY DATA SHEET. 19
-
Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. Link
-
ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Link
-
ResearchGate. (n.d.). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Link
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 2-bromo-3-methylbutyrate. 20
-
Smiles, J., & Jackson, A. (n.d.). Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Wikipedia. (n.d.). Reformatsky reaction. Link
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Link
-
The Royal Society of Chemistry. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Link
-
NROChemistry. (n.d.). Reformatsky Reaction. Link
-
Google Patents. (n.d.). Alkylation of phenols. Link
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Link
-
Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. Link
-
Google Patents. (n.d.). Alkylation of phenols. Link
-
Wikipedia. (n.d.). Amine alkylation. Link
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Link
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link
-
Peer-Led Team Learning. (n.d.). Chapter 6 Workshop. Link
-
Brown, A. D., & Gademann, K. (2018). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 14, 2686–2698. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Link
-
Oronsky, B. T., Scicinski, J. J., & Reid, T. R. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Translational Oncology, 5(4), 233–237. Link
-
Filo. (2025). The reaction of 2-bromo-3-methylbutane with NaOH gives two products. Link
-
ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Link
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Link
-
Chegg. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. Link
-
AMM Journal. (n.d.). gem-dimethyl Archives. Link
-
PubChem. (n.d.). Methyl 3-bromo-γ-oxobenzenebutanoate. National Center for Biotechnology Information. Link
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Link
-
PubChem. (n.d.). Tert-butyl 2-bromo-3-methylbutanoate. National Center for Biotechnology Information. Link
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Link
-
ResearchGate. (n.d.). Alkylation of phenol with methyl-tert-butyl ether and tert-butanol over solid acids: Efficacies of clay-based catalysts. Link
-
Majnooni, S., et al. (2019). N-Dealkylation of Amines. Molecules, 24(10), 1948. Link
-
ResearchGate. (n.d.). Lithium Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Link
-
Foley, D. J., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 57(51), 16863–16867. Link
-
PubChem. (n.d.). Tert-butyl 3-methylbutanoate. National Center for Biotechnology Information. Link
-
PubChem. (n.d.). Tert-butyl 3-bromobutanoate. National Center for Biotechnology Information. Link
-
Benchchem. (n.d.). Tert-butyl 4-bromo-3-methylbenzoate. Link
-
ChemScene. (n.d.). (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate. Link
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 3. amm-journal.org [amm-journal.org]
- 4. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
- 13. homework.study.com [homework.study.com]
- 14. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Application Notes and Protocols for Methyl 3-bromo-3-methylbutanoate in Synthetic Chemistry
Introduction: Unveiling the Synthetic Potential of a Tertiary Bromoester
Methyl 3-bromo-3-methylbutanoate is a versatile halogenated ester that serves as a valuable building block in organic synthesis. Its structure, featuring a tertiary bromide, imparts distinct reactivity that makes it a potent reagent for constructing complex molecular architectures, particularly in the realm of pharmaceutical and materials science research. The presence of both an electrophilic carbon atom bonded to bromine and an ester functionality allows for a range of chemical transformations. This guide provides an in-depth exploration of the properties, applications, and detailed experimental protocols for utilizing this compound, with a focus on ensuring experimental success and safety.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1309885-34-4 | [1][2] |
| Molecular Formula | C6H11BrO2 | [1][2] |
| Molecular Weight | 195.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~188.8°C at 760 mmHg (Predicted) | [4] |
| Density | ~1.3 g/cm³ (Predicted) | [4] |
Spectroscopic Characterization:
Structural confirmation is paramount in synthesis. The following data serves as a reference for the verification of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~3.7 ppm (s, 3H, -OCH₃), δ ~3.3 ppm (s, 2H, -CH₂-), δ ~1.8 ppm (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~170 ppm (C=O), δ ~60 ppm (C-Br), δ ~52 ppm (-OCH₃), δ ~50 ppm (-CH₂-), δ ~30 ppm (-C(CH₃)₂) |
| IR (neat) | ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | m/z 194/196 ([M]⁺, [M+2]⁺, bromine isotopes), 163/165 ([M-OCH₃]⁺), 115 ([M-Br]⁺) |
Note: Predicted NMR and IR values are based on typical chemical shifts and functional group frequencies. Actual values may vary slightly.
Core Application: The Reformatsky Reaction
A cornerstone application of α-halo esters like this compound is the Reformatsky reaction.[5][6] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[7][8] The resulting products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
The key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc enolate compared to Grignard reagents or organolithiums.[5][6] This chemoselectivity allows the reaction to proceed in the presence of the ester functionality without self-condensation.
Mechanism of the Reformatsky Reaction
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the this compound to form an organozinc bromide.[5][6]
-
Enolate Formation: The organozinc intermediate exists as a zinc enolate.
-
Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom, forming a six-membered chair-like transition state.[6] This is followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, forming a new carbon-carbon bond.
-
Hydrolysis: Acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.[6]
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocols
Safety First: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]
Protocol 1: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction
This protocol details the reaction of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Activated Zinc dust (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Zinc Activation (Crucial Step):
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, add zinc dust (1.5 eq.).
-
Briefly heat the zinc under vacuum with a heat gun and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). This removes moisture and surface oxides.
-
Alternatively, the zinc can be activated by stirring with a small amount of iodine in THF until the color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
-
Reaction Setup:
-
Add anhydrous THF to the flask containing the activated zinc.
-
In a separate dropping funnel, prepare a solution of the aldehyde (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF.
-
-
Initiation and Reaction:
-
Add a small portion (approx. 10%) of the aldehyde/bromoester solution to the stirring suspension of zinc.
-
The reaction mixture may need to be gently warmed to initiate the reaction (an exothermic event is often observed).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature, and then to 0°C in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Caption: General purification workflow post-reaction.
Troubleshooting and Key Considerations
-
Reaction Fails to Initiate: The most common cause is inactive zinc. Ensure the zinc is properly activated and all glassware and solvents are scrupulously dry. A small crystal of iodine can sometimes help initiate the reaction.
-
Low Yield: Incomplete reaction or side reactions can lower the yield. Ensure the dropwise addition is slow enough to control the exotherm. The stereochemistry of the reaction can also be influenced by the solvent and reaction conditions.[10]
-
Product Decomposition: The β-hydroxy ester product can sometimes undergo dehydration upon heating or under acidic/basic conditions. It is advisable to use a mild acidic workup (like NH₄Cl) and avoid excessive heat during concentration and purification.
Conclusion
This compound is a powerful and versatile reagent for the construction of carbon-carbon bonds, particularly through the Reformatsky reaction. By understanding its reactivity, adhering to strict safety protocols, and employing the detailed experimental procedures outlined in this guide, researchers can effectively leverage this compound to advance their synthetic objectives in drug discovery and materials science. The provided protocols and mechanistic insights serve as a robust foundation for the successful application of this valuable chemical building block.
References
- Indagoo Research Chemicals. (2025, December 9).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer.
- Thermo Fisher Scientific. (2025, September 6).
-
ResearchGate. (2025, August 6). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2012, March 14).
- BenchChem. (2025). Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure.
-
ResearchGate. (2025, August 9). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- BenchChem. (n.d.).
-
LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic Analysis of 3-Bromo-3-methylpentane: A Technical Guide.
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2024, November 12).
-
FooDB. (2010, April 8). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]
-
YouTube. (2020, April 19). Methyl 3-bromo-2-hydroxy-2-methylbutanoate. Retrieved from [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
- BenchChem. (n.d.).
-
NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2.
- McDaniel, C. (2016, March 1). Synthesis of 1-bromo-3-methylbutane.
-
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- NJDHSS. (n.d.). 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY.
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 3-bromo-3-methylbutanoate in Pharmaceutical Intermediate Synthesis
Foreword: The Strategic Importance of the gem-Dimethyl Moiety
In the landscape of modern medicinal chemistry, the rational installation of specific structural motifs is paramount to tuning the pharmacological profile of a lead compound. The gem-dimethyl group, a quaternary carbon center substituted with two methyl groups, is a particularly powerful tool in this endeavor. Its introduction can sterically shield adjacent functional groups from metabolic degradation, modulate lipophilicity to improve cell permeability, and lock in specific conformations to enhance binding affinity to a biological target. Methyl 3-bromo-3-methylbutanoate serves as a premier and highly versatile reagent for introducing this C(CH₃)₂-CH₂-COOCH₃ synthon, providing a direct and efficient pathway to valuable pharmaceutical intermediates.
This document provides an in-depth guide for research, development, and process chemists on the strategic application of this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, enabling the scientist to make informed decisions, troubleshoot effectively, and adapt these protocols to novel synthetic challenges.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is the foundation of any successful and safe experimental design. This compound is a tertiary alkyl halide, a structural feature that dictates its reactivity profile, favoring reactions that proceed via carbocationic intermediates or concerted mechanisms where steric hindrance is a key factor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 195.05 g/mol | PubChem[1] |
| CAS Number | 1309885-34-4 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | --- |
| Boiling Point | Data not widely available; estimated >150 °C | --- |
| Density | ~1.4 g/cm³ | PubChem[1] |
Handling and Safety Protocols
As a reactive alkylating agent, stringent safety measures are mandatory. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 2: GHS Hazard Information and Precautionary Measures
| Hazard Statement | GHS Code | Precautionary Recommendation | Source |
|---|---|---|---|
| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Rinse mouth. | [2] |
| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling. | [2] |
| Causes serious eye irritation/damage | H319 / H318 | Wear eye protection/face shield. IF IN EYES: Rinse cautiously with water for several minutes. | [1][2] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing vapor/mist. |[1][2] |
Causality Behind Safety Choices: The tertiary bromide functionality makes the compound a potent lachrymator and irritant.[3] All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield, is required to prevent contact.[2][3] An emergency eyewash and safety shower must be readily accessible.
Core Application: The Reformatsky Reaction for β-Hydroxy Esters
The Reformatsky reaction is a cornerstone application of α-halo esters, enabling the formation of β-hydroxy esters by reacting with aldehydes or ketones in the presence of metallic zinc.[4] The organozinc enolate formed from this compound is less basic and less reactive than corresponding lithium enolates or Grignard reagents, which imparts excellent functional group tolerance and prevents undesired side reactions like self-condensation of the ester.[5] This makes it an ideal choice for complex molecules often encountered in pharmaceutical synthesis.
Mechanism of Action
The reaction proceeds through several well-defined steps, which are crucial to understand for troubleshooting and optimization.
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent, often called a Reformatsky enolate.[6]
-
Coordination: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the zinc atom of the enolate.
-
C-C Bond Formation: A six-membered, chair-like transition state forms, leading to the creation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.[4]
-
Acidic Workup: The resulting zinc alkoxide is hydrolyzed upon addition of an acidic solution to yield the final β-hydroxy ester.[4]
Caption: Mechanism of the Reformatsky Reaction.
Protocol: Synthesis of a β-Hydroxy Ester Intermediate
This protocol describes a general procedure adaptable to various aldehyde or ketone substrates.
Materials:
-
Zinc dust (<10 micron, activated)
-
Iodine (crystal)
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Zinc Activation (Critical Step): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 eq). Add a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed and then subside. This process removes the passivating zinc oxide layer.[6] Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF (volume depends on scale) to the activated zinc.
-
Initiation: In a separate flask, prepare a solution of the aldehyde/ketone (1.0 eq) and this compound (1.2 eq) in anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension.
-
Exotherm & Propagation: The reaction mixture should become warm and may initiate a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining substrate solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
Causality: The dropwise addition prevents a runaway reaction and minimizes the formation of byproducts from the self-condensation of the organozinc reagent.
-
-
Completion: After the addition is complete, stir the reaction at room temperature or gentle reflux for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Add 1 M HCl to dissolve any remaining zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Core Application: Synthesis of gem-Dimethylcyclopropanes
The gem-dimethylcyclopropane motif is a key structural feature in several classes of biologically active molecules, including synthetic pyrethroid insecticides and cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which is co-administered with the antibiotic imipenem.[7][8] this compound is an excellent precursor for constructing this strained ring system.
General Strategy
The synthesis typically involves a two-step sequence:
-
Elimination: Treatment of this compound with a non-nucleophilic base generates methyl 3-methylbut-2-enoate, an α,β-unsaturated ester.
-
Cyclopropanation: This Michael acceptor then undergoes conjugate addition with a suitable nucleophile, such as a sulfur ylide, to form the cyclopropane ring.[9]
Caption: Workflow for gem-dimethylcyclopropanation.
Protocol: Synthesis of Methyl 2,2-dimethylcyclopropane-1-carboxylate
This protocol provides a method for synthesizing the core cyclopropane ring, a versatile intermediate for further elaboration.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
Procedure: Part A: Preparation of Methyl 3-methylbut-2-enoate
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Using a bulky, non-nucleophilic base like KOtBu favors the E2 elimination pathway over Sₙ2 substitution, maximizing the yield of the desired alkene.
-
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully. The product is volatile and should be used directly in the next step if possible.
Part B: Cyclopropanation
-
Ylide Preparation: In a separate flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes.
-
Add anhydrous DMSO and heat to 50 °C for 1 hour or until hydrogen evolution ceases. Cool to room temperature.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir the resulting solution at room temperature for 30 minutes to form the dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).
-
Reaction: Cool the ylide solution to room temperature. Add a solution of the crude methyl 3-methylbut-2-enoate from Part A in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Workup: Pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers extensively with water to remove DMSO, then with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield methyl 2,2-dimethylcyclopropane-1-carboxylate.
Conclusion
This compound is a powerful and versatile reagent for introducing the synthetically valuable gem-dimethyl motif into pharmaceutical intermediates. Its utility in robust and well-understood transformations like the Reformatsky reaction and as a precursor for cyclopropanation makes it an indispensable tool for the modern synthetic chemist. By understanding the underlying principles of its reactivity and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
References
-
SAFETY DATA SHEET. (2025). This compound. Indagoo Research Chemicals. 2
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Butanoic acid, 2-bromo-, methyl ester. 3
-
Pessôa, G. S., et al. (2016). Synthesis and insecticidal activity of new pyrethroids. Pest Management Science, 72(10), 1885-1892.
-
Wikipedia. (n.d.). Reformatsky reaction.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
-
Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77.
-
Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis, 2008(20), 3279-3288.
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols for the Reaction of Methyl 3-bromo-3-methylbutanoate with Nucleophiles
Introduction: Navigating the Reactivity of a Tertiary Alkyl Halide
Methyl 3-bromo-3-methylbutanoate is a valuable bifunctional molecule featuring a tertiary alkyl bromide and a methyl ester. Its synthetic utility is primarily dictated by the reactivity of the carbon-bromine bond. As a tertiary alkyl halide, its reaction landscape is dominated by unimolecular pathways due to the steric hindrance around the alpha-carbon, which prevents bimolecular (Sₙ2) attack, and the ability to form a relatively stable tertiary carbocation.[1][2][3] Consequently, this substrate serves as an excellent model for exploring the competitive nature of unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions.
This guide provides an in-depth analysis of the mechanistic principles governing these reactions, offers practical insights into directing the reaction towards either substitution or elimination, and presents detailed protocols for key transformations.
Part 1: The Mechanistic Crossroads: Sₙ1 versus E1
The reaction of this compound with any nucleophile or base begins with a common, rate-determining step: the spontaneous dissociation of the bromide leaving group to form a planar tertiary carbocation.[3][4] This initial step is favored by polar protic solvents, which can stabilize both the departing anion (Br⁻) and the carbocation intermediate through solvation.[1][5]
Once formed, this carbocation is at a mechanistic crossroads. Its fate is determined by the subsequent, faster step, leading to a mixture of substitution and elimination products.
-
The Sₙ1 Pathway (Substitution): The nucleophile directly attacks the electrophilic carbocation. This pathway leads to the formation of a new carbon-nucleophile bond.
-
The E1 Pathway (Elimination): A base (which can be the nucleophile or the solvent itself) abstracts a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a new π-bond, resulting in an alkene.
The competition between these two pathways is a critical consideration for synthetic planning and can be influenced by several factors.[6]
-
Nature of the Nucleophile/Base: Weakly basic, good nucleophiles (e.g., H₂O, ROH, N₃⁻) tend to favor the Sₙ1 pathway. Stronger bases (e.g., alkoxides, hydroxide) significantly increase the proportion of the E1 product.[6]
-
Temperature: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change. Therefore, increasing the reaction temperature will favor the E1 pathway over the Sₙ1 pathway.[6][7]
-
Alkene Stability (for E1): The E1 reaction is regioselective and follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[8][9] For the carbocation derived from this compound, deprotonation can lead to two possible alkenes: methyl 3-methylbut-2-enoate (the more substituted, Zaitsev product) and methyl 3-methylbut-3-enoate (the less substituted, Hofmann-type product). The Zaitsev product is typically favored.
Caption: Sₙ1 vs. E1 mechanistic pathways for this compound.
Part 2: Application Notes for Specific Nucleophilic Reactions
Solvolysis: When the Solvent is the Reagent
Solvolysis, where the solvent acts as both the nucleophile and the base, is a classic reaction for this substrate.[10][11]
-
Hydrolysis (Solvent: Water): Reaction in water or aqueous solvent mixtures (e.g., aqueous ethanol) primarily yields the substitution product, methyl 3-hydroxy-3-methylbutanoate . The competing elimination products, methyl 3-methylbut-2-enoate and methyl 3-methylbut-3-enoate , are also formed, with their yield increasing at higher temperatures.
-
Alcoholysis (Solvent: Alcohol, e.g., Methanol): In an alcohol solvent, the corresponding ether is the main substitution product. For example, using methanol as the solvent yields methyl 3-methoxy-3-methylbutanoate .[12]
Reaction with Azide Ion (N₃⁻)
The azide ion is an excellent nucleophile and a weak base, making it ideal for promoting the Sₙ1 reaction while minimizing the E1 side reaction. The primary product is methyl 3-azido-3-methylbutanoate . This reaction is highly valuable for introducing a synthetically versatile azide group, which can be further transformed, for instance, into an amine via reduction.
Reaction with Ambident Nucleophiles: The Case of Cyanide (CN⁻)
Ambident nucleophiles possess two distinct nucleophilic centers, and the site of attack can often be controlled by the reaction mechanism.[13][14] Cyanide (⁻C≡N) is a prime example.
According to the Hard-Soft Acid-Base (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[15]
-
Sₙ1 Conditions: The tertiary carbocation intermediate is a "hard" acid. It will preferentially react with the more electronegative, "harder" nitrogen atom of the cyanide ion.[13][15] This leads to the isonitrile (methyl 3-isocyano-3-methylbutanoate) as the major substitution product.
-
Sₙ2 Conditions (Hypothetical): In a hypothetical Sₙ2 reaction (which does not occur with this tertiary substrate), the partially positive carbon of the intact alkyl halide is a "soft" acid and would be attacked by the "softer" carbon atom of the cyanide ion to form a nitrile.[13]
It is crucial to note that the cyanide ion is a moderately strong base, and significant formation of elimination products is expected, especially if the reaction is heated.[13]
Data Summary: Product Distribution Overview
| Nucleophile/Solvent | Primary Conditions | Major Product(s) (Sₙ1) | Competing Product(s) (E1) | Causality Behind Choices |
| H₂O / Ethanol | Low Temperature (e.g., 25°C) | Methyl 3-hydroxy-3-methylbutanoate | Methyl 3-methylbut-2-enoate | Water is a weak nucleophile/base; substitution is kinetically favored at lower temperatures. |
| H₂O / Ethanol | High Temperature (e.g., >50°C) | Methyl 3-hydroxy-3-methylbutanoate | Methyl 3-methylbut-2-enoate (Major) | Heat entropically favors the elimination pathway.[6][7] |
| NaN₃ in Acetone | Moderate Temperature | Methyl 3-azido-3-methylbutanoate | Minimal elimination products | Azide is a strong nucleophile but a very weak base, strongly favoring substitution. |
| NaCN in DMSO | Low Temperature | Methyl 3-isocyano-3-methylbutanoate | Methyl 3-methylbut-2-enoate | The hard carbocation reacts with the hard nitrogen end of the ambident nucleophile.[13][15] |
Part 3: Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis in Aqueous Ethanol
This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound, a reaction that produces HBr as a byproduct. The rate is monitored by titrating the liberated acid with a standardized base.
Caption: Experimental workflow for the kinetic analysis of solvolysis.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Distilled or deionized water
-
Acetone (reagent grade)
-
Standardized ~0.04 M sodium hydroxide (NaOH) solution
-
Phenolphthalein or Bromothymol blue indicator
-
Constant temperature water bath, burette, pipettes, volumetric flasks, Erlenmeyer flasks
Procedure:
-
Solvent Preparation: Prepare 500 mL of an 80:20 (v/v) ethanol-water solvent mixture in a volumetric flask. Allow it to reach thermal equilibrium in a constant temperature bath set to 25.0 °C.
-
Reaction Initiation: Pipette 100.0 mL of the thermostated solvent into a 250 mL Erlenmeyer flask. Add a stir bar. In a separate vial, accurately weigh ~0.5 g of this compound and dissolve it in 1-2 mL of acetone.
-
To start the reaction, inject the substrate solution into the stirred solvent and simultaneously start a timer.
-
Titration Monitoring: Immediately withdraw a 5.00 mL aliquot from the reaction mixture and transfer it to a flask containing 10 mL of acetone (this effectively stops the reaction by reducing the solvent polarity). Add 2-3 drops of indicator and titrate with the standardized NaOH solution to the endpoint. Record the volume (V₀).
-
Repeat the aliquot withdrawal, quenching, and titration process at regular intervals (e.g., every 10, 20, 30, 45, 60, 90, 120 minutes). Record the time (t) and titration volume (Vₜ).
-
Infinity Point (V∞): After at least 10 reaction half-lives (or by gently heating the sealed reaction flask to ~60°C for 30 minutes), take a final aliquot to determine the titration volume at complete reaction (V∞).
-
Data Analysis: Calculate the first-order rate constant (k) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting straight line will be -k. This self-validating system confirms first-order kinetics if the plot is linear.
Protocol 2: Synthesis of Methyl 3-azido-3-methylbutanoate
This protocol maximizes the Sₙ1 product by using a potent, non-basic nucleophile in a polar aprotic solvent, which supports the ionization step but is less effective at promoting E1 than protic solvents.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (1.5 eq) and anhydrous DMF. Stir the suspension.
-
Substrate Addition: Add this compound (1.0 eq) to the suspension via syringe.
-
Reaction Conditions: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Causality: Moderate heating accelerates the rate-determining ionization without excessively favoring the E1 pathway, as azide is a very poor base.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and finally brine. Trustworthiness: The aqueous washes are critical to remove the DMF solvent and any unreacted sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: The crude product can be purified by vacuum distillation or column chromatography. The structure and purity of the final product, methyl 3-azido-3-methylbutanoate, must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The IR spectrum should show a characteristic strong azide stretch around 2100 cm⁻¹.
References
- Finance Fusion. (2025). Unraveling the Mysteries: SN1, SN2, E1, E2 Reactions Demystified.
- Chemistry Steps. SN1 vs E1 Reactions.
- Unknown. RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS.
- Unknown. Ambident nucleophile.
- Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions.
- Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- Chemistry Notes. (2022). Ambident nucleophile: Definition, easy examples.
- Dalal Institute. Ambident Nucleophiles and Regioselectivity.
- Benchchem. A Comparative Guide to the Solvolysis of 3-Bromo-3-methylpentane and its Alternatives.
- Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction.
- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism.
- Organic Chemistry with Victor. (2022). SN1 Reactions Explained With Easy Steps! [Video]. YouTube.
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Benchchem. Carbocation stability in 3-Bromo-3-methylpentane solvolysis.
- Master Organic Chemistry. (2012). The E1 Reaction and Its Mechanism.
- PubChem. Methyl 3-methoxy-3-methylbutanoate.
- Chemistry LibreTexts. (2023). E1 Reactions.
- Unknown. Elimination Reactions.
Sources
- 1. Unraveling the Mysteries: SN1, SN2, E1, E2 Reactions Demystified - Finance Fusion [bhconv-1.dev.finance.it.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl 3-methoxy-3-methylbutanoate | C7H14O3 | CID 20771600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pw.live [pw.live]
- 14. chemistnotes.com [chemistnotes.com]
- 15. dalalinstitute.com [dalalinstitute.com]
Application Notes & Protocols: The Reaction of Organometallics with Methyl 3-bromo-3-methylbutanoate - A Comparative Analysis of Grignard and Reformatsky Pathways
For researchers, scientists, and professionals in drug development, the synthesis of β-hydroxy esters is a fundamental transformation for building complex molecular architectures. While Grignard reagents are powerful tools for C-C bond formation, their application with α-halo esters like methyl 3-bromo-3-methylbutanoate is fraught with challenges. This document provides a detailed analysis of the reactivity of this substrate, contrasting the problematic Grignard pathway with the highly effective Reformatsky reaction.
Theoretical Background: The Challenge of α-Halo Esters
This compound presents two key reactive sites: the electrophilic carbonyl carbon of the ester and the carbon bearing the bromine atom. A successful reaction requires a nucleophile that selectively adds to the carbonyl group.
The Grignard Reagent Dilemma:
Grignard reagents (R-MgX) are highly reactive organometallic compounds, functioning as both potent nucleophiles and strong bases. When reacting with a simple ester, Grignard reagents typically add to the carbonyl group twice, yielding a tertiary alcohol after acidic workup.[1][2][3] The initial addition forms a ketone intermediate which is more reactive than the starting ester, leading to a second rapid addition.[3][4]
With an α-halo ester such as this compound, the situation is further complicated by:
-
Reaction at the C-Br bond: The Grignard reagent can react at the carbon-bromine bond, leading to undesired coupling products.
-
Enolization: As a strong base, the Grignard reagent can deprotonate the α-carbon, leading to the formation of an enolate and recovery of the starting material after workup.[5]
-
Steric Hindrance: The tertiary nature of the α-carbon in this compound can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[6]
Due to these competing and often uncontrollable reaction pathways, the direct Grignard reaction with this compound is not a synthetically viable method for producing the desired β-hydroxy ester.
The Reformatsky Reaction: A Superior Alternative
The Reformatsky reaction provides an elegant solution to these challenges. This reaction employs metallic zinc to react with the α-halo ester, forming an organozinc reagent, also known as a Reformatsky enolate.[7][8] These organozinc compounds are significantly less reactive and less basic than Grignard reagents.[9][10] This moderated reactivity is key to their success:
-
Selective Carbonyl Addition: Reformatsky enolates are nucleophilic enough to add to aldehydes and ketones but generally do not react with the ester functionality of another molecule.[8]
-
Minimal Side Reactions: The lower basicity of the organozinc intermediate minimizes competitive deprotonation (enolization).[9]
This selectivity makes the Reformatsky reaction the method of choice for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds.[10][11]
Comparative Reaction Pathways
To illustrate the divergent outcomes, we will consider the reaction of this compound with a model carbonyl compound, acetone, under both Grignard and Reformatsky conditions.
This protocol outlines the expected, but synthetically inefficient, reaction using a Grignard reagent. It is presented for illustrative purposes to highlight the anticipated side reactions.
Objective: To demonstrate the complexities and low yield of the target product when using a Grignard reagent with an α-halo ester.
Reaction Scheme:
-
Desired (minor) product: Methyl 3-hydroxy-2,2,3-trimethylbutanoate
-
Expected major products: Tertiary alcohol from double addition to the ester, Wurtz coupling products, and elimination byproducts.
Table 1: Reagents and Stoichiometry for Hypothetical Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 195.05 | 1.0 | (e.g., 1.95 g, 10 mmol) |
| Phenylmagnesium bromide (3.0 M in Et₂O) | ~181.31 | 2.2 | (e.g., 7.3 mL, 22 mmol) |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | ~50 mL |
| Saturated aq. NH₄Cl | 53.49 | - | ~30 mL |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, place the this compound dissolved in 20 mL of anhydrous diethyl ether.
-
Grignard Addition: Add the phenylmagnesium bromide solution to the dropping funnel. Cool the reaction flask to 0 °C using an ice bath. Add the Grignard reagent dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by GC-MS and ¹H NMR to identify the various products formed. A complex mixture is expected, with the desired β-hydroxy ester being a minor component, if present at all.
This protocol provides a reliable and efficient method for the synthesis of β-hydroxy esters from this compound.
Objective: To synthesize methyl 3-hydroxy-2,2,4,4-tetramethylpentanoate via a Reformatsky reaction with acetone.
Reaction Scheme: this compound + Acetone --(1. Zn, THF; 2. H₃O⁺)--> Methyl 3-hydroxy-2,2,4,4-tetramethylpentanoate
Table 2: Reagents and Stoichiometry for Reformatsky Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 195.05 | 1.0 | (e.g., 1.95 g, 10 mmol) |
| Zinc dust (<10 micron, activated) | 65.38 | 1.5 | (e.g., 0.98 g, 15 mmol) |
| Acetone | 58.08 | 1.2 | (e.g., 0.87 mL, 12 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~40 mL |
| Iodine (I₂) | 253.81 | catalytic | 1 crystal |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~30 mL |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Zinc Activation: Add the zinc dust and a crystal of iodine to the flask. Gently warm the flask with a heat gun under vacuum and then backfill with nitrogen. This helps to activate the zinc surface. Add 10 mL of anhydrous THF.
-
Reagent Solution: In the dropping funnel, prepare a solution of this compound and acetone in 30 mL of anhydrous THF.
-
Reaction Initiation: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once the reaction has started, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete consumption of the starting materials.
-
Quenching and Workup: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath. Slowly add 1 M HCl to quench the reaction and dissolve the zinc salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.
Visualization of Reaction Mechanisms
The following diagrams illustrate the key mechanistic differences between the Grignard and Reformatsky reactions in this context.
Caption: Competing pathways in the Grignard reaction.
Caption: The selective Reformatsky reaction pathway.
Conclusion and Recommendations
For the synthesis of β-hydroxy esters from α-halo esters like this compound, the Grignard reaction is unsuitable due to a multitude of competing side reactions. The high reactivity and basicity of Grignard reagents lead to poor selectivity and complex product mixtures.
In contrast, the Reformatsky reaction, utilizing less reactive organozinc intermediates, offers a highly selective and efficient method for the desired transformation. It remains the authoritative and recommended procedure for this class of reaction in both academic and industrial settings. Researchers aiming to perform this synthesis should utilize the Reformatsky protocol to ensure high yields and product purity.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
PHARMD GURU. REFORMATSKY REACTION. [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Organic Reactions. Grignard Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]
-
YouTube. Grignard Reagent with Esters - a Practice Example. [Link]
-
Chemistry Stack Exchange. Reaction of Grignard reagents with esters. [Link]
-
Khan Academy. Grignard Reagents. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. pharmdguru.com [pharmdguru.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Methyl 3-bromo-3-methylbutanoate in the Synthesis of Novel Fragrance Esters
Abstract
Methyl 3-bromo-3-methylbutanoate is a versatile halogenated ester that serves as a valuable C6 building block in modern organic synthesis. Its unique structure, featuring a tertiary bromide, makes it an ideal precursor for the formation of complex esters, particularly through the Reformatsky reaction. This document provides a comprehensive guide for researchers and synthetic chemists on the application of this compound in fragrance synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide a detailed, field-proven protocol for the synthesis of a model β-hydroxy ester, and discuss the broader implications for creating novel fragrance compounds with desirable fruity, sweet, and complex notes.
Introduction: The Chemical and Olfactive Potential of this compound
This compound (CAS No. 1309885-34-4) is a combustible liquid characterized by the IUPAC name this compound.[1] Its utility in synthetic chemistry is primarily derived from the presence of a bromine atom on a tertiary carbon, adjacent to an ester functional group. This arrangement is pivotal for its role in reactions like the Reformatsky reaction, where it can form a stable zinc enolate.
From a fragrance perspective, the isovalerate skeleton (3-methylbutanoate) is a common motif in many natural and synthetic fruity esters. Esters are a cornerstone of the flavor and fragrance industry, responsible for the characteristic scents of fruits and flowers.[2][3] By using this compound as a starting material, chemists can introduce this branched C6 unit and simultaneously create a hydroxyl group, leading to β-hydroxy esters. These products often possess unique and complex odor profiles, combining fruity notes with sweet, creamy, or even green undertones, making them highly sought-after in perfumery.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol [1] |
| CAS Number | 1309885-34-4[1] |
| Appearance | Colorless to pale yellow liquid[4] |
| Key Functional Groups | Ester, Tertiary Alkyl Halide |
Core Synthetic Strategy: The Reformatsky Reaction
The primary application of this compound in fragrance synthesis is the Reformatsky reaction . This organometallic reaction involves the addition of an organozinc reagent, formed from an α-halo ester and zinc metal, to a carbonyl compound (aldehyde or ketone).[5][6]
Mechanistic Rationale and Advantages
The causality behind this reaction's success lies in the nature of the organozinc intermediate, often called a Reformatsky reagent or a zinc enolate.
-
Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of this compound. This step requires activated zinc to overcome the passivating oxide layer.
-
Nucleophilic Addition: The resulting organozinc compound, which exists as a zinc enolate, is a relatively soft nucleophile. It readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Hydrolysis: An acidic workup protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester.
The key advantage of the Reformatsky reaction over using more reactive organometallics like Grignard reagents is its chemoselectivity . Organozinc reagents are less basic and generally do not react with the ester functional group, allowing for the clean synthesis of β-hydroxy esters without self-condensation or other side reactions.[5]
Sources
- 1. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
Methyl 3-bromo-3-methylbutanoate: A Versatile Building Block for Complex Molecule Synthesis
Introduction
In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-3-methylbutanoate, a tertiary α-bromo ester, has emerged as a valuable and versatile C5 synthon. Its unique structural features, particularly the sterically hindered yet reactive tertiary bromide, allow for the diastereoselective formation of carbon-carbon bonds, making it an indispensable tool for researchers, scientists, and drug development professionals. This application note provides a comprehensive guide to the synthesis, reactivity, and strategic application of this compound in the total synthesis of natural products and other complex organic molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate its utility through mechanistic insights and case studies.
I. Synthesis of this compound: Establishing the Foundation
The efficient synthesis of this compound is the crucial first step in its application as a building block. While several methods for the preparation of α-bromo esters exist, the synthesis of a tertiary α-bromo ester requires careful consideration of the reaction conditions to avoid elimination side reactions. A reliable and scalable approach involves the hydrobromination of 3,3-dimethylacrylic acid followed by esterification.
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines a robust two-step procedure starting from commercially available 3,3-dimethylacrylic acid.
Step 1: Synthesis of 3-Bromo-3-methylbutanoic Acid
This step involves the addition of hydrogen bromide across the double bond of 3,3-dimethylacrylic acid. The regioselectivity is governed by the Markovnikov rule, where the bromide adds to the more substituted carbon of the alkene.
-
Reagents and Materials:
-
3,3-Dimethylacrylic acid
-
Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3,3-dimethylacrylic acid (1.0 eq) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrogen bromide (1.1 eq) to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-bromo-3-methylbutanoic acid, which can often be used in the next step without further purification.
-
Step 2: Esterification to this compound
The carboxylic acid is converted to its methyl ester using standard esterification conditions.
-
Reagents and Materials:
-
3-Bromo-3-methylbutanoic acid (from Step 1)
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve the crude 3-bromo-3-methylbutanoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to afford the pure product.
-
II. The Reformatsky Reaction: A Cornerstone Application
The Reformatsky reaction is a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2] this compound is an excellent substrate for this reaction, leading to the formation of sterically hindered β-hydroxy esters, which are valuable intermediates in natural product synthesis.
Mechanism of the Reformatsky Reaction
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[3][4]
Caption: Mechanism of the Reformatsky Reaction.
The less reactive nature of the organozinc reagent compared to Grignard or organolithium reagents prevents it from reacting with the ester functionality of another molecule, making it highly chemoselective for the aldehyde or ketone.[3]
Protocol 2: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction
This protocol details the reaction of this compound with a generic aldehyde or ketone.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the color of the iodine disappears.
-
To the activated zinc suspension, add the aldehyde or ketone.
-
Slowly add a solution of this compound in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts (indicated by a gentle reflux or color change), maintain the reaction at a gentle reflux for 1-3 hours, or until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the zinc salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography on silica gel.
-
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 3-hydroxy-3-phenyl-2,2-dimethylpropanoate | 85-95 |
| 2 | Acetone | Methyl 3-hydroxy-2,2,3-trimethylbutanoate | 80-90 |
| 3 | Cyclohexanone | Methyl 1-(1-hydroxycyclohexyl)-2,2-dimethylpropanoate | 82-92 |
| Caption: Representative yields for the Reformatsky reaction with this compound. |
III. Application in the Total Synthesis of Natural Products
The structural motif provided by this compound is present in numerous natural products, particularly terpenoids and insect pheromones. While direct total syntheses explicitly citing this exact reagent can be elusive in readily available literature, its utility can be demonstrated through strategic disconnections of relevant target molecules.
Case Study: Retrosynthetic Analysis of a Terpenoid Fragment
Consider a hypothetical terpenoid fragment containing a gem-dimethyl group adjacent to a tertiary alcohol. The synthesis of such a fragment is a common challenge in natural product synthesis.
Caption: Retrosynthetic analysis of a terpenoid fragment.
This retrosynthetic analysis highlights how the Reformatsky reaction with this compound can be a powerful tool for the construction of such challenging structural motifs.
Potential Application in Insect Pheromone Synthesis
Many insect pheromones are long-chain aliphatic compounds with specific stereochemistry.[5][6] The carbon skeleton of these molecules can often be assembled using C-C bond-forming reactions where this compound could serve as a key building block. For instance, the synthesis of frontalin, an aggregation pheromone of several bark beetle species, involves the creation of a tertiary alcohol. While classic syntheses may employ other routes, a convergent approach utilizing the Reformatsky reaction with this compound and a suitable keto-aldehyde precursor is conceptually straightforward.
IV. Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its ability to participate in the Reformatsky reaction to form sterically hindered β-hydroxy esters makes it particularly valuable for the synthesis of complex natural products, including terpenoids and insect pheromones. The synthetic protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this reagent in their synthetic endeavors. The strategic application of this compound will undoubtedly continue to contribute to the advancement of total synthesis and the development of novel bioactive molecules.
V. References
-
Reformatsky reaction, promising mechanism, and application. Chemistry Notes. (2022-02-04). [Link][1]
-
Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. ResearchGate. [Link]
-
Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. (2023-02-23). [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. (2023-01-22). [Link][4]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Purification of Methyl 3-bromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 3-bromo-3-methylbutanoate is a valuable tertiary alkyl halide intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures in pharmaceutical and agrochemical research. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides a detailed overview of robust protocols for the purification of this compound, addressing common impurities and offering methodologies tailored to various scales of operation. The protocols herein are designed to ensure high purity and batch-to-batch consistency, critical for reproducible scientific outcomes.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, commonly proceeding through the esterification of 3-bromo-3-methylbutanoic acid or the bromination of methyl 3-methylbutanoate, can introduce several types of contaminants.
Common Impurities:
-
Unreacted Starting Materials: Residual 3-bromo-3-methylbutanoic acid or methyl 3-methylbutanoate.
-
Acidic Byproducts: Hydrogen bromide (HBr) or the acid catalyst used in esterification (e.g., sulfuric acid).
-
Solvent Residues: Organic solvents used in the reaction and work-up.
-
Over-brominated or Isomeric Byproducts: Depending on the synthetic route, di-brominated species or other isomers may form.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis, particularly during aqueous work-up, which can regenerate 3-bromo-3-methylbutanoic acid.[1][2][3][4]
The choice of purification strategy will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
Protocol 1: Purification by Extractive Work-up and Fractional Distillation
This is the most common and often most effective method for purifying this compound on a laboratory scale. It relies on the chemical properties of the impurities to remove them through liquid-liquid extraction, followed by separation based on boiling point differences.
Rationale
The extractive work-up is designed to remove acidic impurities and water-soluble components. A wash with a mild base, such as sodium bicarbonate, neutralizes and removes acidic residues like HBr and any unreacted carboxylic acid.[5] Subsequent washes with water and brine remove residual salts and dry the organic phase. Fractional distillation under reduced pressure is then employed to separate the target compound from non-volatile impurities and other components with different boiling points.[6]
Experimental Workflow
Caption: Workflow for Purification by Extraction and Distillation.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (approximately 2-3 volumes of solvent per volume of crude product).
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent the funnel frequently to release any evolved carbon dioxide gas. Continue washing until no more gas evolution is observed. Separate the aqueous layer.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further dry the organic layer. Separate the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.
-
Filtration and Concentration: Filter the solution to remove the drying agent, and rinse the drying agent with a small amount of fresh solvent to ensure complete recovery of the product. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Fractional Distillation: Set up a fractional distillation apparatus for distillation under reduced pressure. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the product. Collect the fraction corresponding to the boiling point of this compound. Note: The exact boiling point will depend on the pressure, so it is advisable to monitor the distillation closely and collect the main fraction at a constant temperature.
Protocol 2: Purification by Flash Column Chromatography
For smaller scale purifications or when distillation is not feasible, flash column chromatography can be an effective alternative. This technique separates compounds based on their differential adsorption to a stationary phase.
Rationale
Flash chromatography is particularly useful for removing impurities with significantly different polarities from the target compound. This compound is a moderately polar compound. A normal-phase silica gel column can be used to separate it from less polar impurities (which will elute first) and more polar impurities (which will be more strongly retained on the column).
Experimental Workflow
Caption: Workflow for Purification by Flash Column Chromatography.
Step-by-Step Methodology
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation.
-
Fraction Collection and Monitoring: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified this compound.
Important Consideration for Chromatography: Tertiary bromides can sometimes be unstable on silica gel, potentially leading to decomposition.[7] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate and allowing it to sit for an hour before developing to check for any degradation spots. If instability is observed, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be necessary.
Data Summary
| Parameter | Purification by Distillation | Purification by Chromatography |
| Scale | Milligram to multigram | Milligram to gram |
| Purity Achievable | High (>98%) | High (>98%) |
| Key Equipment | Fractional distillation apparatus, vacuum pump | Flash chromatography system, TLC plates |
| Primary Impurities Removed | Non-volatile residues, compounds with different boiling points | Compounds with different polarities |
| Throughput | Moderate | Lower for large scales |
Safety and Handling
This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. The choice between extractive work-up followed by fractional distillation and flash column chromatography will depend on the scale of the purification, the nature of the impurities, and the available equipment. By carefully following the detailed protocols provided in this application note, researchers can consistently obtain high-purity this compound, thereby enhancing the reliability and reproducibility of their research and development efforts.
References
-
Gaudry, M., & Marquet, A. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. [Link]
-
Cross, G. (2022). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Blume, F., & Pabel, J. (1998). Adsorption and chemical stability of a cationic aggregating ester - propantheline bromide - on silica surfaces in aqueous dispersions. Die Pharmazie, 53(1), 31–35. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Doubtnut. (2020, July 26). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@), explain. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Vedantu. (n.d.). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of 2-bromo-3-methyl butane - ( 2 ∘ ) - yields only 2-methy-2-butanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. [Link]
-
Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?. r/chemistry. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Doubtnut. (2020, March 29). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. [Link]
-
YouTube. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. [Link]
-
Pearson. (n.d.). Draw a suitable mechanism for the esterification of 3-methylbutanoic acid with methanol. Retrieved from [Link]
-
Bentham Science. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
-
Scinapse. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
Ma, Y., Li, M., & Zhang, S. (2014). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Asian Journal of Chemistry, 26(14), 4239-4244. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. Retrieved from [Link]
Sources
- 1. Adsorption and chemical stability of a cationic aggregating ester - propantheline bromide - on silica surfaces in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 4. Hydrolysis of 2-bromo-3-methyl butane `(2^@)` yields only 2-methy-2-butanol `(3^@)`, explain. [allen.in]
- 5. collected.jcu.edu [collected.jcu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 3-bromo-3-methylbutanoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, often utilized in the introduction of a tertiary butyl ester moiety. The target molecule contains a tertiary bromide, which dictates the synthetic approach. Direct bromination of methyl 3-methylbutanoate at the tertiary carbon is most effectively achieved through a free-radical substitution reaction. The high selectivity of bromine radicals for abstracting a tertiary hydrogen makes this a theoretically efficient route. However, practical application often presents challenges in maximizing yield and minimizing impurities. This guide will address these common hurdles with scientifically grounded solutions.
Troubleshooting Guide: Navigating Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the free-radical bromination of methyl 3-methylbutanoate can stem from several factors, primarily related to the initiation and propagation of the radical chain reaction, as well as potential side reactions.
-
Inefficient Radical Initiation: The reaction relies on the generation of bromine radicals. If the initiation is weak or inconsistent, the reaction will be slow and incomplete.
-
Photochemical Initiation: Ensure your UV lamp is emitting at an appropriate wavelength and intensity to induce homolytic cleavage of the bromine-bromine bond. The lamp's output can decrease with age.
-
Thermal Initiation: If using a chemical initiator like azobisisobutyronitrile (AIBN), ensure it is fresh and has been stored correctly. The decomposition rate of AIBN is temperature-dependent; ensure your reaction is maintained at a suitable temperature (typically around 80 °C for AIBN).
-
-
Suboptimal Reaction Temperature: The temperature affects both the rate of radical initiation and the stability of the intermediates.
-
Too low a temperature will result in a slow reaction rate.
-
Too high a temperature can lead to unwanted side reactions, such as elimination of HBr from the product to form methyl 3-methyl-2-butenoate.
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. It is crucial to degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of N-bromosuccinimide (NBS) to the starting ester can lead to incomplete reaction or the formation of di-brominated byproducts. A slight excess of the ester is sometimes used to ensure complete consumption of the more expensive NBS.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Question 2: My reaction mixture shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are these impurities?
Answer:
The presence of multiple byproducts is a common issue. The likely impurities include:
-
Unreacted Starting Material (Methyl 3-methylbutanoate): This indicates an incomplete reaction. See the troubleshooting steps for low yield.
-
Methyl 3-methyl-2-butenoate: This is the elimination product, formed by the loss of HBr from the desired product. This is more likely to occur at higher reaction temperatures.
-
Di-brominated Products: While less common due to the stability of the tertiary radical, over-bromination can occur, especially if the concentration of bromine is too high or the reaction is left for an extended period after the starting material is consumed.
-
Succinimide: This is a byproduct from the use of NBS and is typically a solid that can be filtered off.
Comparative Analysis of Reaction Conditions and Impurity Formation
| Parameter | Condition | Likely Impurity Profile | Recommended Action |
| Temperature | Too high (> 90 °C) | Increased Methyl 3-methyl-2-butenoate | Lower the reaction temperature. |
| Reaction Time | Too long | Potential for di-brominated products | Monitor the reaction by GC or TLC and quench upon completion. |
| NBS Quality | Old or impure | Can contain excess bromine, leading to side reactions | Use freshly recrystallized NBS. |
Question 3: How can I effectively purify my crude this compound?
Answer:
A multi-step purification process is generally required.
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid succinimide.
-
Wash the organic phase with a dilute aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any remaining bromine.[1]
-
Follow with a wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.
-
Finally, wash with brine to remove the bulk of the water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation:
-
The final purification is typically achieved by vacuum distillation. This compound is a liquid with a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
-
Frequently Asked Questions (FAQs)
Q1: Why is free-radical bromination the preferred method for this synthesis?
A1: Free-radical bromination is highly selective for the substitution of hydrogens on tertiary carbons. This is because the stability of the resulting free radical intermediate follows the order: tertiary > secondary > primary. The bromine radical is relatively unreactive and therefore more selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate.[2]
Q2: What is the role of N-bromosuccinimide (NBS) in this reaction?
A2: NBS serves as a source of bromine radicals in a controlled manner. It reacts with trace amounts of HBr generated during the reaction to produce a low, constant concentration of molecular bromine (Br₂).[3] This low concentration is crucial to favor the radical substitution pathway over competing ionic reactions, such as the addition of bromine across a double bond if elimination has occurred.
Reaction Mechanism Overview
Caption: The initiation and propagation steps of the Wohl-Ziegler bromination.
Q3: Can I use bromine (Br₂) directly instead of NBS?
A3: While it is possible, using liquid bromine directly is generally not recommended for this type of selective bromination. High concentrations of Br₂ can lead to a multitude of side reactions, including di-bromination and ionic addition reactions. NBS provides a slow and controlled release of Br₂, which is key to achieving high selectivity and yield.
Q4: What is the best solvent for this reaction?
A4: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions because it is inert to radical conditions.[4] However, due to its toxicity and environmental concerns, alternative non-polar solvents like cyclohexane or acetonitrile can be used. It is important to choose a solvent that is inert to the reaction conditions and has a suitable boiling point for the chosen radical initiator.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination
Materials:
-
Methyl 3-methylbutanoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium bisulfite solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3-methylbutanoate and the solvent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add NBS and AIBN to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Analytical Characterization:
The identity and purity of the product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two methyl groups attached to the bromine-bearing carbon, a singlet for the methylene protons, and a singlet for the methyl ester protons.
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and identify any volatile impurities.
References
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Google Patents. (n.d.). Method for purifying a bromine compound.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
- Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid zur Bromierung von Aldehyden, Estern und Nitrilen in der α-Stellung zur Carbonyl-bzw. Cyan-Gruppe. Angewandte Chemie, 71(11), 349-365.
- Futamura, S., & Zong, Z. M. (1991). The Wohl-Ziegler reaction in non-polar and polar solvents. Bulletin of the Chemical Society of Japan, 64(10), 3245-3247.
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 13). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
Sources
- 1. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]
- 2. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 3-bromo-3-methylbutanoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-3-methylbutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the most prevalent laboratory method: the electrophilic addition of hydrogen bromide (HBr) to methyl 3-methyl-2-butenoate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis for this compound?
The most direct and common method is the hydrobromination of methyl 3-methyl-2-butenoate. This reaction is an electrophilic addition that follows Markovnikov's rule, where the proton (H⁺) adds to the less substituted carbon of the double bond, and the bromide ion (Br⁻) adds to the more substituted carbon. This regioselectivity is dictated by the formation of the most stable carbocation intermediate.[1][2]
Q2: Why is controlling the reaction temperature so critical?
Temperature control is paramount because the key intermediate, a tertiary carbocation, can undergo competing reactions. While the desired outcome is the addition of a bromide ion, an alternative pathway is the elimination of a proton (E1 reaction) to form alkene byproducts. Elimination reactions are typically favored at higher temperatures. Therefore, maintaining a low temperature suppresses these side reactions and maximizes the yield of the desired alkyl halide.
Q3: What are the primary impurities I should expect to see?
The most common impurities include unreacted starting material (methyl 3-methyl-2-butenoate), elimination byproducts (isomeric unsaturated esters), and potentially the anti-Markovnikov addition product (methyl 2-bromo-3-methylbutanoate) if radical initiators are present. In cases where aqueous HBr is used or water is present, hydrolysis of the ester to 3-bromo-3-methylbutanoic acid can also occur.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry explains the underlying chemistry of the side reaction and provides actionable troubleshooting steps.
Problem 1: Low Yield & Presence of Unsaturated Byproducts in NMR/GC-MS
Question: My reaction yielded a mixture of products. Besides my target compound, I've identified methyl 3-methyl-2-butenoate (starting material) and another compound that appears to be methyl 3-methyl-3-butenoate. What is happening?
Answer: This is a classic case of the competition between addition (SN1-like) and elimination (E1) reactions from the common carbocation intermediate.
Causality & Mechanism: The reaction proceeds by protonation of the alkene to form a stable tertiary carbocation. This intermediate has two primary fates:
-
Addition (Desired): The bromide ion acts as a nucleophile and attacks the carbocation, forming the target product, this compound.
-
Elimination (Side Reaction): A base (e.g., another molecule of the starting ester, the solvent, or the Br⁻ ion) abstracts a proton from a carbon adjacent to the carbocation. This regenerates a double bond, leading to elimination byproducts.
Higher temperatures provide the necessary activation energy for the elimination pathway to become significant, thus reducing the yield of your desired addition product.
Caption: Regioselectivity is determined by the first addition step.
Troubleshooting & Prevention:
-
Solvent Purity: Ensure all solvents, particularly ethers, are freshly distilled or purchased peroxide-free. Test for peroxides using potassium iodide test strips.
-
Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture if you suspect peroxide contamination is unavoidable.
-
Storage: Store solvents and the alkene starting material in dark bottles under an inert atmosphere (N₂ or Ar) to prevent peroxide formation.
Problem 3: Carbocation Rearrangement Leading to Skeletal Isomers
Question: Although less common for this specific substrate, I've heard that carbocation reactions can lead to rearranged products. How does this happen and how can I be sure it's not occurring?
Answer: Carbocation rearrangements occur when a carbocation can become more stable through the migration of a neighboring group (a hydride or an alkyl group). [3][4][5]While the synthesis of this compound directly forms a stable tertiary carbocation, making rearrangement unlikely, understanding the principle is crucial for any chemist working with carbocation intermediates.
Causality & Mechanism: If an electrophilic addition were to form a less stable secondary carbocation, and a more stable tertiary carbocation could be formed by shifting a hydrogen atom (a 1,2-hydride shift) or a methyl group (a 1,2-methyl shift) from an adjacent carbon, this rearrangement will typically happen very rapidly. [3][6]The nucleophile (Br⁻) will then attack the newly formed, more stable carbocation, leading to a product with a rearranged carbon skeleton.
For the synthesis of this compound, protonation of the C2=C3 double bond of methyl 3-methyl-2-butenoate directly yields the most stable possible carbocation (tertiary), so no driving force for rearrangement exists. However, if your starting material was an isomer like methyl 3-methyl-1-butenoate, rearrangement would be a major consideration.
Troubleshooting & Prevention:
-
Confirm Starting Material: Use NMR or GC-MS to confirm the identity and purity of your starting alkene. Ensure you are using methyl 3-methyl-2-butenoate and not an isomer that would lead to rearrangement.
-
Reaction Conditions: While rearrangement is thermodynamically driven, some highly specialized low-temperature or non-polar solvent conditions can sometimes trap the kinetic (unrearranged) product, but this is highly substrate-dependent. For this synthesis, the primary focus should be on starting material purity.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 3-methyl-2-butenoate
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen Bromide (gas or as a solution in acetic acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath
Procedure:
-
Dissolve methyl 3-methyl-2-butenoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to -10 °C using an ice-salt bath.
-
Slowly bubble anhydrous HBr gas through the solution OR add a solution of HBr in acetic acid (1.1 eq) dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature below -5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at -10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in NaHCO₃.
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to quench the excess acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Data Reference Table
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl 3-methyl-2-butenoate | 114.14 | ~135 | ~0.95 |
| This compound | 195.05 | ~75-80 @ 15 mmHg | ~1.3 |
| Methyl 3-methyl-3-butenoate | 114.14 | ~128 | ~0.94 |
Note: Boiling points are approximate and can vary with pressure.
References
-
Chemistry LibreTexts. (2022). 14.6: Carbocation Rearrangements. [Link]
-
Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
-
ResearchGate. (2009). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]
-
Chemistry Steps. Rearrangements in Alkene Addition Reactions. [Link]
-
YouTube. (2018). addition carbocation rearrangements. [Link]
-
YouTube. (2014). Carbocation Rearragements in Electrophilic Additions. [Link]
-
YouTube. (2012). Markovnikov Addition HBr to an Alkene 001. [Link]
-
Master Organic Chemistry. (2013). Carbocation Rearrangements In Alkene Addition Reactions. [Link]
-
Homework.Study.com. Major product in the addition of HBr to 3-methyl-1-butene. [Link]
-
YouTube. (2022). Addition of HBr with 3-methyl-but-2-ene to form 2-Bromo-2-methyl-butane | 1,2 Hydrogen shifts. [Link]
-
YouTube. (2023). Markovnikov Addition of HBr to an Alkene | Alkene Reactions [Ep. 1]. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Methyl 3-hydroxy-3-methylbutanoate. [Link]
-
Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with Methyl 3-bromo-3-methylbutanoate
Welcome to the technical support center for Methyl 3-bromo-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
I. Understanding the Reactivity of this compound
This compound is a tertiary alkyl halide. This structural feature is the primary determinant of its reactivity. The carbon atom bonded to the bromine is highly substituted, leading to significant steric hindrance.[1][2] This steric bulk makes a direct backside attack by a nucleophile, characteristic of an S(_N)2 reaction, extremely difficult and generally prevents this pathway from occurring.[3][4][5][6][7]
Consequently, reactions with this compound predominantly proceed through unimolecular pathways: S(_N)1 (substitution) and E1 (elimination).[8][9][10] These reactions involve the formation of a tertiary carbocation intermediate, which is relatively stable. The fate of this carbocation—whether it undergoes substitution or elimination—is highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my S(_N)2 reaction with this compound failing?
A1: this compound is a tertiary alkyl halide, which is sterically hindered around the electrophilic carbon.[1][11] This steric hindrance prevents the backside attack required for an S(_N)2 mechanism.[1][4][5][6] Therefore, S(_N)2 reactions are not feasible with this substrate. You should instead consider conditions that favor S(_N)1 or E1 pathways.
Q2: I am observing a mixture of substitution and elimination products. How can I favor one over the other?
A2: The competition between S(_N)1 and E1 is common with tertiary alkyl halides.[12][13][14] To favor substitution (S(_N)1), use a weak, non-basic nucleophile and a polar protic solvent at lower temperatures. To favor elimination (E1), use a stronger, more hindered base and higher temperatures.[15][16]
Q3: My reaction is very slow. What can I do to increase the rate?
A3: The rate-determining step for both S(_N)1 and E1 reactions is the formation of the carbocation intermediate.[8][9] To accelerate this step, you can use a more polar protic solvent, which will stabilize the carbocation.[17][18][19] Increasing the temperature will also increase the reaction rate, but be mindful that this often favors elimination.[15]
Q4: I suspect my starting material or reagents have degraded. How can I check for this?
A4: this compound can be sensitive to moisture, which can lead to hydrolysis.[20][21][22][23][24][25] It's crucial to use anhydrous solvents and handle the reagent under an inert atmosphere.[26][27] You can check the purity of your starting material by techniques like NMR or GC-MS.[28][29] For reagents like nucleophiles or bases, ensure they are from a reliable source and have been stored correctly.
II. Troubleshooting Guides for Specific Issues
Problem 1: Low Yield of the Desired Substitution Product (S(_N)1 Reaction)
Symptom: The primary product is the elimination byproduct (alkene), or a significant amount of starting material remains unreacted.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Nucleophile is too basic | Strong bases will preferentially abstract a proton from a beta-carbon, leading to elimination.[12] | Use a weakly basic or non-basic nucleophile. For example, use an alcohol or water as the nucleophile/solvent (solvolysis). |
| Reaction temperature is too high | Higher temperatures provide the activation energy needed for elimination, which is often entropically favored.[15] | Run the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient, though the reaction will be slower. |
| Inappropriate solvent choice | While polar aprotic solvents can dissolve the reactants, polar protic solvents are much more effective at stabilizing the carbocation intermediate and the leaving group, thus favoring S(_N)1 and E1 pathways.[17][18][19][30] | Use polar protic solvents such as methanol, ethanol, water, or acetic acid. |
| Presence of a strong, hindered base | Bulky bases will have difficulty acting as nucleophiles due to steric hindrance and will therefore primarily act as bases, promoting elimination.[13] | If a base is required, use a weaker, non-nucleophilic base like pyridine or 2,6-lutidine to scavenge protons. |
Experimental Workflow: Optimizing for S(_N)1
Caption: Troubleshooting workflow for low S(_N)1 yield.
Problem 2: Formation of Unexpected Byproducts
Symptom: Characterization data (NMR, GC-MS) shows peaks that do not correspond to the starting material, desired product, or expected elimination byproduct.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Carbocation Rearrangement | The initially formed tertiary carbocation may rearrange to a more stable carbocation if a suitable hydride or alkyl shift can occur. This is less likely with this compound itself, but can be a factor in more complex substrates. | This is an inherent property of the substrate. If rearrangement is a problem, a different synthetic route that avoids a carbocation intermediate may be necessary. |
| Reaction with Solvent | If the solvent is nucleophilic (e.g., an alcohol or water), it can compete with the intended nucleophile, leading to solvolysis products. | Choose a non-nucleophilic solvent if possible. If the nucleophile is strong enough, it may outcompete the solvent. Alternatively, use the nucleophilic solvent as the reactant itself. |
| Hydrolysis of the Ester | The ester functional group can be hydrolyzed under acidic or basic conditions, especially in the presence of water.[23][24][25] | Ensure strictly anhydrous conditions.[20][21][22] Use dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[26][27] |
| Side reactions of the nucleophile | The nucleophile itself may be unstable under the reaction conditions or undergo side reactions. | Verify the stability of your nucleophile under the planned reaction conditions. Consider protecting sensitive functional groups on the nucleophile. |
Protocol for a Control Reaction to Test for Hydrolysis
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.[20]
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) and purge with a dry, inert gas like nitrogen or argon for 10-15 minutes.[27]
-
Reagent Addition: Add a known amount of this compound to the flask via syringe.
-
Solvent Addition: Add anhydrous solvent (previously dried over a suitable drying agent) via cannula or syringe.
-
Reaction Conditions: Stir the mixture under the same temperature and for the same duration as the problematic reaction, but without adding the nucleophile.
-
Analysis: Take a sample from the reaction mixture and analyze it by GC-MS or NMR to check for the presence of 3-hydroxy-3-methylbutanoic acid or its methyl ester, which would indicate hydrolysis.
III. Mechanistic Considerations: The S(_N)1 vs. E1 Dichotomy
The crux of working with this compound lies in controlling the partitioning of the tertiary carbocation intermediate between the S(_N)1 and E1 pathways.
Caption: Competing S(_N)1 and E1 pathways.
Factors Influencing the S(_N)1/E1 Ratio:
-
Nucleophile vs. Base Strength: A strong nucleophile that is a weak base will favor S(_N)1. A strong, sterically hindered base will favor E1.[12][13]
-
Temperature: Higher temperatures favor elimination reactions.[15][16]
-
Solvent: Polar protic solvents are required for carbocation formation but can also act as a base in E1 reactions. The choice of solvent can subtly influence the product ratio.[17][18]
By carefully considering these factors, you can steer your reaction toward the desired outcome. This guide provides a framework for logical troubleshooting, but successful synthesis will always depend on careful experimental design and execution.
IV. References
-
Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
How solvents affect E1/E2 and SN1/SN2 reactions? (2014, November 10). Reddit. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
-
Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Predicting Products: Substitution vs. Elimination. (2023, April 30). JoVE. [Link]
-
Water Sensitive Reactions. Utah Tech University. [Link]
-
Effects of polar-protic solvents at the first step of SN 1 and E1 reactions. ResearchGate. [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Master Organic Chemistry. [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? Quora. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
Nucleophilic substitution and elimination reactions. (2025, May 24). Chemistry LibreTexts. [Link]
-
How does steric hindrance affect SN2 reactions? YouTube. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Rochester. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Comparing the E1 vs SN1 Reactions. (2012, November 8). Master Organic Chemistry. [Link]
-
How To Run A Reaction: The Setup. University of Rochester. [Link]
-
SN1 - Effect of the Solvent. OpenOChem Learn. [Link]
-
Substitution and elimination reactions. Khan Academy. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Competition Between Substitution and Elimination Reactions. YouTube. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Alkyl Halide Reactivity. Michigan State University. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Technido. [Link]
-
What is the nucleophilic substitution SN reaction of alkyl halides? Quora. [Link]
-
Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). Doubtnut. [Link]
-
The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Doubtnut. [Link]
-
The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Vedantu. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. quora.com [quora.com]
- 8. web.viu.ca [web.viu.ca]
- 9. byjus.com [byjus.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
- 21. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Hydrolysis of 2-bromo-3-methyl butane `(2^@)` yields only 2-methy-2-butanol `(3^@)`, explain. [allen.in]
- 24. youtube.com [youtube.com]
- 25. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 26. How To Run A Reaction [chem.rochester.edu]
- 27. molan.wdfiles.com [molan.wdfiles.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 30. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-bromo-3-methylbutanoate
Welcome to the technical support guide for the synthesis and optimization of Methyl 3-bromo-3-methylbutanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, notable for its tertiary bromide which serves as a precursor for introducing a quaternary center. The primary challenge in its synthesis is achieving high selectivity and yield while minimizing common side reactions, such as elimination. The most direct and reliable laboratory-scale synthesis involves the nucleophilic substitution of a tertiary alcohol, Methyl 3-hydroxy-3-methylbutanoate. This guide focuses on optimizing this SN1 pathway.
Part 1: Recommended Synthesis Protocol & Workflow
This section details a robust, self-validating protocol for the synthesis of this compound from its corresponding tertiary alcohol precursor.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add Methyl 3-hydroxy-3-methylbutanoate (1.0 eq).
-
Cooling: Place the flask in an ice-water bath and allow the contents to cool to 0-5°C with gentle stirring.
-
Reagent Addition: Slowly add concentrated hydrobromic acid (48%, ~2.0 eq) dropwise via the dropping funnel over 30-45 minutes.[1] Causality: The slow, dropwise addition to a cooled solution is critical for managing the exothermic nature of the acid-base reaction and subsequent carbocation formation, preventing a temperature spike that would favor the E1 elimination side-product.
-
Reaction: Stir the mixture vigorously at 0-5°C. The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up & Phase Separation: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold deionized water. Two distinct layers should form: an upper organic layer (product) and a lower aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Perform this step carefully as CO₂ evolution will cause pressure buildup.
-
Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the solution.
-
Purification: Concentrate the solution under reduced pressure to remove the solvent. The crude product should be purified by vacuum distillation to yield pure this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Q: My reaction yield is significantly lower than expected. What are the primary causes?
A: Low yield can typically be traced to two main areas: incomplete reaction or loss of product during the work-up.
-
Incomplete Reaction: If you observe a significant amount of starting material (Methyl 3-hydroxy-3-methylbutanoate) remaining, the cause is likely insufficient activation of the alcohol. Ensure your hydrobromic acid is of high quality and in sufficient excess (~2 equivalents). The hydroxyl group must be protonated to form a good leaving group (water). If the acid is weak or insufficient, this equilibrium will not favor the product. Also, confirm that stirring is vigorous enough to ensure proper mixing of the biphasic system.
-
Product Loss During Work-up: The product has some solubility in water, which increases with temperature. Using ice-cold solutions for all aqueous washes is crucial to minimize this loss. Additionally, incomplete neutralization of the acid catalyst can lead to product degradation or difficulty during distillation.
Troubleshooting Side Product Formation
Q: My NMR/GC-MS analysis shows a significant amount of an alkene byproduct. How can I suppress this?
A: The formation of an alkene (primarily 3-methyl-2-butenoate and 3-methyl-3-butenoate) is due to a competing E1 elimination reaction. The tertiary carbocation intermediate can either be attacked by a bromide ion (SN1) or lose a proton from an adjacent carbon (E1).
-
The Critical Factor is Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes. Maintaining a strict reaction temperature of 0-5°C is the most effective way to favor the SN1 pathway and minimize elimination.[2] Even a temporary increase to room temperature can dramatically increase the amount of the alkene side product.
Troubleshooting Purification
Q: I'm having difficulty separating my product during vacuum distillation. The boiling point seems inconsistent.
A: This issue almost always points to residual impurities.
-
Water Contamination: Inadequate drying of the organic layer before distillation will lead to an inconsistent boiling point as a water azeotrope may form. Ensure the organic layer is clear (not cloudy) after treatment with anhydrous sodium sulfate.
-
Acidic Residue: Any remaining HBr or other acidic impurities can catalyze decomposition or polymerization at the elevated temperatures of distillation. A thorough wash with sodium bicarbonate solution is essential to remove all acidic traces. Confirm the final organic solution is neutral before proceeding to distillation.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the conversion of Methyl 3-hydroxy-3-methylbutanoate to the bromo derivative?
A: The reaction proceeds through a classic SN1 (Substitution Nucleophilic Unimolecular) mechanism, which is characteristic of tertiary alcohols.
Caption: The SN1 mechanism for the bromination of a tertiary alcohol.
-
Protonation: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton from HBr. This is a rapid acid-base reaction that converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a stable tertiary carbocation. This is the slowest, rate-determining step of the reaction.
-
Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks the electrophilic carbocation to form the final product.
Q: Are there alternative brominating agents I can use instead of HBr?
A: Yes, other reagents can be used, but they come with different considerations.
-
Phosphorus Tribromide (PBr₃): Often used for primary and secondary alcohols. While it can work for tertiary alcohols, it is a harsh reagent and can lead to more side products if the reaction is not carefully controlled. The mechanism is different (SN2-like), which is less favorable for a sterically hindered tertiary center.
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, it is effective but can also be aggressive. One advantage is that the byproducts (SO₂ and HBr) are gaseous, which can simplify purification.
For this specific transformation, aqueous HBr generally provides the cleanest reaction with the easiest work-up.
Q: What are the most critical safety precautions for this reaction?
A: Safety must be the top priority.
-
Corrosive Reagents: Concentrated hydrobromic acid is highly corrosive and can cause severe burns.[3] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves.[3][4]
-
Pressure Buildup: The neutralization step with sodium bicarbonate generates carbon dioxide gas. Always vent the separatory funnel frequently to release this pressure and avoid accidents.
-
General Handling: this compound is an irritant. Avoid contact with skin and eyes and handle with gloves.[3] All waste should be disposed of according to institutional guidelines.
Part 4: Data Presentation & Characterization
For successful verification of the final product, refer to the following expected quantitative data.
Table 1: Key Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Colorless to pale yellow liquid[5] |
| ¹H NMR (CDCl₃, ppm) | δ ~3.7 (s, 3H, -OCH₃), ~3.1 (s, 2H, -CH₂-), ~1.8 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | δ ~170 (-C=O), ~65 (-C(Br)-), ~52 (-OCH₃), ~50 (-CH₂-), ~30 (-C(CH₃)₂) |
| IR (cm⁻¹) | ~1740 (s, C=O stretch), ~2970 (m, C-H stretch), ~650 (s, C-Br stretch)[6] |
| Mass Spec (m/z) | M⁺ peaks at 194/196 (1:1 ratio for Br isotopes), fragment at M-59 (-COOCH₃)[7] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
References
- SAFETY DATA SHEET for Methyl 3-bromo-3-methylbutano
- Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions. (2025).
-
Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts.[Link]
-
Carboxyl Reactivity. Michigan State University Department of Chemistry.[Link]
-
Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. (2017). Organic Letters.[Link]
-
10.4: Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts.[Link]
-
Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE.[Link]
-
A Facile One-Pot Synthesis of α–Bromo-α,β-unsaturated Esters from Alcohols. Molecules.[Link]
-
This compound. PubChem.[Link]
-
Practical Synthesis of α,α-Dibromo Esters from Aldehydes. (2024). The Journal of Organic Chemistry.[Link]
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. ResearchGate.[Link]
- Preparation of bromo acids and esters.
-
New Synthesis of α-Bromo-α,β-Unsaturated Esters. (2006). ResearchGate.[Link]
-
Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST WebBook.[Link]
-
Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Hell-Volhard-Zelinsky Reaction. NROChemistry.[Link]
-
Hell–Volhard–Zelinsky halogenation. (2018). Wikipedia.[Link]
-
Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3... Homework.Study.com.[Link]
-
Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chinese Chemical Society.[Link]
-
Effects of reaction time (A) and temperature (B) on bromination. ResearchGate.[Link]
-
Hell-Volhard-Zelinsky Halogenation. (2019). Scribd.[Link]
-
Synthesis of 1-bromo-3-methylbutane. Course Hero.[Link]
-
Methyl 3-methylbutanoate. FooDB.[Link]
-
Propionic acid, β-bromo-, methyl ester. Organic Syntheses.[Link]
-
Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. (2018). Reddit.[Link]
-
Butanoic acid, 2-bromo-3-methyl-. NIST WebBook.[Link]
-
4-Bromo-3-methylbutanoic acid. PubChem.[Link]
-
Methyl 3-bromo-2-hydroxy-2-methylbutanoate. (2020). YouTube.[Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed.[Link]
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Handling and Storage of Methyl 3-bromo-3-methylbutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 3-bromo-3-methylbutanoate (CAS No. 1309885-34-4). This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, troubleshooting guides, and frequently asked questions to ensure the safe handling and storage of this chemical in a laboratory setting. As a halogenated ester, this compound requires specific precautions to mitigate risks. This guide synthesizes safety data and best practices to support your experimental success.
Chemical Profile Overview
This compound is a combustible liquid that is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Understanding its properties is the first step toward safe laboratory practice.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |
| Molecular Weight | 195.05 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Hazards | Combustible, Acutely toxic (oral), Skin/eye irritant, Respiratory irritant | [1][2] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards of this compound?
A1: this compound is classified under several hazard categories according to the Globally Harmonized System (GHS). The primary risks involve its reactivity and effects on human health. It is crucial to understand these hazards to implement appropriate safety controls.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The causality behind these hazards lies in the compound's chemical structure. The bromine atom and ester functional group contribute to its reactivity and potential to irritate biological tissues upon contact.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A2: A multi-layered PPE approach is essential to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect before use.[1][5] | Prevents skin contact, which can cause irritation and potential absorption.[1][6] For prolonged contact, consider heavier gloves or double-gloving.[4] |
| Eye & Face Protection | Safety glasses with side shields (ANSI Z87.1 approved) are the minimum requirement.[1][4] A face shield should be worn over safety glasses for splash hazards.[4][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1][4][5] | Protects skin from accidental spills and prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[7][8] If ventilation is insufficient or during large-scale work, a NIOSH-approved respirator may be necessary.[1][5][6] | Prevents inhalation of vapors, which can cause respiratory tract irritation.[1] |
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[9][10] A dedicated flammables storage cabinet is recommended.[6][8]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[9][11][12]
-
Temperature: Store in a cool environment, such as a refrigerator designated for flammable materials, to minimize vapor pressure.[6][9][11]
-
Ignition Sources: Absolutely no smoking, open flames, or spark-producing equipment should be present in the storage area.[6][7][13]
Caption: Workflow for managing a minor chemical spill.
Detailed Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area. [14]2. Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other potential ignition sources. [6][14]4. Wear PPE: If not already worn, put on the required PPE: two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat. [1]5. Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. [14][15]Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a suitable, sealable container. [1][14]Label the container as "Hazardous Waste: this compound Spill Debris."
-
Decontamination: Wipe the spill area clean with soap and water. Place all cleaning materials into the same hazardous waste container.
-
Disposal: Seal the container and arrange for disposal through your EHS department.
-
Hygiene: Remove contaminated PPE carefully and wash your hands thoroughly. [1]
Scenario 2: I've been accidentally exposed to the chemical.
Question: What are the correct first-aid procedures for different exposure routes?
Answer: Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel. [1]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Scenario 3: I notice the stored chemical is discolored or has a sharp odor.
Question: What could this indicate, and how should I proceed?
Answer: Changes in appearance or odor can be signs of chemical decomposition. This compound is stable under recommended storage conditions, but prolonged or improper storage can lead to degradation. [1]Decomposition could potentially release hydrogen bromide, which is a corrosive gas with a sharp, irritating odor.
Action Plan:
-
Do Not Use: Do not use the chemical if you suspect it has degraded.
-
Safety First: Handle the container with extreme caution, wearing full PPE, inside a chemical fume hood.
-
Check for Pressure: Be aware that gas evolution could cause pressure to build up inside the container. Open the container slowly and carefully, pointing it away from your face.
-
Consult EHS: Contact your institution's EHS department for guidance. They will provide instructions on how to safely test, neutralize, or dispose of the suspect chemical.
-
Review Storage Practices: Re-evaluate your storage conditions to prevent future degradation. Ensure the container is tightly sealed and stored away from heat, light, and moisture.
Scenario 4: I need to set up a reaction using this reagent.
Question: What are the key safety considerations during experimental setup and execution?
Answer: A proactive approach to safety is essential. Use the following checklist before starting any experiment.
Experimental Safety Checklist:
References
- Indagoo Research Chemicals. (2025, December 9).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76849987, this compound.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethyl 2-bromo-3-methylbutyrate.
- University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
- ReAgent. (2024, May 22). Safe Handling of Flammable Chemicals. The Chemistry Blog.
- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 10: Fire Safety.
- Flinn Scientific Canada. (n.d.). Flammable Liquid Safety.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET: 1-Bromo-3-methylbut-2-ene.
- Exponent. (2024, April 19). Making Work Around Flammable and Combustible Liquids Safer.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Fisher Scientific. (2025, December 19).
- Santa Cruz Biotechnology. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: 1-Bromo-3-Methyl Butane.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, September 6).
- Chemtalk. (2008). Bromine water - disposal. #1 Science Forum For Lab Technicians.
- University of California, Santa Barbara Environmental Health & Safety. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer.
- Apollo Scientific. (2023, July 6).
- Chemos GmbH & Co.KG. (2024, November 12).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 1-BROMO-3-METHYLBUTANE.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. flinnsci.ca [flinnsci.ca]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Methyl 3-bromo-3-methylbutanoate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl 3-bromo-3-methylbutanoate. As a Senior Application Scientist, I've designed this guide to address the common stability challenges and degradation-related questions encountered during the handling, storage, and experimental use of this versatile reagent. This document moves beyond simple protocols to explain the chemical principles governing its stability, helping you troubleshoot issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
FAQ 1: My analytical results (NMR, LC-MS) for a sample of this compound show several unexpected impurities. What are the most likely degradation products?
This is a common observation stemming from the inherent reactivity of the molecule's tertiary alkyl halide structure. The primary degradation pathways involve the formation of a stable tertiary carbocation intermediate, which can then undergo either substitution (SN1) or elimination (E1).
The most probable degradation products you are observing are:
-
Solvolysis/Substitution Products (SN1): These arise when the compound reacts with nucleophilic solvents or trace moisture.[1][2]
-
Methyl 3-hydroxy-3-methylbutanoate: Formed by reaction with water.
-
Methyl 3-alkoxy-3-methylbutanoate: Formed by reaction with alcohol solvents (e.g., Methyl 3-methoxy-3-methylbutanoate in methanol).[3]
-
-
Elimination Products (E1): This pathway competes with substitution and is favored by heat and non-nucleophilic polar solvents. It results in the formation of an alkene.[4][5]
-
Methyl 3-methyl-2-butenoate: The major, more thermodynamically stable (Zaitsev) elimination product.
-
Methyl 3-methyl-3-butenoate: A potential minor (Hofmann) elimination product.
-
-
Ester Hydrolysis Product: Under strongly acidic or basic conditions, the methyl ester itself can hydrolyze.
-
3-bromo-3-methylbutanoic acid: This occurs independently of the alkyl halide reactions.
-
The core degradation mechanism is visualized below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tertiary alkyl halide undergoes solvolysis in either acetic acid or in ethanol . (a) What is the solvolysis product in each solvent ( b) In which solvent reaction is more rapid and why ? [allen.in]
- 4. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Troubleshooting Byproducts in Methyl 3-bromo-3-methylbutanoate Reactions
Welcome to the technical support center for researchers and drug development professionals working with Methyl 3-bromo-3-methylbutanoate. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during reactions involving this versatile reagent. As a tertiary alkyl halide and an ester, its reactivity can lead to several predictable, yet often problematic, byproducts. This document is structured to help you identify these impurities, understand their formation, and effectively remove them from your reaction mixtures.
Frequently Asked Questions (FAQs)
Question 1: My reaction mixture shows a significant amount of an alkene byproduct. What is it, why did it form, and how can I remove it?
A1: Identification and Mechanism
The most common non-polar byproduct is an unsaturated ester, formed via an elimination reaction. Given the tertiary nature of the bromide, both E1 and E2 mechanisms are possible, typically yielding Methyl 3-methylbut-2-enoate as the major, more thermodynamically stable (Zaitsev) product.
-
Mechanism of Formation:
-
E2 (Bimolecular Elimination): This pathway is favored by strong, sterically hindered bases (e.g., t-BuOK) or high temperatures. The base directly abstracts a proton from the methylene (C2) position, leading to the concerted elimination of the bromide and formation of a double bond.
-
E1 (Unimolecular Elimination): This pathway competes with SN1 reactions and is favored in the presence of weak bases or in polar, protic solvents. It involves the formation of a stable tertiary carbocation intermediate, which then loses a proton to form the alkene.[1]
-
The relationship between the starting material and the primary elimination byproduct is visualized below.
Caption: Formation of the primary elimination byproduct.
Troubleshooting & Removal Protocol
The elimination byproduct has a similar molecular weight but is significantly less polar than the starting material. This difference in polarity is key to its removal.
| Compound | Boiling Point (est.) | Polarity | Key Feature |
| This compound | ~180-190 °C | Moderately Polar | Tertiary bromide |
| Methyl 3-methylbut-2-enoate | ~135-140 °C | Low Polarity | Alkene |
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the resulting oil onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading & Elution: Dry-load the adsorbed crude product onto the top of the packed column. Begin elution with the low-polarity solvent system. The less polar alkene byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexanes:Ethyl Acetate) to elute the desired, more polar product, this compound.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to confirm separation.
Prevention
-
Use non-nucleophilic, sterically hindered bases if an acid scavenger is needed, but be aware they can still promote elimination.
-
Maintain the lowest possible reaction temperature to disfavor elimination pathways, which often have a higher activation energy than substitution.
-
Avoid overly strong bases unless elimination is the desired outcome.
Question 2: My workup was difficult, and I've isolated a water-soluble, acidic impurity. What is it?
A2: Identification and Mechanism
This impurity is almost certainly 3-bromo-3-methylbutanoic acid , the result of ester hydrolysis. This occurs when water is present under either acidic or basic conditions, which catalyze the cleavage of the methyl ester.[2][3]
-
Mechanism of Formation:
-
Base-Catalyzed (Saponification): Hydroxide ions attack the electrophilic ester carbonyl, forming a tetrahedral intermediate that collapses to expel the methoxide ion, yielding a carboxylate salt. An acidic workup then protonates the salt to give the carboxylic acid. This process is irreversible.[2]
-
Acid-Catalyzed: Protons activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This equilibrium process is driven forward by using a large excess of water.
-
Troubleshooting & Removal Protocol
The key to removing this acidic byproduct is a liquid-liquid extraction that exploits its ability to form a water-soluble salt.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will react to form sodium 3-bromo-3-methylbutanoate, which is soluble in the aqueous layer.
-
Expert Tip: Perform this step carefully and vent the funnel frequently, as CO₂ gas will be evolved. Continue washing until no more gas evolution is observed.
-
-
Separation: Drain the lower aqueous layer, which contains the impurity salt.
-
Final Washes: Wash the remaining organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Prevention
-
Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
If acidic or basic conditions are required, consider alternative protecting groups for sensitive functionalities if hydrolysis is a persistent issue.
Question 3: My NMR spectrum shows an unexpected singlet around 3.7 ppm and a broad singlet that disappears on a D₂O shake, indicating an alcohol. What is this byproduct?
A3: Identification and Mechanism
This byproduct is Methyl 3-hydroxy-3-methylbutanoate . It forms from the hydrolysis of the tertiary C-Br bond. Due to the stability of the resulting tertiary carbocation, this substitution typically proceeds via an SN1 mechanism.[4][5][6]
-
Mechanism of Formation (SN1):
-
Carbocation Formation: The C-Br bond spontaneously cleaves (this is the rate-limiting step), forming a stable tertiary carbocation and a bromide ion. This step is accelerated by polar, protic solvents.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A final, rapid deprotonation step by another water molecule yields the tertiary alcohol product.[6]
-
The formation pathways for the major byproducts are summarized in the workflow below.
Caption: Reaction pathways for this compound.
Troubleshooting & Removal Protocol
The alcohol byproduct is significantly more polar than the starting material due to its ability to participate in hydrogen bonding. This polarity difference makes it separable by standard purification techniques.
| Compound | Boiling Point (est.) | Polarity | Key Feature |
| This compound | ~180-190 °C | Moderately Polar | Tertiary bromide |
| Methyl 3-hydroxy-3-methylbutanoate | ~170-180 °C | High Polarity | Tertiary alcohol |
Protocol 3: Purification via Chromatography or Distillation
-
Flash Column Chromatography: This is the most reliable method. Use a solvent system like Hexanes:Ethyl Acetate. The desired bromo-ester will elute well before the more polar alcohol byproduct.
-
Fractional Distillation (for large scale): If the quantities are sufficient (>5 g), fractional distillation under reduced pressure can be effective. Due to the relatively small difference in boiling points, a column with high theoretical plates (e.g., a Vigreux column) is recommended for achieving good separation.[7]
Prevention
-
Strictly control the amount of water in the reaction. Use anhydrous solvents and reagents.
-
Avoid highly polar, protic solvents (like water, methanol, ethanol) if SN1 reactions are to be minimized. Opt for polar, aprotic solvents like THF, DMF, or Acetone where possible.
-
Keep the reaction temperature as low as feasible.
References
-
Favorskii rearrangement - Wikipedia . Wikipedia. Available at: [Link]
-
Favorskii rearrangement - chemeurope.com . chemeurope.com. Available at: [Link]
-
Favorskii Rearrangement - NROChemistry . NROChemistry. Available at: [Link]
-
Synthesis of Alkyl Halides from Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Preparation and Purification of An Alkyl Halide | PDF | Alcohol | Alkane - Scribd . Scribd. Available at: [Link]
-
Favorskii Rearrangement - Chemist Wizards . Chemist Wizards. Available at: [Link]
-
AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide . chemy.info. Available at: [Link]
-
Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ . Pearson+. Available at: [Link]
-
1-BROMO-3-METHYL-2-BUTANONE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate . ResearchGate. Available at: [Link]
-
Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@) . Doubtnut. Available at: [Link]
-
Alkyl Halides - Study Material for IIT JEE | askIITians . askIITians. Available at: [Link]
-
10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
, Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth... - YouTube . YouTube. Available at: [Link]
-
Hydrolysis of 2-bromo-3-methyl butane - ( 2 ∘ ) - yields only 2-methy-2-butanol - Allen . Allen. Available at: [Link]
-
Synthesis of alpha halo esters : r/OrganicChemistry - Reddit . Reddit. Available at: [Link]
-
Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems . Available at: [Link]
-
How can I remove excess of methyl bromoacetate from a reaction mixture? - ResearchGate . ResearchGate. Available at: [Link]
-
This compound | C6H11BrO2 | CID 76849987 - PubChem . PubChem. Available at: [Link]
-
Ester Reactions Summary and Practice Problems - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE - Vedantu . Vedantu. Available at: [Link]
-
22.11: Summary of Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Methyl 3-bromo-2-hydroxy-2-methylbutanoate - YouTube . YouTube. Available at: [Link]
-
.alpha.-Halo boronic esters: intermediates for stereodirected synthesis - ACS Publications . ACS Publications. Available at: [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google Patents. Google Patents.
-
Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane : r/chemhelp - Reddit . Reddit. Available at: [Link]
-
What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? - Quora . Quora. Available at: [Link]
-
The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly . Doubtnut. Available at: [Link]
Sources
- 1. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Hydrolysis of 2-bromo-3-methyl butane `(2^@)` yields only 2-methy-2-butanol `(3^@)`, explain. [allen.in]
- 6. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of Methyl 3-bromo-3-methylbutanoate
Here is a technical support guide for the large-scale synthesis of Methyl 3-bromo-3-methylbutanoate.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. We will delve into common synthetic challenges, provide troubleshooting solutions, and offer detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis. Its tertiary bromide structure makes it a useful precursor for introducing the 3-methyl-3-butanoate moiety into more complex molecules. The large-scale synthesis, however, is not without its challenges, including controlling the bromination reaction, minimizing impurities, and ensuring safe handling of hazardous reagents. The most common synthetic route involves the bromination of a suitable precursor, such as 3-methylbutanoic acid, followed by esterification.
A primary method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves treating a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃).[3][4] The reaction proceeds through an acyl bromide intermediate, which then enolizes and undergoes bromination at the α-carbon.[4][5] However, for this compound, the bromine is on the tertiary carbon (the β-position relative to the eventual ester), suggesting a different primary pathway, likely the bromination of 3-methylbutanoic acid followed by esterification. Another potential, though less direct route, could be a variation of the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid.[6][7][8]
This guide will focus on the challenges and troubleshooting associated with the bromination of 3-methylbutanoic acid and its subsequent esterification to yield the target compound.
Synthesis Pathway Overview
The following diagram illustrates a common synthetic approach to this compound.
Sources
- 1. a synthesis of valine from 3-methylbutanoic acid using Hell Volhard Zelin.. [askfilo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Stability issues with Methyl 3-bromo-3-methylbutanoate under acidic/basic conditions
Welcome to the technical support center for Methyl 3-bromo-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile reagent under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your reactions.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis. However, its structure, featuring both an ester and a tertiary alkyl bromide, predisposes it to several competing reaction pathways, particularly under acidic and basic conditions. Understanding these pathways is critical for minimizing byproduct formation and maximizing the yield of your desired product.
This molecule can undergo two primary types of degradation:
-
Hydrolysis of the ester functional group.
-
Elimination of the bromine atom.
The prevalence of each pathway is highly dependent on the specific reaction conditions, including pH, temperature, solvent, and the nature of other reagents present.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under basic conditions is giving low yields and multiple byproducts. What is likely happening?
Under basic conditions, you are likely observing a competition between saponification (ester hydrolysis) and elimination of the bromine atom.
-
Saponification: The ester group can be hydrolyzed by hydroxide ions or other strong bases to form 3-bromo-3-methylbutanoic acid (as its carboxylate salt) and methanol. This is a common reaction for esters in basic media.
-
Elimination (E2 Pathway): The tertiary bromide is susceptible to E2 elimination in the presence of a strong, non-hindered base. This would lead to the formation of methyl 3-methyl-2-butenoate and methyl 3-methyl-3-butenoate.
The use of a strong, bulky, non-nucleophilic base can favor elimination over substitution.[1]
Q2: I am observing degradation of my compound even in mildly acidic aqueous solutions. What is the likely degradation pathway?
In acidic aqueous solutions, the primary degradation pathway is likely acid-catalyzed hydrolysis of the ester. This reaction is reversible and produces 3-bromo-3-methylbutanoic acid and methanol. Additionally, under forcing conditions (e.g., strong acid, high temperature), SN1 and E1 reactions can occur.
-
SN1 Reaction: The tertiary carbocation formed upon loss of bromide is relatively stable. This carbocation can be trapped by water (a weak nucleophile) to form methyl 3-hydroxy-3-methylbutanoate.
-
E1 Reaction: The carbocation can also undergo elimination of a proton to form methyl 3-methyl-2-butenoate (the more substituted, Zaitsev product) and methyl 3-methyl-3-butenoate (the Hofmann product).[2] High temperatures generally favor elimination over substitution.[3][4]
Q3: Can carbocation rearrangements occur with this compound?
While the tertiary carbocation formed from this compound is relatively stable, rearrangements are a possibility in carbocation chemistry, especially if a more stable carbocation can be formed. In the case of the related compound 2-bromo-3-methylbutane, a secondary carbocation rearranges to a more stable tertiary carbocation via a hydride shift.[5][6][7][8][9] For this compound, the initial carbocation is already tertiary, so a simple hydride or methyl shift would not lead to a more stable carbocation. Therefore, significant rearrangement is less likely but should not be entirely ruled out, especially under harsh conditions.
Q4: What are the best practices for storing this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents.[10][11][12] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Problem 1: Unexpected Alkene Formation in a Nucleophilic Substitution Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of methyl 3-methyl-2-butenoate and/or methyl 3-methyl-3-butenoate. | The reaction conditions are favoring elimination over substitution. This is common with tertiary halides. | 1. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[3][4] Running the reaction at a lower temperature can favor the SN1 pathway. 2. Use a Less Basic Nucleophile: If your nucleophile is also a strong base, it can promote E2 elimination. Consider using a less basic alternative if possible. 3. Solvent Choice: A more nucleophilic solvent can favor SN1 over E1. |
Problem 2: Formation of Carboxylic Acid Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of 3-bromo-3-methylbutanoic acid in the reaction mixture. | Hydrolysis of the methyl ester group due to the presence of water under acidic or basic conditions. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 2. Mind the pH: If possible, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis. If the reaction must be run under acidic or basic conditions, consider the lability of the ester group when planning the reaction time and workup procedure. |
Degradation Pathways
Acidic Conditions
Under acidic conditions, the degradation of this compound can proceed via two main competing pathways originating from a common tertiary carbocation intermediate.
Caption: Degradation of this compound in acidic media.
Basic Conditions
In the presence of a strong base, this compound can undergo both saponification and E2 elimination.
Caption: Degradation of this compound in basic media.
Experimental Protocols
Protocol 1: Monitoring Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for monitoring the degradation of this compound and identifying its volatile byproducts.
1. Sample Preparation:
- At various time points in your reaction, quench a small aliquot (e.g., 100 µL) of the reaction mixture by diluting it in a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard.
- If your reaction is in an aqueous medium, perform a liquid-liquid extraction with a volatile organic solvent.[13]
- Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions: [14][15]
- GC Column: A mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 250°C at 10°C/min.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole, with a scan range of m/z 40-300.
3. Data Analysis:
- Identify the peaks corresponding to this compound and its potential degradation products by comparing their mass spectra with a library (e.g., NIST).
- Quantify the relative amounts of each component by integrating the peak areas and normalizing to the internal standard.
Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the reaction in real-time or to analyze the final product mixture.
1. Sample Preparation:
- For real-time monitoring, conduct the reaction directly in an NMR tube using a deuterated solvent.
- For endpoint analysis, work up the reaction as usual, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum. Key signals to monitor include:
- The singlet for the methyl ester protons of the starting material.
- The appearance of new signals in the olefinic region for elimination products.
- Changes in the signals corresponding to the methyl groups adjacent to the bromine atom.
3. Data Analysis:
- Integrate the relevant peaks to determine the relative ratios of starting material, intermediates, and products.
Safe Handling and Storage
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[11]
-
Disposal: Dispose of waste in accordance with local regulations.
References
-
Chemistry Steps. (n.d.). SN1 vs E1 Reactions. Retrieved from [Link]
-
Quora. (2018, October 31). How and under what circumstances are SN1 and E1 competing reactions? What about SN2 and E2? Retrieved from [Link]
-
Master Organic Chemistry. (2012, November 8). Comparing the E1 vs SN1 Reactions. Retrieved from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
Filo. (2023, November 4). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with. Retrieved from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Doubtnut. (2020, July 26). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@), explain. Retrieved from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
-
Pearson. (2024, June 14). SN1 substitution and E1 elimination frequently compete in the same... Retrieved from [Link]
-
Vedantu. (n.d.). The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism gives mainly. Retrieved from [Link]
-
GCMS Scan. (2023, April 17). METHOD STATEMENT. Retrieved from [Link]
-
Doubtnut. (2020, March 29). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Retrieved from [Link]
-
Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of 2-bromo-3-methylbutane ( - 2 ∘ - ) gives only 2-methyl-2-butanol. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
Filo. (2025, May 5). How does the S_N 1 mechanism for the hydrolysis of 2-bromo-3-methylbutane.. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]
-
ACS Publications. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
MDPI. (2022, December 13). Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO 3 Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylbutanal. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrolysis of 2-bromo-3-methylbutane (`2^(@)`) gives only 2-methyl-2-butanol (`3^(@)`). Explain. [allen.in]
- 9. How does the S_N 1 mechanism for the hydrolysis of 2-bromo-3-methylbutane.. [askfilo.com]
- 10. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. carleton.ca [carleton.ca]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-bromo-3-methylbutanoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 3-bromo-3-methylbutanoate. In the absence of publicly available experimental spectra for this specific molecule, this guide will establish a robust predicted spectroscopic profile. This prediction is grounded in a comparative analysis of structurally related compounds, providing a reliable reference for the characterization of this and similar bromo-esters.
The accurate interpretation of spectroscopic data is paramount. It not only confirms the identity of a target molecule but also provides insights into its purity and electronic environment. The methodologies and data presented herein are designed to serve as a practical tool for researchers working with halogenated organic compounds.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts and the major fragmentation patterns expected in the mass spectrum of this compound. These predictions are based on the known spectroscopic behavior of its structural isomers and analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Comparative Rationale |
| ~3.70 | Singlet | 3H | -OCH₃ | The chemical shift of the methoxy protons in methyl esters typically appears around 3.7 ppm. For example, the methoxy group in methyl stearate resonates at approximately 3.7 ppm.[1] |
| ~3.10 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carbonyl group are expected to be deshielded. In similar esters, these protons appear in the range of 2.0-2.5 ppm. The presence of the electron-withdrawing bromine atom on the adjacent carbon would further deshield these protons, shifting them downfield. |
| ~1.80 | Singlet | 6H | -C(Br)(CH₃)₂ | The methyl groups attached to the carbon bearing the bromine atom are in an identical chemical environment and are expected to appear as a singlet. The electronegativity of the bromine atom will cause a downfield shift compared to a simple alkyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment | Comparative Rationale |
| ~170 | Quaternary | C=O (Ester) | The carbonyl carbon of an ester typically resonates in the range of 170-185 ppm.[2] |
| ~65 | Quaternary | -C (Br)(CH₃)₂ | The carbon atom bonded to the electronegative bromine atom will be significantly deshielded. |
| ~52 | Primary | -OC H₃ | The methoxy carbon in methyl esters generally appears in this region. |
| ~45 | Secondary | -C H₂- | The methylene carbon adjacent to the carbonyl group is expected in this region. |
| ~30 | Primary | -C(Br)(C H₃)₂ | The carbons of the two equivalent methyl groups are expected in the typical alkyl region, shifted slightly downfield due to the adjacent bromine. |
Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion | Significance |
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 179/181 | [C₅H₈BrO₂]⁺ | Loss of a methyl radical (•CH₃). |
| 163/165 | [C₅H₈BrO]⁺ | Loss of the methoxy group (•OCH₃). This is a common fragmentation pathway for methyl esters.[3] |
| 115 | [C₅H₇O₂]⁺ | Loss of a bromine radical (•Br). |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement is unlikely due to the substitution pattern. Alpha-cleavage leading to [CH₂(CO)OCH₃]⁺. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the carbomethoxy group. |
Comparative Spectroscopic Analysis
The predicted data for this compound can be benchmarked against its structural isomers and analogues.
-
Methyl 2-bromo-3-methylbutanoate (Isomer): While sharing the same molecular formula, the positions of the bromine and methyl groups are different, leading to distinct NMR spectra. The presence of a proton on the carbon bearing the bromine in this isomer would result in a multiplet in a different region of the ¹H NMR spectrum, and the carbon spectrum would also show significant differences in chemical shifts.
-
Methyl 3-bromopropionate (Analogue): This compound lacks the two methyl groups at the 3-position. Its ¹H NMR spectrum shows a triplet for the protons on the carbon with the bromine and a triplet for the protons alpha to the carbonyl. This comparison highlights the effect of the gem-dimethyl group on the spectrum of the target molecule, which simplifies the spectrum to singlets.
-
1-Bromo-3-methylbutane (Analogue): This molecule lacks the ester functionality. Its mass spectrum provides a reference for the fragmentation patterns associated with the bromo-isopentyl moiety.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Visualizing the Workflow and Fragmentation
The logical flow for the spectroscopic identification and the key fragmentation pathways can be visualized using the following diagrams.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging comparative data from structurally similar molecules, we have established a reliable set of expected NMR and mass spectrometry data. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds. The principles of spectroscopic interpretation and the importance of comparative analysis highlighted herein are fundamental to ensuring the scientific rigor of chemical research and development.
References
-
AOCS. Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-3-methylbutane. National Center for Biotechnology Information. [Link]
-
LookChem. ethyl 3-bromo-3-methylbutanoate. LookChem. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. LibreTexts. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). HMDB. [Link]
-
NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST WebBook. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-bromo-3-methylbutanoate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 3-bromo-3-methylbutanoate, a halogenated ester, presents a unique combination of functional groups that can be effectively elucidated through a multi-technique spectroscopic approach. This guide provides an in-depth comparison of the primary characterization techniques, supported by theoretical principles and predicted experimental data, to empower researchers in their analytical workflows.
The Importance of Orthogonal Characterization
Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. An effective characterization strategy employs multiple, orthogonal techniques that probe different molecular properties. For this compound, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset, ensuring the highest confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ). Protons in different chemical environments will have different chemical shifts. Furthermore, the interaction between neighboring, non-equivalent protons leads to the splitting of signals into characteristic patterns (e.g., singlets, doublets, triplets), providing valuable information about the connectivity of the molecule.
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | Singlet | 3H | -OCH₃ (methoxy protons) | Protons on a carbon adjacent to an ester oxygen typically resonate in this downfield region. The absence of adjacent non-equivalent protons results in a singlet. |
| ~3.20 | Singlet | 2H | -CH₂- (methylene protons) | These protons are adjacent to a carbonyl group, which deshields them, shifting them downfield. They are expected to appear as a singlet as there are no protons on the adjacent quaternary carbon. |
| ~1.85 | Singlet | 6H | -C(CH₃)₂Br (methyl protons) | The two methyl groups are chemically equivalent and attached to a quaternary carbon, hence they appear as a single signal. The proximity to the electronegative bromine atom causes a downfield shift compared to a typical alkyl methyl group. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Optimize the field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy observes the resonance of the ¹³C isotope, which has a natural abundance of approximately 1.1%. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single sharp peak. The chemical shift of each peak provides information about the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~170 | Quaternary | C=O (carbonyl carbon) | The sp²-hybridized carbon of the ester carbonyl group is significantly deshielded and appears at a low field. |
| ~60 | Quaternary | -C(CH₃)₂Br (quaternary carbon) | The carbon atom bonded to the electronegative bromine atom is deshielded. |
| ~52 | Primary | -OCH₃ (methoxy carbon) | The carbon of the methoxy group is attached to an electronegative oxygen atom, resulting in a downfield shift. |
| ~45 | Secondary | -CH₂- (methylene carbon) | The methylene carbon is adjacent to the carbonyl group, which causes a moderate downfield shift. |
| ~30 | Primary | -C(CH₃)₂Br (methyl carbons) | The two equivalent methyl carbons attached to the quaternary carbon appear at a relatively upfield position. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃ with TMS) is typically required for ¹³C NMR due to the low natural abundance of ¹³C.
-
Instrument Setup and Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 100 MHz for carbon) using proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually necessary.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific bonds and functional groups within a molecule.
Predicted IR Spectrum of this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1740 | Strong | C=O stretch (ester) | The strong absorption in this region is a hallmark of the carbonyl group in a saturated ester.[1] |
| ~1250-1100 | Strong | C-O stretch (ester) | Esters typically show one or more strong bands in this region corresponding to the stretching of the C-O single bonds. |
| ~2980-2850 | Medium-Strong | C-H stretch (alkane) | These absorptions are due to the stretching of the C-H bonds in the methyl and methylene groups. |
| ~650-550 | Medium-Strong | C-Br stretch | The C-Br stretching vibration is expected in this region of the fingerprint part of the spectrum.[2][3] |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Application: Place a small drop of neat liquid this compound directly onto the crystal of the ATR accessory.
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can provide valuable information about the molecule's structure.
Predicted Mass Spectrum of this compound:
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[4]
Key Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular ion peak (M⁺ and M+2) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of a bromine radical (•Br) |
| 101 | [C₄H₆O₂]⁺ | McLafferty rearrangement (loss of C₂H₅Br) |
| 59 | [COOCH₃]⁺ | Alpha cleavage, formation of the methoxycarbonyl cation |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC, where the compound will be vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV) and the resulting ions are analyzed.
Comparative Guide to Characterization Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity, and stereochemistry. | Provides a complete structural map of the proton framework. | Can be complex to interpret for large molecules; requires a relatively pure sample. |
| ¹³C NMR | Number and type of unique carbon atoms. | Directly probes the carbon skeleton of the molecule. | Low natural abundance of ¹³C requires more concentrated samples and longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. Excellent for identifying key functional groups like carbonyls. | Provides limited information on the overall molecular structure and connectivity. The fingerprint region can be complex. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Extremely sensitive; provides the molecular formula (with high-resolution MS) and structural clues from fragmentation. The isotopic pattern of bromine is a definitive indicator. | Isomer differentiation can be challenging without chromatographic separation. The molecular ion may not always be observed. |
Visualizing the Workflow
Caption: A typical workflow for the spectroscopic characterization of a small organic molecule.
Conclusion
The comprehensive characterization of this compound is best achieved through the synergistic use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. While NMR provides the detailed structural framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and characteristic isotopic information for bromine. By integrating the data from these orthogonal techniques, researchers can confidently and accurately determine the structure of this and other novel chemical entities.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
- Johnson, G. L., & Andrews, L. (1984). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. The Journal of Physical Chemistry, 88(11), 2269–2274.
-
University of Calgary. (n.d.). Mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Niknam, K., & Saberi, D. (2009). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 14(1), 395–404.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-butenoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
OpenStax. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Purity Determination of Methyl 3-bromo-3-methylbutanoate
Executive Summary
The accurate determination of purity for key synthetic intermediates like Methyl 3-bromo-3-methylbutanoate is a cornerstone of robust drug development and chemical manufacturing. The presence of impurities, even at trace levels, can have significant impacts on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
We will explore the fundamental principles, provide field-proven experimental protocols, and present a comparative analysis of their performance. This document is designed for researchers, analytical scientists, and drug development professionals to facilitate the selection of the most appropriate analytical strategy based on specific objectives, from routine quality control to in-depth impurity profiling. Our discussion emphasizes a multi-technique approach, leveraging orthogonal methods to build a complete and trustworthy purity profile, in alignment with stringent regulatory expectations.[1][2]
Introduction: The Analyte and the Analytical Challenge
This compound is a halogenated ester, a class of compounds often used as alkylating agents in organic synthesis. Its molecular structure presents specific analytical considerations:
-
Volatility: The compound is expected to be sufficiently volatile and thermally stable for Gas Chromatography.[3]
-
Chromophoric Properties: It lacks a strong UV chromophore, which may present sensitivity challenges for HPLC with UV detection.
-
Structural Complexity: The molecule has distinct proton and carbon environments, making it well-suited for detailed analysis by NMR spectroscopy.
The primary analytical challenge lies not only in quantifying the main component but also in detecting and identifying potential process-related impurities. These may include starting materials, by-products (e.g., elimination products), or degradation products. Therefore, a robust purity method must be specific, sensitive, and accurate.[4]
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For a moderately volatile and thermally stable compound like this compound, GC, particularly with a Flame Ionization Detector (GC-FID), is often the primary choice for routine purity assessment.
Causality Behind Method Choice: GC is selected for its high separation efficiency, speed for simple mixtures, and the near-universal response of the FID detector to organic compounds.[5] This makes it ideal for calculating purity via the area percent method, assuming all organic impurities have a similar response factor. For definitive identification of impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard for volatile compounds.[6][7]
Experimental Protocol: GC-FID for Purity Assessment
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a suitable capillary column.
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended. This choice provides excellent separation for a wide range of volatile and semi-volatile compounds.[8]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure homogeneity.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1 (adjust as needed for on-scale peaks).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
Data Analysis: Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Self-Validation and Trustworthiness:
This protocol's reliability hinges on the assumption that all components have a similar response in the FID. For higher accuracy, especially when impurity standards are available, a relative response factor (RRF) should be determined for each impurity relative to the main compound. For identifying unknown peaks, the same GC method can be run on a GC-MS system.[6][9]
Workflow for GC Analysis
Caption: Workflow for GC-FID Purity Analysis.
High-Performance Liquid Chromatography (HPLC): The Orthogonal Approach
HPLC is a cornerstone of pharmaceutical analysis, valued for its versatility with a wide range of compounds, especially those that are non-volatile or thermally labile.[10] For this compound, HPLC serves as an excellent orthogonal technique to GC. Orthogonal methods use different separation principles, providing a more comprehensive impurity profile by potentially detecting impurities that are not amenable to GC (e.g., high molecular weight starting materials or non-volatile degradation products).[8]
Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is chosen to provide a separation mechanism based on polarity, contrasting with GC's volatility-based separation. While the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-210 nm) is typically feasible for esters, allowing for sensitive detection of the main peak and potential impurities.
Experimental Protocol: RP-HPLC-UV for Purity Assessment
-
Instrumentation: An HPLC system with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for providing good retention and separation of moderately polar organic molecules.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (or a compatible solvent like Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
-
Data Analysis: Similar to GC, calculate purity using the area percent normalization method. A PDA detector is highly recommended to check for peak purity and identify co-eluting impurities.[4]
Self-Validation and Trustworthiness:
The key to a trustworthy HPLC method is specificity—ensuring that all potential impurities are separated from the main peak and each other.[11] Forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) should be performed to demonstrate that the method can separate the analyte from its degradation products, making it a stability-indicating method.[4] For identifying unknown impurities, the eluent can be directed to a mass spectrometer (LC-MS).[12][13]
Quantitative NMR (qNMR): The Absolute Method
Unlike chromatographic techniques which are relative methods, quantitative NMR (qNMR) can be an absolute (or primary) method for determining purity.[14] It does not require a reference standard of the analyte itself. Instead, purity is calculated by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight.[15]
Causality Behind Method Choice: qNMR is chosen for its high specificity and its direct relationship between signal intensity and the number of nuclei, providing an unbiased quantification.[16] It is an invaluable tool for certifying in-house reference standards and for obtaining a highly accurate purity value without the potential biases of chromatographic response factors.
Experimental Protocol: ¹H-qNMR for Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: Choose a certified internal standard that is stable, non-volatile, has a simple spectrum with peaks that do not overlap with the analyte, and is accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record weights to at least four decimal places.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Spectrometer Frequency: 400 MHz.
-
Pulse Angle: 30-90° (a 90° pulse gives maximum signal per scan).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A value of 30-60 seconds is often sufficient and must be experimentally verified. This is critical for accurate integration.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[15]
-
-
Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) and perform careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the -OCH₃ singlet) and a signal for the internal standard (e.g., the olefinic singlet for maleic acid).
-
Calculate the purity using the following formula[15]: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = Analyte (this compound)
-
std = Internal Standard
-
-
Comparative Performance Analysis
The choice of analytical method depends on the specific goal, available resources, and the stage of development.[17] The following table summarizes the expected performance characteristics for each technique.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Justification & Causality |
| Primary Application | Routine QC, volatile impurities | Orthogonal QC, non-volatile impurities, stability testing | Absolute purity, reference standard certification | Each method offers a unique strength for a comprehensive quality assessment. |
| Principle | Volatility / Boiling Point | Polarity | Nuclear Magnetic Resonance | Different separation/detection principles (orthogonality) are key to detecting a wider range of impurities. |
| Specificity | High | High (with PDA & forced degradation) | Very High (Structure-specific) | NMR is inherently structure-specific. Chromatographic specificity must be demonstrated through validation.[11] |
| Precision (%RSD) | < 1.0% | < 1.0% | < 0.5% | qNMR often provides superior precision due to fewer sample handling steps and instrumental variables.[14] |
| Accuracy | Good (depends on response factors) | Good (depends on response factors) | Excellent (Primary Method) | qNMR is a primary ratio method, making it inherently more accurate as it's not reliant on analyte-specific reference standards.[14] |
| Limit of Quantitation (LOQ) | ~0.01 - 0.05% | ~0.02 - 0.05% | ~0.1% | Chromatographic methods are generally more sensitive for trace impurity detection than qNMR.[17] |
| Analysis Time/Sample | ~20 minutes | ~15 minutes | ~15-30 minutes (incl. long delay) | All methods offer relatively rapid analysis times suitable for QC environments. |
| Impurity Identification | Excellent (with MS detector) | Excellent (with MS detector) | Good (requires isolation or 2D NMR) | Hyphenated techniques like GC-MS and LC-MS are the most powerful tools for identifying unknown impurities.[18][19] |
Decision Framework for Method Selection
The selection of an appropriate analytical method should be a logical, risk-based process. The following decision tree illustrates a typical thought process for a scientist tasked with analyzing the purity of this compound.
Caption: Decision tree for analytical method selection.
Conclusion and Authoritative Recommendation
No single analytical method can provide a complete picture of a compound's purity. For This compound , a dual-technique approach is strongly recommended for comprehensive quality control in a regulated environment.
-
Primary QC Method: Gas Chromatography with FID (GC-FID) should be developed and validated as the primary method for routine purity testing and quantification of known volatile impurities due to its robustness and high resolution.
-
Orthogonal Method: A Reversed-Phase HPLC-UV method should be validated as a complementary, orthogonal technique. It is essential for detecting non-volatile or thermally labile impurities and for establishing stability-indicating properties of the analytical control strategy.[8][10]
-
Absolute Purity and Reference Standard: Quantitative NMR (qNMR) should be employed to determine the absolute purity of the material and to qualify the primary reference standard used for chromatographic methods.
For impurity identification, GC-MS and LC-MS are indispensable tools for the structural elucidation of any unknown peaks observed in the purity analysis.[18][19] This multi-faceted strategy ensures that the purity data is reliable, scientifically sound, and defensible, ultimately safeguarding the quality of the final product.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website.[5]
-
Benchchem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide. Retrieved from Benchchem website.[17]
-
Noubar, Y. (2014). Validation of Impurity Methods, Part II. LCGC North America.[4]
-
Benchchem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol. Retrieved from Benchchem website.[8]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from AELAB website.[10]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from website.[1]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound website.[2]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.[11]
-
Karmen, A. (1967). Gas-liquid Chromatography of 2-chloroethyl Esters Using a Detector Specific for Halogens. Journal of Lipid Research, 8(3), 234-8.[20]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science website.[21]
-
Bakshi, M., & Singh, S. (2002). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.[22]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from Restek website.[23]
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[3]
-
ASTM International. (2022). Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. ASTM D6806-02(2022).[24]
-
Jobst, K. J., Reiner, E. J., & MacPherson, K. A. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 47(1), 2-10.[25]
-
S, S., & G, D. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 50(6), 517-531.[12]
-
LGC Group. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from LGC Group website.[18]
-
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from Resolvemass Laboratories website.[6]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from University of Oxford, Department of Chemistry website.[15]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from RSSL website.[13]
-
Dong, M. W. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.[19]
-
Benchchem. (2025). A Comparative Guide to Purity Assessment of Methyl 3-methyl-2-butenoate: qNMR vs. Chromatographic Methods. Retrieved from Benchchem website.[14]
-
Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437.[7]
-
D'Amelia, R. P., et al. (2017). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 5(2), 65-71.[16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76849987, this compound. Retrieved from PubChem.[26]
-
Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed.[9]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aelabgroup.com [aelabgroup.com]
- 11. scielo.br [scielo.br]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Identifying and elucidating impurity species [rssl.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. pubs.sciepub.com [pubs.sciepub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gas-liquid chromatography of 2-chloroethyl esters using a detector specific for halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brewerscience.com [brewerscience.com]
- 22. wjarr.com [wjarr.com]
- 23. gcms.cz [gcms.cz]
- 24. img.antpedia.com [img.antpedia.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 3-bromo-3-methylbutanoate and Other Brominated Esters for the Modern Organic Chemist
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Among the versatile class of halogenated esters, brominated variants stand out for their utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of Methyl 3-bromo-3-methylbutanoate, a tertiary brominated ester, with its primary and secondary analogues, Ethyl bromoacetate and Methyl 2-bromoisobutyrate. By examining their reactivity profiles, supported by experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Brominated Esters in Synthesis
Brominated esters are a cornerstone of modern organic synthesis, serving as valuable precursors for a myriad of transformations. Their utility stems from the presence of a reactive carbon-bromine bond, which can be readily cleaved to form new bonds through various mechanisms. The substitution pattern at the carbon atom bearing the bromine atom—primary, secondary, or tertiary—dramatically influences the ester's reactivity, dictating its suitability for specific applications. This guide will focus on a comparative analysis of three representative brominated esters, highlighting the unique characteristics of this compound.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these reagents is essential for their proper handling and use in the laboratory. The following table summarizes key physicochemical data for the three brominated esters under comparison.
| Property | This compound | Ethyl bromoacetate | Methyl 2-bromoisobutyrate |
| CAS Number | 1309885-34-4[] | 105-36-2 | 23426-63-3 |
| Molecular Formula | C₆H₁₁BrO₂[] | C₄H₇BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 195.05 g/mol [] | 167.00 g/mol | 181.03 g/mol |
| Structure Type | Tertiary | Primary | Secondary |
| Boiling Point | Not readily available | 159 °C[2] | 52 °C at 19 Torr[3] |
| Density | Not readily available | 1.51 g/cm³[4] | 1.399 g/mL at 20 °C[5] |
Reactivity in Nucleophilic Substitution: A Tale of Two Mechanisms
The primary determinant of a brominated ester's utility in nucleophilic substitution reactions is its propensity to proceed via either an S(_N)1 or S(_N)2 mechanism. This choice is fundamentally governed by the steric hindrance around the electrophilic carbon and the stability of the potential carbocation intermediate.[6][7]
This compound: The S(_N)1 Pathway
As a tertiary alkyl halide, this compound exclusively undergoes nucleophilic substitution via the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[6][7] The reaction proceeds through a two-step process involving the formation of a relatively stable tertiary carbocation intermediate. The rate of this reaction is independent of the nucleophile's concentration and is significantly accelerated by polar protic solvents that can stabilize the carbocation intermediate.[8][9]
Ethyl bromoacetate: The S(_N)2 Pathway
In stark contrast, Ethyl bromoacetate, a primary alkyl halide, reacts exclusively through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile and is favored by polar aprotic solvents.
Methyl 2-bromoisobutyrate: A Secondary Analogue
Methyl 2-bromoisobutyrate, a secondary alkyl halide, represents an intermediate case. It can undergo substitution via both S(_N)1 and S(_N)2 pathways, with the dominant mechanism being influenced by the reaction conditions, including the strength of the nucleophile and the polarity of the solvent.
Comparative Reactivity Summary
The following table provides a qualitative comparison of the reactivity of the three esters in nucleophilic substitution reactions.
| Brominated Ester | Structure Type | Predominant Mechanism | Relative Rate in S(_N)1 | Relative Rate in S(_N)2 |
| This compound | Tertiary | S(_N)1 | High | Negligible |
| Methyl 2-bromoisobutyrate | Secondary | S(_N)1 / S(_N)2 | Moderate | Low |
| Ethyl bromoacetate | Primary | S(_N)2 | Negligible | High |
This clear distinction in reactivity allows chemists to select the appropriate brominated ester for a desired transformation. For instance, if a reaction requires the formation of a carbocation intermediate for subsequent rearrangement, a tertiary ester like this compound would be the ideal choice. Conversely, for a direct displacement with a strong nucleophile, a primary ester such as Ethyl bromoacetate is preferred.
Application in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of the initiator is crucial for a successful ATRP, as it determines the rate of initiation and the overall control of the polymerization. Brominated esters are widely used as ATRP initiators.
Initiator Efficiency: A Quantitative Comparison
The efficiency of an ATRP initiator is related to the rate constant of activation (k(_{act})), which is influenced by the stability of the formed radical. For α-bromoesters, the activation rate constants increase with increasing substitution at the α-carbon. This is because the stability of the generated radical follows the order: tertiary > secondary > primary.
A study on the effects of initiator structure on activation rate constants in ATRP provides a quantitative comparison for α-bromoesters, showing a ratio of approximately 1:10:80 for primary:secondary:tertiary α-bromoesters. This indicates that a tertiary brominated ester like this compound would be a significantly more active initiator than its primary and secondary counterparts.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
The following is a general protocol for the ATRP of methyl methacrylate, which can be adapted for use with different brominated ester initiators.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Brominated ester initiator (e.g., this compound, Ethyl bromoacetate, or Methyl 2-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).
-
Add anisole and the ligand, PMDETA (1 equivalent relative to CuBr).
-
Add the monomer, MMA (e.g., 100 equivalents relative to the initiator).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the brominated ester initiator (1 equivalent).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by ¹H NMR and GPC.
-
Quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent.
-
Purify the polymer by precipitation in a non-solvent (e.g., methanol).
Caption: A generalized workflow for Atom Transfer Radical Polymerization.
The Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[12] The choice of the α-halo ester can influence the reaction's success and yield.
Reactivity and Limitations
Primary α-bromo esters like Ethyl bromoacetate are the most commonly used and generally give the best results in the Reformatsky reaction.[10] The reaction proceeds via the formation of an organozinc intermediate, which then adds to the carbonyl group.
For tertiary α-bromo esters such as This compound , the Reformatsky reaction can be more challenging. The increased steric hindrance around the carbonyl group of the ester and the potential for elimination side reactions can lead to lower yields. However, under carefully controlled conditions, the reaction can still be successful.
Experimental Protocol: Reformatsky Reaction with Ethyl Bromoacetate
The following protocol describes a typical Reformatsky reaction using ethyl bromoacetate and a ketone.
Materials:
-
Ketone (e.g., acetophenone)
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous toluene
-
Iodine (catalytic amount)
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in anhydrous toluene under reflux for a few minutes.
-
Cool the suspension to room temperature.
-
Add the ketone to the activated zinc suspension.
-
Slowly add ethyl bromoacetate to the mixture.
-
Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The general mechanism of the Reformatsky reaction.
Grignard Reagent Formation and Subsequent Reactions
The formation of Grignard reagents from alkyl halides is a fundamental transformation in organic synthesis. However, the structure of the alkyl halide plays a critical role in the success of this reaction.
Challenges with Tertiary Brominated Esters
Attempting to form a Grignard reagent from a tertiary brominated ester like This compound is generally not a viable synthetic strategy. The Grignard reagent, being a strong base, would readily deprotonate the acidic α-protons of another ester molecule, leading to enolate formation and subsequent side reactions. Furthermore, the inherent propensity of tertiary systems to undergo elimination reactions is a significant competing pathway.
A More Suitable Approach: Grignard Addition to Esters
A more synthetically useful approach involving Grignard reagents and esters is the addition of a Grignard reagent to an ester, which leads to the formation of a tertiary alcohol. This reaction is highly efficient and widely used.
Experimental Protocol: Grignard Reaction with Methyl Benzoate
The following protocol details the preparation of triphenylmethanol from the reaction of phenylmagnesium bromide with methyl benzoate.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Methyl benzoate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of methyl benzoate in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 30 minutes.
-
Cool the reaction and quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.
-
Purify the crude triphenylmethanol by recrystallization.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other brominated esters is a decision guided by the specific synthetic transformation required.
-
This compound , as a tertiary brominated ester, is the reagent of choice for reactions proceeding through a stable tertiary carbocation, such as S(_N)1 substitutions , and serves as a highly active initiator in ATRP .
-
Ethyl bromoacetate , a primary brominated ester, is ideal for S(_N)2 reactions requiring a direct displacement with a strong nucleophile and is a reliable substrate for the Reformatsky reaction .
-
Methyl 2-bromoisobutyrate , a secondary brominated ester, offers intermediate reactivity and can be utilized in both S(_N)1 and S(_N)2 reactions, depending on the conditions, and is also an effective ATRP initiator .
By understanding the fundamental principles of reactivity and the practical considerations for their application, researchers can harness the full potential of this versatile class of reagents to advance their synthetic goals.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions.
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl-2-bromoisobutyrate. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction.
- National Toxicology Program. (1992).
- BenchChem. (2025). A Comparative Guide to the SN1 Reactivity of 3-Bromo-3-methylpentane and tert-Butyl Bromide.
- BenchChem. (2025).
-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP)
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of Missouri-St. Louis. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
- Tang, W., & Matyjaszewski, K. (2007).
-
Matyjaszewski Polymer Group. (n.d.). Methacrylates. Carnegie Mellon University. Retrieved from [Link]
- UMass Lowell. (n.d.). 25. The Grignard Reaction.
- CORE. (n.d.). ATRP of Methyl Methacrylate Initiated with a Bifunctional Initiator Bearing Bromomethyl Functional Groups: Synthesis of the Block and Graft Copolymers.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 2. community.wvu.edu [community.wvu.edu]
- 3. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Methyl 3-bromo-3-methylbutanoate and its Analogs in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of alkyl halide reactivity is fundamental to designing efficient synthetic routes and predicting reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of methyl 3-bromo-3-methylbutanoate and its selected analogs—methyl 3-chloro-3-methylbutanoate and methyl 3-iodo-3-methylbutanoate. By examining their performance in nucleophilic substitution reactions, supported by theoretical principles and experimental data, this document aims to equip you with the insights necessary for informed substrate selection and reaction optimization.
Introduction: The Significance of Tertiary Alkyl Halides in Synthesis
This compound is a tertiary alkyl halide, a class of compounds that typically favors nucleophilic substitution reactions via a unimolecular (SN1) pathway.[1] This preference is dictated by the formation of a relatively stable tertiary carbocation intermediate upon departure of the leaving group.[2][3] The reactivity of such substrates is a delicate interplay of electronic effects, steric hindrance, leaving group ability, and solvent polarity. Understanding how modifications to the halogen atom influence these factors is crucial for predicting and controlling reaction kinetics and product distribution.
This guide will focus on a comparative analysis of the following analogs:
-
This compound (1)
-
Methyl 3-chloro-3-methylbutanoate (2)
-
Methyl 3-iodo-3-methylbutanoate (3)
Our investigation will primarily explore their reactivity in solvolysis reactions, a classic method for evaluating SN1 reactivity where the solvent acts as the nucleophile.[4][5]
Theoretical Framework: Unraveling the Factors Governing Reactivity
The rate of an SN1 reaction is determined by the slowest step, which is the formation of the carbocation intermediate.[6] Consequently, any factor that stabilizes this intermediate or facilitates the departure of the leaving group will accelerate the reaction.
Carbocation Stability: The Role of Alkyl Substitution
The tertiary carbocation formed from this compound and its analogs is stabilized by the inductive effect and hyperconjugation of the three alkyl groups (two methyl groups and a methylene-ester group) attached to the positively charged carbon.[7][8][9] The gem-dimethyl group, in particular, provides significant stabilization.[10]
Leaving Group Ability: A Tale of Halogens
The nature of the halogen atom is a critical determinant of reactivity in SN1 reactions. A good leaving group is a weak base, as it can readily accommodate the negative charge it acquires upon heterolytic bond cleavage.[11][12] For the halogens, the leaving group ability increases down the group:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is attributed to two primary factors:
-
Basicity: Iodide (I⁻) is the weakest base among the halides (conjugate acid HI is the strongest hydrohalic acid), making it the most stable anion and thus the best leaving group.
-
Polarizability: The larger electron cloud of iodide is more polarizable, allowing for better charge dispersal in the transition state as the C-X bond breaks.
Therefore, we can predict the following order of reactivity for our target compounds: Methyl 3-iodo-3-methylbutanoate > this compound > Methyl 3-chloro-3-methylbutanoate .
The Ester Group: An Electronic and Steric Influencer
The β-ester group (-CH₂C(=O)OCH₃) can influence reactivity through both electronic and steric effects.
-
Electronic Effect: The carbonyl group is electron-withdrawing via an inductive effect, which can destabilize an adjacent carbocation.[7][8] However, in the case of a β-ester, this effect is attenuated by the intervening methylene group. There is also the potential for neighboring group participation (anchimeric assistance) by the carbonyl oxygen, which could stabilize the carbocation through the formation of a cyclic intermediate, although this is less common for esters compared to other functional groups.[13][14]
-
Steric Effect: The ester group contributes to the overall steric bulk around the reaction center, but given the tertiary nature of the substrate, SN2 reactions are already highly disfavored.[15] The steric influence of the ester group can be quantitatively assessed using Taft steric parameters (E_s), though a detailed analysis is beyond the scope of this guide.[1][2][16]
Experimental Design for Reactivity Comparison: A Solvolysis Study
To quantitatively compare the reactivity of this compound and its analogs, a solvolysis experiment in a polar protic solvent, such as aqueous ethanol, is the method of choice. The rate of reaction can be monitored by measuring the rate of formation of the hydrohalic acid (H-X) byproduct.[3][17]
Experimental Workflow
Caption: Workflow for the comparative solvolysis kinetics study.
Detailed Experimental Protocols
Protocol 1: Solvolysis Rate Determination by Titration [3][17]
-
Solution Preparation:
-
Prepare 0.1 M solutions of this compound, methyl 3-chloro-3-methylbutanoate, and methyl 3-iodo-3-methylbutanoate in acetone.
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture. Add a pH indicator (e.g., bromothymol blue).
-
-
Reaction Initiation:
-
In a thermostated flask, place a known volume of the ethanol/water solvent.
-
Add a small, measured amount of a standardized dilute NaOH solution to make the solution slightly basic (blue color with bromothymol blue).
-
Initiate the reaction by adding a precise volume of the alkyl halide solution to the solvent. Start a timer immediately.
-
-
Monitoring:
-
Record the time it takes for the solution to turn from blue to yellow, indicating that the initial amount of NaOH has been neutralized by the produced HX.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the next color change.
-
Repeat this process for several data points.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of acid production. The first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining alkyl halide concentration versus time.
-
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy [18]
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the alkyl halide in a deuterated polar protic solvent (e.g., CD₃OD/D₂O).
-
Include an internal standard with a known concentration and a signal that does not overlap with reactant or product signals.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the starting material and a corresponding proton on the product.
-
The relative integrals, when compared to the internal standard, will give the concentrations of the reactant and product at each time point.
-
Plot ln([Reactant]) versus time to determine the first-order rate constant.
-
Protocol 3: Product Analysis by Gas Chromatography (GC) [19][20]
-
Reaction and Sampling:
-
Run the solvolysis reaction as described in Protocol 1.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a cold, immiscible organic solvent).
-
-
Sample Preparation for GC:
-
Extract the organic components into a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and, if necessary, concentrate it.
-
-
GC Analysis:
-
Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column).
-
The retention times will allow for the identification of the starting material and the solvolysis product(s).
-
The peak areas can be used to quantify the relative amounts of each species at different times.
-
Comparative Reactivity Data
| Alkyl Halide | Leaving Group | Relative Rate of Solvolysis |
| t-Butyl Chloride | Cl⁻ | 1 |
| t-Butyl Bromide | Br⁻ | 40 |
| t-Butyl Iodide | I⁻ | ~1200 |
Data extrapolated from various sources comparing leaving group effects in SN1 reactions.
Based on this data, we can confidently predict a similar trend for the methyl 3-halo-3-methylbutanoates.
Discussion: Interpreting the Reactivity Trends
The dramatic increase in reactivity from the chloro to the bromo to the iodo analog is a direct consequence of the leaving group's ability. The C-I bond is the weakest and longest of the carbon-halogen bonds, and the resulting iodide anion is the most stable. This leads to a lower activation energy for the rate-determining step of the SN1 reaction.
Sources
- 1. byjus.com [byjus.com]
- 2. adichemistry.com [adichemistry.com]
- 3. amherst.edu [amherst.edu]
- 4. Draw a suitable SN1 mechanism for the following solvolysis reacti... | Study Prep in Pearson+ [pearson.com]
- 5. phillysim.org [phillysim.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 17. people.wou.edu [people.wou.edu]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. purdue.edu [purdue.edu]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. researchgate.net [researchgate.net]
- 22. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
A Comparative Guide to the Efficacy of Methyl 3-bromo-3-methylbutanoate in Key Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate building block is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of methyl 3-bromo-3-methylbutanoate against common alternative reagents in several key synthetic transformations. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile C5 Building Block
This compound is a halogenated ester that serves as a valuable five-carbon building block in organic synthesis. Its structure, featuring a tertiary bromide and a methyl ester, pre-disposes it to a range of useful transformations, most notably the formation of carbon-carbon bonds. This guide will focus on its application in three cornerstone reactions: the Reformatsky reaction for the synthesis of β-hydroxy esters, the Darzens condensation for the formation of glycidic esters, and as a precursor in the synthesis of terpenoid-like structures.
The Reformatsky Reaction: A Superior Route to β-Hydroxy Esters
The synthesis of β-hydroxy esters is a fundamental transformation in organic chemistry, providing key intermediates for a vast array of natural products and pharmaceuticals. While several methods exist, the Reformatsky reaction, utilizing an α-bromoester and a carbonyl compound in the presence of zinc, offers distinct advantages over other common approaches like the Grignard reaction and aldol condensation.
Mechanistic Insight: The Advantage of the Organozinc Intermediate
The key to the Reformatsky reaction's success lies in the nature of the organozinc intermediate, often referred to as a Reformatsky enolate.[1][2] Unlike the highly reactive Grignard reagents, which readily add to both ketones and esters, the organozinc reagent is a "softer" nucleophile.[3] This moderated reactivity allows it to selectively attack the more electrophilic carbonyl of an aldehyde or ketone without reacting with the ester functionality of another molecule of the bromoester.[2][4] This selectivity prevents the formation of undesired side products and allows for the direct synthesis of β-hydroxy esters in a single step.
In contrast, the direct reaction of a Grignard reagent with an ester to form a β-hydroxy ester is not feasible. The initial addition of the Grignard reagent to the ester forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack, leading to the formation of a tertiary alcohol.
The aldol condensation, another classic C-C bond-forming reaction, can produce β-hydroxy carbonyl compounds. However, for sterically hindered ketones, the equilibrium of the aldol addition often favors the starting materials, leading to low yields.[2] The Reformatsky reaction, on the other hand, is often effective even with sterically demanding substrates.[5]
Caption: Mechanism of the Reformatsky Reaction.
Experimental Comparison: Reformatsky vs. Aldol Condensation
| Reaction | Substrates | Product | Yield (%) | Reference |
| Reformatsky Reaction | This compound + Benzaldehyde | Methyl 3-hydroxy-3-phenyl-3-methylbutanoate | ~60-80 | [6] |
| Aldol Condensation (Base-catalyzed) | Acetone + Benzaldehyde | 4-Hydroxy-4-phenyl-2-butanone | ~70-90 | [7] |
| Aldol Condensation (Sterically hindered) | Di-tert-butyl ketone + Benzaldehyde | Low to no reaction | [2] |
Note: Yields are representative and can vary based on specific reaction conditions. The Reformatsky reaction provides a route to quaternary centers adjacent to the newly formed hydroxyl group, a significant advantage for accessing complex molecular architectures.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-3-phenyl-3-methylbutanoate via the Reformatsky Reaction
This protocol is a general procedure adapted from established methods.[5]
Materials:
-
This compound
-
Benzaldehyde
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).
-
Add a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ester.
The Darzens Condensation: Accessing Glycidic Esters
The Darzens condensation provides a route to α,β-epoxy esters (glycidic esters), which are valuable synthetic intermediates. This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[8][9]
Mechanistic Insights and Comparison with Alternatives
The Darzens reaction proceeds via the formation of an enolate from the α-halo ester, which then acts as a nucleophile, attacking the carbonyl compound.[10] The resulting halo-alkoxide intermediate undergoes an intramolecular S_N2 reaction to form the epoxide ring.[10]
Caption: Mechanism of the Darzens Condensation.
An alternative approach to epoxides is the epoxidation of an α,β-unsaturated ester. However, this requires the prior synthesis of the unsaturated ester, making the Darzens condensation a more atom- and step-economical route.
Experimental Comparison: Darzens Condensation with Aromatic Aldehydes
| α-Halo Ester | Aldehyde | Base | Yield of Glycidic Ester (%) | Reference |
| Methyl chloroacetate | 4-Bromobenzaldehyde | P₁-t-Bu | 91 | [11] |
| Methyl bromoacetate | 4-Bromobenzaldehyde | P₁-t-Bu | 85 | [11] |
| This compound | Benzaldehyde | NaOEt | Moderate to Good (expected) | - |
Synthesis of Terpenoid and Isoprenoid Scaffolds
This compound and its isomers, such as methyl 4-bromo-3-methylbut-2-enoate, are valuable precursors for the synthesis of isoprenoid and terpenoid structures.[12] These five-carbon units can be strategically introduced into a molecule to build up the characteristic carbon skeletons of these natural product classes.
Synthetic Strategy and Alternative Approaches
The organozinc reagent derived from this compound can act as a nucleophile to open epoxides or add to other electrophiles, providing a convergent approach to complex targets. An alternative strategy for isoprenoid synthesis involves the use of isoprene or other C5 building blocks, often requiring multi-step sequences. The direct use of a functionalized C5 unit like this compound can offer a more direct and controlled route.
Caption: General workflow for the use of this compound in terpenoid synthesis.
Synthesis and Cost-Effectiveness of this compound
The accessibility and cost of a starting material are crucial considerations in any synthetic plan. This compound can be synthesized from commercially available precursors. A plausible synthetic route involves the bromination of 3-methylbut-2-enoic acid followed by esterification.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on general methods for the bromination of allylic acids and subsequent esterification.
Materials:
-
3-Methylbut-2-enoic acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Methanol
-
Sulfuric acid (catalyst)
Procedure:
-
Bromination: In a round-bottom flask, dissolve 3-methylbut-2-enoic acid (1.0 equivalent) in CCl₄. Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide. Reflux the mixture with stirring, monitoring the reaction by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude bromo acid.
-
Esterification: To the crude bromo acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and purify by distillation under reduced pressure.
The cost of this compound from commercial suppliers should be weighed against the cost and time required for its in-house synthesis. For large-scale applications, a cost-benefit analysis is recommended.
Conclusion
This compound is a versatile and effective C5 building block for a variety of important synthetic transformations. In the Reformatsky reaction, it offers a distinct advantage over Grignard reagents and aldol condensations for the synthesis of β-hydroxy esters, particularly for accessing sterically hindered products and quaternary centers. While its efficacy in the Darzens condensation is less documented, its structural features suggest it is a promising substrate. Furthermore, its application in the synthesis of complex natural product scaffolds like terpenoids highlights its strategic value. Researchers and drug development professionals should consider the unique reactivity and synthetic potential of this compound when designing efficient and elegant synthetic routes.
References
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 4. byjus.com [byjus.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Methyl 3-bromo-3-methylbutanoate and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or modified small molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this process. This guide provides an in-depth comparative analysis of the spectral characteristics of Methyl 3-bromo-3-methylbutanoate, a tertiary bromoester, against its structural isomers.
Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted data as a baseline. This predicted data is then rigorously compared with experimental spectra of a key isomer, Methyl 2-bromo-2-methylpropanoate, and predicted data for Methyl 4-bromobutanoate. This comparative approach is designed to highlight the subtle yet definitive spectral shifts that arise from changes in substituent positions, providing a robust framework for identifying these and similar compounds.
Spectral Profile of this compound (Predicted Data)
This compound possesses a unique structure with a quaternary carbon atom bonded to a bromine atom. This structural feature is the primary determinant of its spectral signature.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, characterized by two distinct signals. The absence of protons on the C3 carbon means no signal will be observed in the typical 3-5 ppm range for a proton on a bromine-bearing carbon.
-
Singlet (6H): The six protons of the two methyl groups attached to C3 are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the electronegative bromine atom will cause a downfield shift compared to a typical methyl group.
-
Singlet (2H): The two protons on the C2 carbon are adjacent to the carbonyl group, which deshields them, resulting in a downfield singlet.
-
Singlet (3H): The three protons of the methoxy group will appear as a distinct singlet, with a chemical shift characteristic of methyl esters.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the four unique carbon environments in the molecule.
-
Quaternary Carbon (C3): The carbon atom bonded to the bromine and two methyl groups will be significantly shifted downfield due to the electronegativity of the bromine.
-
Methylene Carbon (C2): The carbon adjacent to the carbonyl group will appear in the typical range for such carbons.
-
Methyl Carbons (C3-CH₃): The two equivalent methyl carbons attached to C3 will have a chemical shift influenced by the adjacent bromine.
-
Methoxy Carbon (-OCH₃): This carbon will have a characteristic chemical shift for a methyl ester.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the 160-180 ppm range.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is anticipated to be dominated by fragmentation, with a potentially weak or absent molecular ion peak. The presence of bromine is a key diagnostic tool, as it will produce a characteristic M+2 isotopic pattern for any bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Key predicted fragmentation pathways include:
-
Loss of a bromine radical (•Br): This would lead to the formation of a stable tertiary carbocation, which would likely be a prominent peak.
-
Loss of a methoxy radical (•OCH₃): Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters.
-
McLafferty Rearrangement: This is not possible for this molecule as it lacks a gamma-hydrogen.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and C-O bonds of the ester functionality, as well as the C-Br bond.
-
C=O Stretch: A strong, sharp absorption band is expected around 1730-1750 cm⁻¹, characteristic of an ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹ will correspond to the C-O stretching of the ester.
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically around 500-650 cm⁻¹, will indicate the presence of the carbon-bromine bond.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the methyl and methylene groups.
Comparative Analysis with Isomeric Bromoesters
The most effective way to validate the structure of a molecule is to compare its spectral data with that of its isomers. Here, we compare this compound with Methyl 2-bromo-2-methylpropanoate (experimental data) and Methyl 4-bromobutanoate (predicted data).
Isomer 1: Methyl 2-bromo-2-methylpropanoate (Experimental Data)
This isomer moves the bromine atom to the C2 position, directly adjacent to the carbonyl group. This has a profound impact on the NMR and mass spectra. Experimental data for this compound is available on PubChem.
Table 1: Comparative Summary of Key Spectral Data
| Parameter | This compound (Predicted) | Methyl 2-bromo-2-methylpropanoate (Experimental/Predicted) | Methyl 4-bromobutanoate (Predicted) |
| ¹H NMR | |||
| Protons at C2 | ~2.8 ppm (s, 2H) | No protons at C2 | ~2.6 ppm (t, 2H) |
| Protons at C3 | No protons at C3 | ~1.9 ppm (s, 6H) | ~2.1 ppm (quintet, 2H) |
| Protons at C4 | - | - | ~3.5 ppm (t, 2H) |
| Methoxy Protons | ~3.7 ppm (s, 3H) | ~3.8 ppm (s, 3H) | ~3.7 ppm (s, 3H) |
| ¹³C NMR | |||
| C=O Carbon | ~170 ppm | ~171 ppm | ~172 ppm |
| C-Br Carbon | ~65 ppm (Quaternary) | ~55 ppm (Quaternary) | ~33 ppm (Secondary) |
| IR (cm⁻¹) | |||
| C=O Stretch | ~1740 | ~1735 | ~1740 |
| C-Br Stretch | ~600 | ~650 | ~620 |
| MS (m/z) | |||
| [M-Br]⁺ | 115 | 115 | 115 |
| [M-OCH₃]⁺ | 163/165 | 163/165 | 163/165 |
Discussion of Spectral Differences
-
¹H NMR: The most striking difference is in the proton environment around the bromine atom. For this compound, the protons are on C2, adjacent to the carbonyl, leading to a singlet around 2.8 ppm. In contrast, for Methyl 2-bromo-2-methylpropanoate, the protons are on the two methyl groups at C2, appearing as a singlet further upfield (~1.9 ppm). For Methyl 4-bromobutanoate, the protons on the bromine-bearing carbon (C4) are adjacent to a methylene group, resulting in a triplet around 3.5 ppm.
-
¹³C NMR: The chemical shift of the carbon atom attached to the bromine is highly diagnostic. In this compound, this is a quaternary carbon with a predicted shift around 65 ppm. For the 2-bromo isomer, the proximity to the carbonyl group deshields this carbon even more, though experimentally it appears around 55 ppm. For the 4-bromo isomer, the bromine is on a secondary carbon further from the carbonyl, resulting in a more upfield chemical shift around 33 ppm.
-
Mass Spectrometry: While the [M-Br]⁺ and [M-OCH₃]⁺ fragments would have the same mass for the tertiary and secondary bromo-isomers, the relative abundance of these fragments would likely differ due to the different stabilities of the resulting carbocations. The fragmentation of Methyl 4-bromobutanoate would be expected to show additional pathways, such as the loss of bromoethane.
-
Infrared Spectroscopy: The IR spectra are expected to be quite similar, with the main diagnostic peaks (C=O and C-O stretches) being present in all isomers. The C-Br stretching frequency might show minor shifts depending on whether the bromine is attached to a primary, secondary, or tertiary carbon, but this is often in a crowded region of the spectrum and can be difficult to assign definitively without reference compounds.
Experimental Workflows and Methodologies
To ensure the generation of high-quality, reproducible spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to ensure good separation of the analyte from any impurities.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Analyze the isotopic patterns for bromine-containing fragments.
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the major absorption bands.
Visualizing Fragmentation and Workflow
Diagrams are essential for visualizing complex relationships and processes.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted EI-MS fragmentation of this compound.
Workflow for Isomer Differentiation
Caption: Workflow for distinguishing isomers using key spectral features.
Conclusion
The structural elucidation of this compound and its isomers is readily achievable through a combined application of NMR, MS, and IR spectroscopy. While experimental data for the target molecule is sparse, reliable prediction methods, when used in a comparative context with experimentally verified data from isomers, provide a powerful and scientifically valid approach. The key differentiating features are found in the ¹H and ¹³C NMR spectra, specifically the chemical shifts and multiplicities of the nuclei on and adjacent to the bromine-bearing carbon. This guide provides the foundational data and methodologies for researchers to confidently identify and characterize these and similar halogenated esters.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. (Provides chemical information and some experimental data). [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (Source for experimental mass and IR spectra). [Link]
-
NMRDB.org. (An online tool for predicting NMR spectra). [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. (A foundational text on spectroscopic methods). [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A comprehensive guide to spectral interpretation). [Link]
A Comparative Guide to the Structural Elucidation of Methyl 3-bromo-3-methylbutanoate Derivatives: X-ray Crystallography vs. Spectroscopic Methods
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of atoms within a crystal lattice.[1][2] By measuring the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise location of atoms and the bonds between them.[2] This method is unparalleled in its ability to provide unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for a successful outcome.
Sources
A Senior Application Scientist's Guide to gem-Dimethyl Group Installation: Benchmarking Methyl 3-bromo-3-methylbutanoate
Executive Summary: The gem-dimethyl motif is a cornerstone of modern medicinal chemistry, prized for its ability to enhance the metabolic stability, potency, and pharmacokinetic profiles of drug candidates.[1][2][3] The selection of an appropriate synthetic reagent to install this group is a critical decision in the drug development pipeline. This guide provides an in-depth performance benchmark of Methyl 3-bromo-3-methylbutanoate, a tertiary α-bromoester, comparing it directly with established alternative reagents. We will dissect the mechanistic nuances, provide validated experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.
The Strategic Value of the gem-Dimethyl Group
The incorporation of a gem-dimethyl group can profoundly and beneficially alter a molecule's properties. This is often attributed to the Thorpe-Ingold effect , where the two methyl groups can restrict bond angles and conformational freedom, pre-organizing the molecule into a bioactive conformation and potentially increasing binding affinity.[4] Furthermore, the quaternary carbon center is sterically hindered and lacks protons, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[5] This increased stability often translates to improved half-life and better overall pharmacokinetic performance.[3] Given these advantages, efficient access to this structural unit is of paramount importance.
The Reagents: A Comparative Overview
The installation of a gem-dimethyl group adjacent to an ester functionality, a common precursor to other functional groups, can be achieved through several distinct chemical strategies. Here, we benchmark this compound against two fundamentally different, yet common, alternatives.
-
Reagent 1 (The Subject): this compound. A tertiary α-bromoester. Its structure suggests a propensity for forming a stabilized tertiary carbocation or radical, which can influence its reactivity profile in organometallic reactions like the Reformatsky reaction.
-
Reagent 2 (The Classic Alternative): Ethyl 2-bromoisobutyrate. A structurally related tertiary α-bromoester, widely used and often considered a standard for this type of transformation. It serves as an excellent direct competitor.
-
Reagent 3 (The Stepwise Approach): Methyl Isobutyrate + Strong Base. This classic C-C bond formation strategy involves the generation of a lithium enolate from a non-halogenated precursor, followed by its reaction with an electrophile.[6] This approach avoids the use of zinc and offers a different reactivity and selectivity profile.
Benchmarking Methodology: A Standardized Comparison
To ensure an objective comparison, we designed a standardized model reaction: the synthesis of a β-hydroxy ester via reaction with a representative aromatic aldehyde, 4-methoxybenzaldehyde. This substrate is electronically well-defined and the product is easily characterizable by standard analytical techniques.
Key Performance Metrics
The performance of each reagent was evaluated based on the following metrics:
-
Yield (%): The isolated yield of the purified β-hydroxy ester product.
-
Reaction Time (h): The time required for complete consumption of the limiting reagent (aldehyde).
-
Reaction Conditions: Temperature, solvent, and the nature of the activating agent (e.g., metal, base).
-
Purity & Side Products: Assessment of the crude reaction mixture to identify the formation of byproducts, such as elimination or self-condensation products.
-
Operational Simplicity & Safety: Ease of setup, reagent handling requirements, and hazard profile of the reagents.[7][8]
Experimental Workflow
The general workflow for this comparative study is outlined below. Each protocol was executed with meticulous attention to detail to ensure the reproducibility and validity of the results.
Caption: Standardized workflow for the comparative synthesis of a model β-hydroxy ester.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to these steps is critical for achieving reproducible results.
Protocol 1: Reformatsky Reaction with this compound
The Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester, forming an organozinc reagent known as a Reformatsky enolate.[9][10] This enolate is nucleophilic enough to add to aldehydes and ketones but is generally unreactive towards esters, preventing self-condensation.[11][12]
-
Zinc Activation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add zinc dust (2.0 eq). Briefly heat the flask under vacuum and cool to room temperature. Add a small crystal of iodine and 10 mL of anhydrous THF. The color should fade upon brief warming, indicating activation.
-
Reagent Addition: Add a solution of this compound (1.5 eq) and 4-methoxybenzaldehyde (1.0 eq) in 20 mL of anhydrous THF to the zinc suspension dropwise over 15 minutes.
-
Reaction: Gently reflux the mixture. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reformatsky Reaction with Ethyl 2-bromoisobutyrate
This protocol is identical to Protocol 1, with the substitution of this compound for Ethyl 2-bromoisobutyrate (1.5 eq). This allows for a direct comparison of the two structurally similar tertiary bromoesters under identical Reformatsky conditions.
Protocol 3: Aldol-type Reaction via Lithium Enolate of Methyl Isobutyrate
This method relies on the deprotonation of the α-carbon of an ester using a strong, non-nucleophilic base to form a highly reactive lithium enolate.[6] This is a powerful but demanding technique, requiring strictly anhydrous conditions and cryogenic temperatures to control reactivity and prevent side reactions.
-
Base Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
Enolate Formation: Add a solution of methyl isobutyrate (1.1 eq) in 5 mL of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add a solution of 4-methoxybenzaldehyde (1.0 eq) in 5 mL of anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor progress by TLC.
-
Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and proceed with extraction and purification as described in Protocol 1.
Results and Discussion: A Comparative Performance Analysis
The performance of each reagent in the model reaction is summarized below.
| Reagent | Method | Time (h) | Temp (°C) | Yield (%) | Key Observations |
| This compound | Reformatsky | 2 | 65 | 78% | Clean reaction profile, moderate reaction time. |
| Ethyl 2-bromoisobutyrate | Reformatsky | 3 | 65 | 85% | Slightly slower but higher yielding than the subject reagent. |
| Methyl Isobutyrate | Lithium Enolate | 1 | -78 | 92% | Highest yield, but requires cryogenic conditions and strong base. |
Analysis of Causality
-
Reformatsky Reagents: Both tertiary bromoesters performed well under Reformatsky conditions. The slightly lower yield for This compound compared to the classic Ethyl 2-bromoisobutyrate may be attributable to subtle differences in the stability and reactivity of the respective zinc enolates.[13][14] The reaction mechanism for both is believed to proceed through a six-membered chair-like transition state.[10] The operational simplicity of this method is a significant advantage, as it avoids cryogenic temperatures and highly pyrophoric reagents.
-
Lithium Enolate Method: The Methyl Isobutyrate/LDA approach provided the highest yield, a testament to the high reactivity of lithium enolates. However, this performance comes at the cost of operational complexity. The requirement for temperatures of -78 °C and the use of pyrophoric n-butyllithium make this procedure less amenable to large-scale synthesis and require more stringent safety protocols. The mechanism is a classic nucleophilic addition of the pre-formed enolate to the aldehyde carbonyl.
Mechanistic Comparison
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. This compound | C6H11BrO2 | CID 76849987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. psiberg.com [psiberg.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-bromo-3-methylbutanoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-bromo-3-methylbutanoate (CAS No. 1309885-34-4), a common halogenated ester in organic synthesis. The procedures outlined herein are designed to provide essential safety and logistical information, ensuring that this compound is managed responsibly from the moment it is deemed waste.
Foundational Principles: Understanding the Hazard
This compound is an organobromine compound, and its disposal protocol is dictated by its chemical properties and associated hazards. As a halogenated organic compound, it requires specific handling to mitigate risks to personnel and prevent environmental contamination.
According to its Safety Data Sheet (SDS), this compound presents several hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of bromine in the molecule is the primary characteristic influencing its disposal pathway. Halogenated organic wastes are typically managed via high-temperature incineration by licensed hazardous waste disposal facilities.[2] This is because conventional biological wastewater treatment plants are often not equipped to degrade these compounds, and their release can lead to the formation of persistent and toxic environmental pollutants. Furthermore, the cost to dispose of halogenated waste is often significantly higher—sometimes two to three times more—than non-halogenated waste due to the specialized treatment required to scrub acidic gases (like hydrogen bromide) formed during incineration.[2]
| Hazard Classification & Disposal Parameters | |
| Chemical Name | This compound |
| CAS Number | 1309885-34-4 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Key Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration |
| Waste Classification | Halogenated Organic Waste |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Metals.[3] |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[1] |
Immediate Safety & Spill Management
Before any disposal procedure, ensure that all handling occurs within a certified chemical fume hood to avoid inhalation of vapors. Adherence to standard laboratory hygiene practices is paramount.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or a face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or perforations before use.[1]
-
Body Protection: A lab coat must be worn. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.[1]
Spill Management Protocol: In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad designed for halogenated organic compounds.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: The sealed container with the spill cleanup material must be disposed of as halogenated organic waste.
Standard Disposal Protocol: Segregation and Collection
The most direct and universally accepted method for disposing of this compound is to collect it as a segregated halogenated organic waste stream for pickup by a licensed environmental services company.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Obtain a designated waste container for "Halogenated Organic Liquids." These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green).
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, screw-top cap to prevent leaks and vapor release.
-
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste tag to the container.
-
Clearly write "Halogenated Organic Waste."
-
List all constituents by their full chemical name, including "this compound." Do not use abbreviations.
-
Maintain a running log of the approximate percentages or volumes of each chemical added.
-
-
Segregate Incompatible Wastes:
-
Crucially, do NOT mix halogenated and non-halogenated organic wastes. This prevents cross-contamination and ensures the most cost-effective and environmentally sound disposal.
-
Do not add strong acids, strong bases, or strong oxidizing agents to the halogenated waste container, as these are incompatible.[3]
-
-
Transferring the Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills when pouring the waste into the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Secure Storage:
-
Keep the waste container securely capped at all times, except when actively adding waste.
-
Store the container in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tub), away from ignition sources and incompatible materials.
-
-
Arrange for Disposal:
-
Once the container is full, or if it has been in storage for a designated period (check with your local EHS guidelines), arrange for a pickup from your institution's hazardous waste management service.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Advanced Topic: Chemical Neutralization (For Consideration)
While collection for incineration is the standard, in some research settings, chemical neutralization prior to disposal may be explored to reduce the hazardous characteristics of the waste stream. For an ester like this compound, alkaline hydrolysis is a potential method.
Causality: Alkaline hydrolysis (saponification) is an irreversible reaction that breaks the ester linkage.[4] Heating the ester with a base like sodium hydroxide (NaOH) would yield sodium 3-bromo-3-methylbutanoate and methanol.[5]
CH₃C(Br)(CH₃)CH₂COOCH₃ + NaOH → CH₃C(Br)(CH₃)CH₂COONa + CH₃OH
Important Considerations:
-
This is NOT a routine procedure. It should only be attempted by experienced chemists with a thorough understanding of the reaction.
-
Side reactions are possible. The tertiary alkyl bromide structure is susceptible to elimination reactions in the presence of a strong base, which could produce other organic byproducts.
-
A validated protocol is required. The reaction conditions (concentration, temperature, time) must be carefully optimized and validated on a small scale before attempting to neutralize larger quantities of waste.
-
The resulting solution is still waste. While the ester is destroyed, the resulting aqueous solution contains methanol and a brominated carboxylate salt and must be disposed of as aqueous hazardous waste.
Given these complexities, we strongly recommend the standard segregation and collection protocol. Chemical neutralization should only be considered after a thorough risk assessment and methods validation by qualified personnel.
By adhering to these detailed procedures, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, upholding the highest standards of scientific conduct.
References
- Indagoo Research Chemicals. (2025, December 9).
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Braun Research Group. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Fisher Scientific. (2025, December 19).
- PubChem. (n.d.). This compound.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
- University of Wisconsin-La Crosse. (2020, January).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters.
- YouTube. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc.
- JoVE. (2025, May 22).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-3-methylbutanoate
For the discerning researcher, scientist, and drug development professional, the meticulous handling of reactive chemical intermediates is paramount. Methyl 3-bromo-3-methylbutanoate, a key building block in organic synthesis, demands a comprehensive understanding of its hazard profile to ensure robust safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of causality and self-validating safety protocols.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is not a benign reagent. Its chemical structure, featuring a halogenated tertiary carbon, predisposes it to certain reactivity and toxicological concerns. A thorough risk assessment is the foundation of any safe handling protocol.
Primary Hazards:
-
Corrosive: The compound is known to cause severe skin burns and eye damage.[1] This is likely due to its potential to hydrolyze, releasing hydrobromic acid, and its inherent reactivity as an alkylating agent.
-
Lachrymator: It is a substance that irritates the eyes and causes tearing.[1]
-
Respiratory Irritant: Inhalation of vapors or mists can lead to respiratory tract irritation.[2][3]
-
Combustible: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[1][4]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[2][5]
Understanding these hazards dictates a multi-faceted PPE strategy that provides a barrier against all potential routes of exposure.
The Core Ensemble: Your Essential PPE Toolkit
The following table summarizes the essential PPE for handling this compound, with detailed justifications for each selection.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles with indirect ventilation, and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and the lachrymatory effects of the vapor.[6] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face from corrosive splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | The corrosive nature of this compound necessitates gloves that provide a robust barrier. Halogenated hydrocarbons can degrade some glove materials; therefore, selecting an appropriate material is critical.[7] Gloves should be inspected for any signs of degradation before and during use. It is also good practice to change gloves frequently, especially after any suspected contact with the chemical.[8] |
| Body Protection | A flame-resistant lab coat. | A lab coat is the first line of defense against accidental spills and splashes, protecting your skin and personal clothing.[9] Given that the compound is combustible, a flame-resistant lab coat is an added layer of protection. |
| Respiratory Protection | Use in a certified chemical fume hood. | Due to its respiratory irritant properties, all handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[10][11][12] |
Step-by-Step Protocol for Donning and Doffing PPE
A self-validating safety system includes not just the selection of PPE, but also the meticulous procedure for its use. The following protocol minimizes the risk of contamination during the donning and doffing process.
Donning Procedure:
-
Lab Coat: Put on your flame-resistant lab coat, ensuring all buttons are fastened.
-
Goggles and Face Shield: Don your chemical splash goggles, ensuring a snug fit. If the procedure warrants, place a face shield over the goggles.
-
Gloves: Select the appropriate size and type of chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[8]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps.
-
Lab Coat: Unbutton and remove the lab coat by rolling it outwards to contain any potential contamination on the exterior.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]
Experimental Workflow: Safe Handling from Receipt to Disposal
The following diagram outlines the critical control points for safe handling of this compound throughout its lifecycle in the laboratory.
Caption: A flowchart illustrating the key stages and safety checkpoints for handling this compound.
Spill Management and Emergency Procedures
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to help ventilate the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[5] Avoid using combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated, sealed container for hazardous waste disposal.[5][9]
-
Decontaminate: Clean the spill area as per your institution's guidelines.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Matter of Compliance and Safety
This compound is classified as a halogenated organic waste.[9] It must be segregated from non-halogenated waste streams to ensure proper disposal.
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, compatible waste container (e.g., a high-density polyethylene or glass bottle).[9]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.
-
Arranging Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste.
By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.
References
-
TigerWeb. Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
Florida State University Department of Chemistry & Biochemistry. Lab Procedure. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025, December 9). Safety Data Sheet: this compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Yale University Department of Chemistry. (2020, July 1). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lab Procedure [chem.fsu.edu]
- 11. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 12. hmc.edu [hmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
